Glycolic Acid
Descripción
Propiedades
IUPAC Name |
2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-68-5, Array | |
| Record name | Glycolic acid polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0025363 | |
| Record name | Glycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |
| Record name | Glycolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1410 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glycolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HYDROXYACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
100 °C, BP: decomposes | |
| Record name | HYDROXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good | |
| Record name | HYDROXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROXYACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49 | |
| Record name | HYDROXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROXYACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 2.6 | |
| Record name | HYDROXYACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated) | |
| Record name | Glycolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1410 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HYDROXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether | |
CAS No. |
79-14-1, 26124-68-5 | |
| Record name | Glycolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-hydroxy-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026124685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glycolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WT12SX38S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glycolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HYDROXYACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C | |
| Record name | Glycolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HYDROXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glycolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HYDROXYACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
A Technical Guide to Glycolic Acid Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core chemical and biotechnological pathways for synthesizing glycolic acid (HOCH₂COOH), the simplest α-hydroxy acid. Valued for its versatile applications—ranging from advanced skincare formulations to the production of biodegradable polymers like polythis compound (PGA)—understanding its synthesis is critical for innovation in the chemical and pharmaceutical industries. This document details established industrial processes and emerging bio-based routes, presenting quantitative data, detailed experimental protocols, and process-flow visualizations to facilitate research and development.
Chapter 1: Chemical Synthesis Pathways
Traditional manufacturing of this compound relies on chemical processes that leverage readily available feedstocks. These methods are well-established and optimized for large-scale production, though they often involve harsh reaction conditions and environmental considerations.
Carbonylation of Formaldehyde
The catalyzed reaction of formaldehyde with carbon monoxide and water, known as carbonylation, is the predominant and most cost-effective industrial method for this compound production.[1][2] This process was first disclosed by DuPont and involves reacting the feedstocks in the presence of a strong acid catalyst at high temperatures and pressures.[3]
The overall reaction is as follows: CH₂O + CO + H₂O → HOCH₂COOH
This method's primary advantage is its low cost.[1] However, it requires high pressures (30-90 MPa) and temperatures (130-200°C), posing significant engineering challenges.[4] The use of corrosive homogeneous acid catalysts like sulfuric acid also complicates product purification.
Quantitative Data: Formaldehyde Carbonylation
| Parameter | Value | Catalyst | Reference |
| Temperature | 130 - 200°C | H₂SO₄, HCl, H₃PO₄ | |
| Pressure | 30 - 90 MPa | H₂SO₄, HCl, H₃PO₄ | |
| Yield | ~90% (at 90 MPa) | Acid Catalyst | |
| Selectivity | High | Acid Catalyst |
Experimental Protocol: Acid-Catalyzed Formaldehyde Carbonylation
-
Apparatus: A high-pressure autoclave reactor equipped with a heating mantle, stirrer, gas inlet, and pressure gauge.
-
Materials: Formaldehyde (or its aqueous solution, formalin), water, carbon monoxide, and a strong acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
Charge the autoclave with an aqueous solution of formaldehyde (e.g., technical formalin) and the acid catalyst.
-
Seal the reactor and purge it with an inert gas before introducing carbon monoxide.
-
Pressurize the reactor with carbon monoxide to the target pressure (e.g., 30-90 MPa).
-
Heat the reactor to the desired temperature (e.g., 200°C) while stirring continuously.
-
Maintain the reaction conditions for several hours until the reaction is complete, monitoring pressure to track CO consumption.
-
Cool the reactor to room temperature and carefully vent the excess carbon monoxide.
-
The resulting liquid product, a mixture of this compound, water, and catalyst, is collected for purification, which may involve neutralization or ion exchange to remove the acid catalyst.
-
References
Glycolic Acid: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical properties and molecular structure of glycolic acid. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and other advanced scientific applications. This document details the physicochemical characteristics, synthesis, and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its structure and relevant experimental workflows.
Introduction
This compound, the simplest α-hydroxy acid (AHA), is a naturally occurring and synthetically produced compound with the chemical formula HOCH₂COOH.[1][2] It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water.[1][2] Its small molecular size allows for effective penetration through biological membranes, a property that is leveraged in various dermatological and pharmaceutical applications.[3] This guide will systematically present the core chemical and structural information pertinent to advanced research and development.
Chemical Structure and Identification
This compound, systematically named 2-hydroxyethanoic acid, consists of a carboxylic acid functional group and a primary alcohol group on the adjacent carbon. This bifunctional nature is central to its chemical reactivity and physical properties.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below, providing a quantitative basis for its application in various experimental and formulation contexts.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-Hydroxyethanoic acid | |
| Synonyms | Hydroxyacetic acid, α-hydroxyacetic acid | |
| CAS Number | 79-14-1 | |
| Molecular Formula | C₂H₄O₃ | |
| Molar Mass | 76.05 g/mol | |
| Appearance | Colorless, odorless, hygroscopic crystalline solid | |
| Melting Point | 75-80 °C | |
| Boiling Point | Decomposes above 100 °C | |
| Density | 1.49 g/cm³ | |
| pKa | 3.83 | |
| log P | -1.11 |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Highly soluble (70% solution) | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble | |
| Diethyl Ether | Soluble |
Chemical Synthesis and Reactions
Synthesis of this compound
Several methods are employed for the synthesis of this compound, with the choice of method often depending on the desired scale and purity.
-
Carbonylation of Formaldehyde: This is a predominant industrial method due to its cost-effectiveness. It involves the catalyzed reaction of formaldehyde with synthesis gas (carbon monoxide and hydrogen). The reaction is typically carried out under high pressure and temperature in the presence of an acid catalyst.
-
Hydrolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification to yield this compound.
-
From Natural Sources: this compound can be isolated from natural sources such as sugarcane, sugar beets, and unripe grapes.
Key Chemical Reactions
This compound's bifunctional nature allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
-
Esterification: The carboxylic acid group readily undergoes esterification with alcohols. For example, the reaction with ethanol produces ethyl glycolate. This reaction can be auto-catalyzed by this compound itself or catalyzed by heterogeneous catalysts.
-
Polymerization: this compound serves as a monomer for the synthesis of polythis compound (PGA), a biodegradable polymer with significant applications in the medical field, such as for absorbable sutures. PGA can be synthesized through the polycondensation of this compound or the ring-opening polymerization of glycolide, the cyclic dimer of this compound.
-
Oxidation-Reduction: The primary alcohol group can be oxidized, while the carboxylic acid can be reduced. These reactions are fundamental to its role in various chemical transformations.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol outlines a method for the quantitative determination of this compound in cosmetic formulations.
-
Principle: this compound is separated from the sample matrix using reversed-phase HPLC and quantified by UV detection.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a photodiode array detector.
-
Analytical column: C18 column (e.g., Capcell PAK C18 UG120, 5 µm, 4.6 mm i.d. × 25 cm).
-
-
Reagents:
-
Methanol, HPLC grade.
-
Phosphoric acid (85%), reagent grade.
-
Ammonia solution (25%), reagent grade.
-
Deionized water.
-
This compound reference standard.
-
-
Mobile Phase Preparation: Dilute 20 mL of phosphoric acid with deionized water to 1000 mL and adjust the pH to 2.0 with ammonia solution. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg in 10 mL of deionized water). Prepare a series of standard solutions by diluting the stock solution with deionized water to concentrations ranging from 25 to 500 µg/mL.
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cosmetic sample into a 20 mL volumetric flask.
-
Add deionized water and sonicate to dissolve and extract the this compound.
-
Bring the flask to volume with deionized water.
-
Filter the solution through a 0.45 µm nylon membrane filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 mL/min.
-
Injection volume: 20 µL.
-
Detection wavelength: 210 nm.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve constructed from the standard solutions.
Figure 2: Experimental workflow for HPLC analysis of this compound.
Synthesis of Polythis compound (PGA) via Polycondensation
This protocol describes a method for the synthesis of high-molecular-weight PGA.
-
Principle: this compound undergoes a condensation polymerization reaction, with the removal of water, to form polythis compound.
-
Materials:
-
This compound
-
Catalyst (e.g., tin(II) ethylhexanoate)
-
Hydrophilic organic solvent (e.g., toluene, anisole)
-
Ethyl acetate
-
-
Procedure:
-
Place 5 g of this compound and a catalytic amount (e.g., 1 mol% of the monomer) of tin(II) ethylhexanoate in a reaction vessel.
-
Add 75 mL of a hydrophilic organic solvent (e.g., toluene).
-
Heat the mixture to the boiling point of the solvent with continuous stirring.
-
Remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards polymerization.
-
After the reaction is complete (e.g., 5 hours), cool the mixture to obtain the solid polymer.
-
Reflux the solid polymer with ethyl acetate for 4-5 hours to remove any residual monomer and catalyst.
-
Dry the purified polythis compound.
-
Figure 3: Workflow for the synthesis of polythis compound.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is typically recorded using a KBr pellet technique. Key vibrational modes include the O-H stretch, C-H stretch, C=O stretch of the carboxylic acid, and C-O stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and its derivatives.
-
Sample Preparation: For ¹H NMR, 5-25 mg of the sample is typically dissolved in a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg may be required for good signal-to-noise.
Safety and Handling
This compound, particularly at high concentrations, is corrosive and can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): When handling concentrated this compound, it is imperative to wear appropriate PPE, including chemical-resistant gloves (e.g., elbow-length PVC), safety goggles or a face shield, and a lab coat or protective suit.
-
Storage: Store this compound in a cool, dry, and well-ventilated area in corrosion-resistant containers (e.g., glass or HDPE). It should be kept away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.
-
Spill Response: In the event of a spill, neutralize with a weak base such as sodium bicarbonate. Absorb the spill with an inert material and dispose of it as hazardous waste.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structure of this compound, tailored for a scientific audience. The quantitative data, experimental protocols, and structural and workflow diagrams presented herein are intended to support advanced research and development activities involving this versatile α-hydroxy acid. A thorough understanding of its chemistry is crucial for its effective and safe utilization in pharmaceutical, cosmetic, and other scientific fields.
References
In Vitro Mechanisms of Action of Glycolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core in vitro mechanisms of action of glycolic acid, a prominent alpha-hydroxy acid in dermatological and cosmetic applications. The following sections detail its effects on various skin cell types, the extracellular matrix, and key signaling pathways, supported by quantitative data from pivotal studies and detailed experimental protocols.
Effects on Dermal Fibroblasts: Proliferation and Collagen Synthesis
This compound has been demonstrated to directly influence fibroblast activity, leading to increased proliferation and enhanced synthesis of extracellular matrix components, most notably collagen.
Fibroblast Proliferation
In vitro studies have consistently shown that this compound stimulates the proliferation of human dermal fibroblasts in a dose-dependent manner. This mitogenic effect contributes to the overall rejuvenation and repair of the dermal structure.
Table 1: Effect of this compound on Human Dermal Fibroblast Proliferation (MTT Assay)
| This compound Concentration | Cell Proliferation (relative to control) | Reference |
| 10⁻⁶ M | Increased | [1] |
| 10⁻⁵ M | Increased | [1] |
| 10⁻⁴ M | Increased | [1] |
Data presented is qualitative as specific percentages were not provided in the abstract.
Collagen Synthesis
This compound upregulates the production of type I collagen, the most abundant collagen in the skin, through both increased fibroblast proliferation and direct stimulation of collagen gene expression.[1][2] This effect is crucial for improving skin texture and reducing the appearance of fine lines and wrinkles.
Table 2: Effect of this compound on Collagen Synthesis in Human Dermal Fibroblasts
| Assay | This compound Concentration | Outcome | Reference |
| Procollagen Type I C-peptide (PICP) Immunoassay | 10⁻⁶ M to 10⁻⁴ M | Dose-dependent increase in collagen production | |
| [³H]proline Incorporation | Not specified | Elevated collagen production | |
| Northern Blot (procollagen α1(I) mRNA) | 75 µg/mL | 11% increase in mRNA expression (111 ± 6.7 vs. 100 ± 8.9 in control) |
Effects on Epidermal Keratinocytes: Proliferation and Cytokine Release
This compound modulates keratinocyte function, leading to increased proliferation and the release of inflammatory mediators that can indirectly affect dermal fibroblasts.
Keratinocyte Proliferation
The application of this compound to skin equivalent models has been shown to significantly increase the proliferation of basal keratinocytes, an effect mediated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This acceleration of epidermal turnover contributes to the exfoliating and skin-renewing properties of this compound. A study demonstrated a significant increase in BrdU incorporation into basal keratinocytes 24 hours after this compound application.
Cytokine Release
This compound treatment of keratinocytes can induce the release of cytokines, such as Interleukin-1 alpha (IL-1α), which can, in turn, modulate the activity of dermal fibroblasts. This highlights a complex interplay between the epidermis and dermis in response to this compound. Furthermore, this compound has been shown to suppress UVB-induced inflammatory responses by inhibiting the NF-κB signaling pathway in keratinocytes, thereby reducing the expression of pro-inflammatory cytokines like IL-6 and IL-8.
Effects on Melanocytes: Inhibition of Melanogenesis
This compound has been found to inhibit melanin synthesis in melanoma cells, suggesting its potential in treating hyperpigmentation.
Inhibition of Tyrosinase Activity and Melanin Production
Studies have demonstrated that this compound can directly inhibit the activity of tyrosinase, the key enzyme in melanogenesis, in a manner independent of its acidic nature. This leads to a dose-dependent reduction in melanin formation.
Table 3: Effect of this compound on Melanogenesis in Melanoma Cells
| Cell Line | This compound Concentration | Effect on Melanin Content | Effect on Tyrosinase Activity | Reference |
| B16 Melanoma | 300 µg/mL | Inhibited | Inhibited | |
| B16 Melanoma | 500 µg/mL | Inhibited | Inhibited | |
| B16-F10 | 100 µg/mL | Significant reduction (P ≤ 0.05) | Significant reduction (P ≤ 0.001) | |
| MNT-1 | 100 µg/mL | Significant reduction (P ≤ 0.05) | Significant reduction (P ≤ 0.001) |
Induction of Apoptosis in Cancer Cells
In addition to its effects on skin cells, this compound has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines. In human leukemia HL-60 cells, this compound treatment leads to a dose- and time-dependent increase in apoptosis, mediated by the activation of caspase-9 and caspase-3.
Key Signaling Pathways
The in vitro effects of this compound are mediated by several key signaling pathways. The following diagrams illustrate the proposed mechanisms.
Diagram 1: this compound-induced keratinocyte proliferation via TRPV1 activation.
Diagram 2: Anti-inflammatory effect of this compound via inhibition of the NF-κB pathway.
Diagram 3: this compound-induced apoptosis in HL-60 cells via caspase activation.
Detailed Experimental Protocols
The following are composite protocols for key in vitro assays used to elucidate the mechanism of action of this compound, based on methodologies described in the cited literature.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate human dermal fibroblasts in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) and a vehicle control for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Collagen Synthesis (Procollagen Type I C-peptide - PICP) Immunoassay
This enzyme immunoassay quantifies the amount of PICP, a byproduct of procollagen synthesis, in the cell culture medium, which is directly proportional to the amount of newly synthesized type I collagen.
-
Cell Culture and Treatment: Culture human dermal fibroblasts and treat with different concentrations of this compound for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Add standards and samples to the wells of a microtiter plate pre-coated with a monoclonal anti-PICP antibody.
-
Simultaneously add a peroxidase-labeled anti-PICP antibody.
-
Incubate for a specified time (e.g., 3 hours) at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution and incubate for a short period (e.g., 15 minutes).
-
Add a stop solution to terminate the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of PICP in the samples by comparing their absorbance to a standard curve.
Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Cell Lysate Preparation: Lyse melanoma cells (e.g., B16) that have been treated with this compound to release intracellular enzymes.
-
Reaction Mixture: In a 96-well plate, combine the cell lysate with a substrate solution containing L-DOPA.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Absorbance Measurement: Measure the formation of dopachrome, an intermediate in melanin synthesis, by reading the absorbance at 475-490 nm.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition compared to an untreated control.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Treatment and Lysis: Treat HL-60 cells with this compound to induce apoptosis. Lyse the cells to release their contents.
-
Reaction Setup: Incubate the cell lysate with a specific caspase-3 substrate conjugated to a fluorescent or colorimetric reporter.
-
Signal Detection: Measure the fluorescence or absorbance generated by the cleavage of the substrate by active caspase-3.
-
Data Analysis: Determine the fold increase in caspase-3 activity in treated cells compared to untreated controls.
References
Glycolic Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glycolic Acid (Hydroxyacetic Acid), focusing on its fundamental physicochemical properties. This compound, the smallest of the α-hydroxy acids (AHAs), is a naturally occurring and synthetically derived compound with broad applications in dermatology, pharmaceuticals, and polymer chemistry. Its utility stems from its ability to penetrate the skin, making it a popular ingredient in chemical peels and skincare products.[1] It also serves as a monomer for the synthesis of biocompatible polymers like polythis compound (PGA) and its copolymers.
Core Physicochemical Properties
The foundational data for this compound is summarized in the table below, providing a quick reference for laboratory and research applications.
| Identifier | Value | Citations |
| CAS Number | 79-14-1 | [1][2][3][4] |
| Molecular Weight | 76.05 g/mol | |
| Molecular Formula | C2H4O3 | |
| Synonyms | 2-Hydroxyacetic acid, hydroxyacetic acid | |
| IUPAC Name | 2-hydroxyacetic acid |
Experimental Protocols and Methodologies
A comprehensive understanding of this compound necessitates standardized experimental protocols. While specific experimental details are often application-dependent, the following outlines a general workflow for the characterization and analysis of this compound in a research setting.
Signaling Pathways and Molecular Interactions
In dermatological and pharmaceutical applications, the biological effects of this compound are of primary interest. While this compound's mechanisms of action are multifaceted, its interaction with skin cells involves several key signaling pathways. The diagram below illustrates a simplified representation of its influence on epidermal keratinocytes.
This document serves as a foundational guide. For specific, in-depth experimental protocols and further details on the complex biological interactions of this compound, researchers are encouraged to consult peer-reviewed scientific literature.
References
"glycolic acid natural sources and extraction"
An In-depth Technical Guide to the Natural Sources and Extraction of Glycolic Acid
Introduction
This compound (hydroxyacetic acid), the smallest of the α-hydroxy acids (AHAs), is a versatile organic molecule with significant applications in the pharmaceutical, cosmetic, and polymer industries. Its efficacy in skincare formulations is primarily attributed to its ability to penetrate the skin barrier and exfoliate the stratum corneum, promoting cellular renewal.[1][2] While chemical synthesis routes have traditionally dominated commercial production, there is a growing interest in sourcing this compound from natural feedstocks due to consumer demand for bio-based products and the potential for more sustainable manufacturing processes.[3][4]
This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its concentration in various plants. It further elaborates on the methodologies for its extraction and purification, presenting detailed experimental protocols. Additionally, alternative chemoenzymatic and biotechnological production pathways are discussed to provide a comparative perspective for researchers and drug development professionals.
Natural Sources of this compound
This compound is a natural constituent of various plants, where it often plays a role in physiological processes such as photorespiration.[5] The concentration of this compound varies significantly among different plant species and even within different parts of the same plant. Sugarcane is recognized as the primary and most commercially viable natural source due to its relatively high concentration of this compound. Other notable sources include sugar beets, unripe grapes, and a variety of fruits.
Quantitative Analysis of this compound in Natural Sources
The following table summarizes the concentration of this compound found in various natural sources. It is important to note that these values can be influenced by factors such as plant variety, maturity, and the analytical method employed.
| Natural Source | Plant Part | This compound Concentration | Reference |
| Fresh Banana (Musa sp.) | Peels | 0.914 M | |
| Sugarcane (Saccharum officinarum) | Juice/Stalk | Trace component, commercially extracted | |
| Sugar Beets (Beta vulgaris) | Tuber | Present, isolated from source | |
| Unripe Grapes (Vitis vinifera) | Fruit | Present, isolated from source | |
| Pineapple (Ananas comosus) | Fruit | Present, isolated from source | |
| Cantaloupe (Cucumis melo) | Fruit | Present, isolated from source |
Extraction and Purification from Natural Sources
The extraction of this compound from plant matrices is a multi-step process that typically involves size reduction of the plant material, followed by extraction and subsequent purification to isolate the target compound from other organic acids, sugars, and cellular components.
Solvent Extraction from Sugarcane
A common laboratory method for extracting this compound from sugarcane involves acidification followed by liquid-liquid extraction.
Experimental Protocol:
-
Preparation of Sugarcane Juice: Obtain fresh sugarcane stalks, wash them thoroughly, and process through a sugarcane press to extract the juice.
-
Acidification: Transfer 100 mL of the sugarcane juice to a separating funnel. Add 100 mL of 6N hydrochloric acid (HCl) to the juice to protonate the glycolate salts to the free acid form.
-
Liquid-Liquid Extraction:
-
Add 75 mL of ethyl acetate to the acidified sugarcane juice in the separating funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and decant the upper organic phase (ethyl acetate).
-
Repeat the extraction of the aqueous phase two more times with fresh 75 mL portions of ethyl acetate.
-
-
Drying and Evaporation:
-
Combine the three organic extracts in a beaker.
-
Add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) to the combined extracts to remove any residual water.
-
Filter the dried organic phase through a clean cotton cloth or filter paper into a round-bottom flask.
-
Evaporate the ethyl acetate solvent to dryness using a rotary evaporator at a temperature of 70°C under vacuum.
-
-
Analysis: The resulting residue contains the extracted this compound, which can be further purified and analyzed qualitatively and quantitatively using methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Ultrasound-Assisted Extraction from Banana Peels
Ultrasound-assisted extraction is a modern technique that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. A study by Firdaus et al. optimized this method for fresh banana peels.
Experimental Protocol:
-
Sample Preparation: Fresh banana peels are washed, dried, and ground into a fine powder.
-
Extraction Procedure:
-
An ultrasonic homogenizer is used for the extraction process.
-
The study investigated the effect of several variables, including the concentration of ethylene glycol as the solvent (ranging from 0.2 M to 1 M), temperature (40°C to 80°C), and extraction time (30 min to 60 min).
-
-
Optimization: Using Response Surface Methodology (RSM), the optimal extraction conditions were determined to be:
-
Temperature: 70°C
-
Solvent Concentration (Ethylene Glycol): 1 M
-
Extraction Time: 50 minutes
-
-
Analysis: The concentration of this compound in the resulting extract is quantified using HPLC. Under these optimized conditions, a concentration of 0.914 M of this compound was achieved from fresh banana peels.
General Workflow for Natural Extraction
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from a plant source.
Caption: Generalized workflow for this compound extraction from natural sources.
Alternative Production Methods: A Comparative Overview
While direct extraction from plants is feasible, industrial-scale production of this compound often relies on chemical synthesis or biotechnological routes due to higher yields and more consistent product quality.
Chemical Synthesis
-
Carbonylation of Formaldehyde: This is a predominant industrial method where formaldehyde reacts with carbon monoxide and water under high pressure and temperature in the presence of an acid catalyst.
-
Hydrolysis of Chloroacetic Acid: This process involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification to yield this compound.
Biotechnological and Enzymatic Production
Modern biotechnology offers promising and more sustainable alternatives for this compound production. These methods often involve microbial fermentation or enzymatic conversions.
-
Enzymatic Conversion of Glycolonitrile: This chemoenzymatic process uses a nitrilase enzyme, often from microorganisms like Acidovorax facilis, to hydrolyze glycolonitrile to this compound. This pathway is notable for its high selectivity and operation under mild conditions.
-
Microbial Fermentation: Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce this compound from renewable feedstocks like glucose or xylose. These engineered strains often utilize modified metabolic pathways, such as the glyoxylate shunt, to channel carbon flux towards this compound production.
-
Bioconversion of Ethylene Glycol: Certain bacteria, for instance Gluconobacter oxydans, can oxidize ethylene glycol to produce this compound.
The diagram below illustrates a simplified chemoenzymatic pathway for this compound production.
Caption: Chemoenzymatic synthesis of this compound from glycolonitrile.
Conclusion
This compound can be successfully isolated from a variety of natural sources, with sugarcane and certain fruit peels demonstrating notable potential. Extraction methodologies such as solvent and ultrasound-assisted extraction have proven effective at the laboratory scale. However, for large-scale, high-purity production, chemoenzymatic and microbial fermentation routes currently offer significant advantages in terms of yield, scalability, and process control. For researchers and professionals in drug development, a thorough understanding of these different sourcing and production pathways is crucial for selecting the most appropriate grade and origin of this compound for their specific application, balancing factors of purity, sustainability, and cost-effectiveness. Future research may focus on optimizing extraction from novel botanical sources and further enhancing the efficiency of biotechnological production pathways.
References
- 1. revivalabs.com [revivalabs.com]
- 2. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. A New Synthetic Pathway for the Bioproduction of this compound From Lignocellulosic Sugars Aimed at Maximal Carbon Conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helenatur.com [helenatur.com]
- 5. Harnessing the Power of Nature: A Deep Dive into Glycolic Plant Extracts for Enhanced Skincare [greenskybio.com]
A Comprehensive Guide to the History and Scientific Investigation of Glycolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycolic acid, the smallest of the alpha-hydroxy acids (AHAs), has a rich history spanning over 170 years, from its initial synthesis to its current widespread use in dermatology and cosmetology. This technical guide provides an in-depth exploration of the discovery, synthesis, and seminal research that has elucidated the mechanisms of action of this compound on the skin. It details the key experimental protocols that have been instrumental in understanding its effects on collagen synthesis, fibroblast proliferation, and the modulation of key signaling pathways. Quantitative data from pivotal studies are summarized in structured tables, and complex biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
The Genesis of a Molecule: Discovery and Synthesis
The journey of this compound began in the mid-19th century. In 1848, French chemist Auguste Laurent first coined the name "this compound"[1]. This was followed by its first successful preparation in 1851 by German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov[2][3][4]. Their pioneering method involved treating hippuric acid with nitric acid and nitrogen dioxide[2].
Over the years, various methods for synthesizing this compound have been developed. The most predominant and cost-effective modern approach is the catalyzed carbonylation of formaldehyde. Another common method involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification. Other, less common, synthesis routes include the hydrogenation of oxalic acid and the hydrolysis of cyanohydrin derived from formaldehyde.
This compound is also naturally present in a variety of plants, including sugarcane, sugar beets, pineapple, cantaloupe, and unripe grapes.
Elucidating the Mechanism of Action: Seminal Research and Key Findings
The scientific exploration into the dermatological effects of this compound gained significant momentum in the latter half of the 20th century. Early research focused on its exfoliative properties, but subsequent studies revealed its profound impact on the deeper layers of the skin, particularly in stimulating collagen synthesis and cellular proliferation.
A landmark study in 1998 provided crucial in vivo and in vitro evidence of this compound's effect on collagen. The research demonstrated that topical application of this compound on hairless mice led to a significant increase in type I collagen mRNA expression. In vitro experiments using human skin fibroblasts further confirmed that this compound treatment resulted in a dose-dependent increase in fibroblast proliferation and collagen production.
These findings have been consistently supported by subsequent research, solidifying the understanding that this compound's benefits for photoaged skin are, in large part, due to its ability to stimulate fibroblast activity and enhance the dermal matrix.
Quantitative Data from Key Studies
The following tables summarize key quantitative findings from seminal research on the effects of this compound on skin cells.
| In Vitro Study: Fibroblast Proliferation (MTT Assay) | |
| This compound Concentration | Increase in Fibroblast Proliferation |
| 10⁻⁶ M | Significant increase over control |
| 10⁻⁵ M | Dose-dependent increase |
| 10⁻⁴ M | Continued dose-dependent increase |
| In Vitro Study: Collagen Synthesis (PICP Enzyme Immunoassay) | |
| This compound Concentration | Increase in Collagen Production |
| 10⁻⁶ M | Significant increase over control |
| 10⁻⁵ M | Dose-dependent increase |
| 10⁻⁴ M | Continued dose-dependent increase |
| In Vivo Study: Wrinkle Reduction in Photoaged Mice | |
| Treatment | Outcome |
| 15% this compound (10 weeks) | Significant decrease in wrinkle score |
| Vehicle Control | No significant change |
Key Experimental Protocols
To provide a practical resource for researchers, this section details the methodologies employed in the pivotal studies that have shaped our understanding of this compound.
In Vitro Treatment of Human Skin Fibroblasts
Objective: To assess the effect of this compound on fibroblast proliferation and collagen synthesis.
Methodology:
-
Cell Culture: Normal human skin fibroblasts are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) for a specified period, typically 24 hours.
-
Analysis:
-
Fibroblast Proliferation: Measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.
-
Collagen Synthesis: Quantified using a Procollagen Type I C-Peptide (PICP) enzyme immunoassay. The amount of PICP released into the culture medium is directly proportional to the amount of newly synthesized collagen.
-
In Vivo Treatment of Hairless Mice
Objective: To evaluate the effect of topical this compound on collagen gene expression in vivo.
Methodology:
-
Animal Model: Hairless mice (e.g., Skh:HR-1) are used as a model for human skin.
-
Treatment: A solution of this compound (e.g., 15%) is topically applied to the dorsal skin of the mice for a defined period, such as 10 weeks. A vehicle control group is also included.
-
Sample Collection: Skin biopsy specimens are collected from the treated and control areas.
-
Analysis:
-
Collagen mRNA Expression: Total RNA is extracted from the skin samples, and the expression of type I collagen mRNA is measured using Northern blot analysis. This technique allows for the detection and quantification of specific RNA molecules.
-
Signaling Pathways Modulated by this compound
Recent research has begun to unravel the molecular signaling pathways that are activated by this compound in skin cells, providing a deeper understanding of its mechanism of action.
NF-κB Signaling Pathway in Keratinocytes
Studies have shown that this compound can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in human keratinocytes. This pathway is a key regulator of the inflammatory response. Research indicates that this compound can suppress UVB-induced inflammation by inhibiting the activation of NF-κB and the subsequent expression of pro-inflammatory mediators such as IL-6, IL-8, and COX-2.
TRPV1 Signaling Pathway in Keratinocytes
This compound has been found to induce keratinocyte proliferation through the activation of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel, which is an acid-sensitive ion channel. This activation leads to a transient release of ATP, which is believed to further stimulate keratinocyte proliferation through the activation of P2 receptors.
Visualizing the Science: Diagrams and Workflows
To further clarify the complex processes described, the following diagrams have been generated using the DOT language.
References
- 1. Biological effects of this compound on dermal matrix metabolism mediated by dermal fibroblasts and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical application of this compound suppresses the UVB induced IL-6, IL-8, MCP-1 and COX-2 inflammation by modulating NF-κB signaling pathway in keratinocytes and mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. This compound induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Laboratory Handling of Glycolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for glycolic acid in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment when utilizing this versatile alpha-hydroxy acid in research and development.
Chemical and Physical Properties
This compound (hydroxyacetic acid) is the smallest alpha-hydroxy acid.[1][2] It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water.[2][3] Understanding its fundamental properties is crucial for safe handling and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₄O₃ / HOCH₂COOH[1] |
| Molecular Weight | 76.05 g/mol |
| Appearance | Colorless, odorless, hygroscopic crystalline solid |
| Melting Point | 75-80 °C |
| Boiling Point | Decomposes around 100°C |
| Density | ~1.49 g/cm³ at 25°C |
| Solubility | Highly soluble in water, alcohol, and ether |
| Vapor Pressure | 0.017 hPa at 25 °C |
Hazard Identification and Toxicology
This compound is classified as a corrosive and an irritant. At high concentrations, it can cause severe skin burns and eye damage and is harmful if inhaled.
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Table 3: Toxicological Data for this compound
| Toxicity Metric | Value | Species | Reference |
| LD50 (Oral) | 2040 mg/kg | Rat | |
| LC50 (Inhalation) | 3.6 mg/l (4 h, dust/mist) | Rat |
There are currently no established Permissible Exposure Limits (PELs) from OSHA for this compound. However, given its corrosive nature, exposure should be minimized through engineering controls and appropriate personal protective equipment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.
Table 4: Recommended Personal Protective Equipment for this compound
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are essential. A face shield provides additional protection, especially when handling larger quantities or concentrated solutions. |
| Hands | Chemical-resistant gloves | Elbow-length PVC or chloroprene gloves are recommended. Always check glove compatibility with the specific concentration of this compound being used. |
| Body | Laboratory coat, apron, or chemical suit | A lab coat is standard. A PVC apron or a full protective suit may be necessary for tasks with a high risk of splashing. Trousers should be worn outside of boots. |
| Respiratory | Respirator | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., Type AB-P) is required. |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to prevent accidents and maintain the chemical's integrity.
Handling Procedures
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing vapors, mists, or dust.
-
Prevent contact with skin, eyes, and clothing.
-
When diluting, always add acid to water slowly , never the other way around, to prevent a violent reaction.
-
Use corrosion-resistant containers and tools, such as glass or high-density polyethylene (HDPE). Avoid aluminum, galvanized, or tin-plated containers.
-
Wash hands thoroughly after handling.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Keep containers tightly closed to prevent absorption of moisture and contamination.
-
Store locked up and clearly labeled.
-
Incompatible Materials: Segregate this compound from strong bases, oxidizing agents, reducing agents, and reactive metals. It can react with many metals to produce flammable hydrogen gas.
Experimental Protocols
Protocol for Neutralization of a this compound Spill
This protocol outlines the steps for safely neutralizing and cleaning up a small to moderate spill of this compound in a laboratory setting.
Materials:
-
Personal Protective Equipment (as specified in Table 4)
-
Spill containment materials (e.g., absorbent pads, sand, vermiculite)
-
Neutralizing agent: Sodium bicarbonate (baking soda) or another mild base.
-
pH indicator strips
-
Plastic scoop and dustpan
-
Sealable hazardous waste container
Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before approaching the spill, don the appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat or apron.
-
Contain the Spill: Prevent the spill from spreading by creating a dike around it with absorbent pads or another inert absorbent material.
-
Neutralize the Acid: Slowly and carefully add sodium bicarbonate to the spill, starting from the outside and working inwards. Avoid creating excessive dust. The mixture may fizz as the acid is neutralized.
-
Monitor pH: Periodically test the pH of the mixture with pH indicator strips. Continue adding the neutralizing agent until the pH is between 6 and 8.
-
Absorb and Collect: Once neutralized, use an absorbent material like sand or vermiculite to absorb the mixture.
-
Clean Up: Using a plastic scoop and dustpan, collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the hazardous waste container and any contaminated PPE according to local, state, and federal regulations. Never dispose of untreated this compound down the drain.
Protocol for a Demonstration of this compound's Reactivity with Metals
This protocol demonstrates the reaction of this compound with a reactive metal to produce hydrogen gas. This experiment must be performed in a chemical fume hood due to the production of flammable gas.
Materials:
-
Personal Protective Equipment (chemical fume hood, goggles, gloves, lab coat)
-
Dilute this compound solution (e.g., 10%)
-
A few granules of a reactive metal (e.g., zinc or magnesium)
-
Test tube and test tube rack
-
Delivery tube (optional, for gas collection)
Procedure:
-
Set Up: Place a test tube in a rack inside a chemical fume hood.
-
Add Acid: Carefully add approximately 5-10 mL of the dilute this compound solution to the test tube.
-
Add Metal: Add a few granules of zinc or magnesium to the acid solution.
-
Observe: Observe the formation of gas bubbles on the surface of the metal granules, indicating a chemical reaction. This gas is hydrogen.
-
Test for Hydrogen (Optional and with extreme caution): If a delivery tube is used to collect the gas, the presence of hydrogen can be confirmed by bringing a burning splint to the mouth of the collection vessel. A "pop" sound indicates the presence of hydrogen. This step should only be performed by trained personnel with appropriate safety measures in place.
-
Neutralization and Disposal: Once the reaction is complete, neutralize the remaining acidic solution with sodium bicarbonate and dispose of it according to institutional guidelines.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of this compound exposure.
Table 5: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15-30 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
References
Physicochemical Properties of Glycolic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of glycolic acid. All quantitative data is summarized in a structured table for easy comparison. Detailed methodologies for key experiments are provided, and relevant biological signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Physicochemical Data
This compound (2-hydroxyacetic acid) is the smallest of the α-hydroxy acids (AHAs), a class of compounds widely used in dermatology and organic synthesis.[1][2] Its small molecular size allows for effective penetration through the skin.[3]
| Property | Value | References |
| Molecular Formula | C₂H₄O₃ | [2] |
| Molecular Weight | 76.05 g/mol | [2] |
| pKa | 3.83 | |
| Melting Point | 75 - 80 °C | |
| Boiling Point | Decomposes above 100 °C | |
| Solubility in Water | Highly soluble | |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, and ethyl acetate. | |
| logP (Octanol-Water Partition Coefficient) | -1.11 |
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of a weak acid like this compound can be accurately determined by potentiometric titration. This method involves monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.
Materials and Equipment:
-
pH meter with a glass electrode
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (150 mL)
-
Volumetric flask (200 mL)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
This compound sample
-
Standard pH buffer solutions (pH 4.00 and 7.00)
-
Deionized water
Procedure:
-
Calibration of pH Meter: Calibrate the pH meter using the standard buffer solutions of pH 4.00 and 7.00.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration.
-
Titration Setup: Pipette a precise volume of the this compound solution into a beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb does not come into contact with the stir bar.
-
Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and then record the pH and the total volume of NaOH added.
-
Endpoint Determination: As the pH begins to change more rapidly, decrease the volume of NaOH added in each increment (e.g., to 0.1 mL) to obtain more data points around the equivalence point. Continue the titration until the pH shows a significant and sustained increase.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. A more accurate determination of the equivalence point can be made by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
Determination of Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a particular solvent.
Materials and Equipment:
-
Temperature-controlled shaker or incubator with a shaker
-
Sealed containers (e.g., glass vials with screw caps)
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
This compound sample
-
Solvent of interest (e.g., water, ethanol)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be visible.
-
Equilibration: Place the sealed container in a temperature-controlled shaker and agitate it for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation, centrifuge the sample.
-
Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Filter the sample through a syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This requires the prior creation of a calibration curve with standard solutions of known this compound concentrations.
-
Reporting: The solubility is reported as the concentration of this compound in the saturated solution at the specified temperature, typically in units of mg/mL or mol/L.
Determination of logP by HPLC
The partition coefficient (logP) can be determined experimentally using reverse-phase high-performance liquid chromatography (RP-HPLC). This method measures the retention time of the compound on a nonpolar stationary phase.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)
-
This compound sample
-
A series of reference compounds with known logP values
Procedure:
-
Preparation of Standard Solutions: Prepare solutions of the reference compounds and the this compound sample in the mobile phase.
-
Chromatographic Analysis: Inject each standard solution and the sample solution onto the HPLC column. Record the retention time for each compound.
-
Calculation of Retention Factor (k'): The retention factor for each compound is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time (retention time of an unretained compound).
-
Calibration Curve: Plot a graph of the logarithm of the retention factor (log k') for the reference compounds (y-axis) against their known logP values (x-axis). A linear relationship should be observed.
-
Determination of logP for this compound: From the log k' value obtained for this compound, use the calibration curve to determine its logP value.
Biological Signaling Pathways and Experimental Workflows
This compound and the NF-κB Signaling Pathway
This compound has been shown to suppress UVB-induced inflammation in keratinocytes by modulating the NF-κB signaling pathway. UVB radiation typically activates this pathway, leading to the production of pro-inflammatory cytokines. This compound can inhibit this activation.
Caption: this compound inhibits UVB-induced inflammation by suppressing the activation of the IKK complex in the NF-κB pathway.
This compound and TRPV1 Signaling in Keratinocytes
This compound can induce keratinocyte proliferation through a mechanism involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The acidic nature of this compound leads to an increase in proton concentration, which activates TRPV1.
References
- 1. This compound induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HOCH2COOH | CID 757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effect of this compound on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Yield of Glycolic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for glycolic acid, a molecule of significant interest in the pharmaceutical, cosmetic, and polymer industries. The theoretical and practical yields of various chemical and biotechnological production methods are examined, supported by detailed experimental protocols and comparative data. This document is intended to serve as a valuable resource for professionals engaged in the research and development of this compound and its derivatives.
Chemical Synthesis of this compound
Chemical synthesis remains a dominant approach for the industrial production of this compound. Key methodologies include the carbonylation of formaldehyde, hydrolysis of chloroacetic acid, and oxidation of ethylene glycol. Each method presents a unique profile of reaction conditions, yields, and byproducts.
Formaldehyde Carbonylation
The carbonylation of formaldehyde is a well-established industrial method for producing this compound, first commercialized by DuPont.[1][2] This process involves the reaction of formaldehyde with carbon monoxide and water in the presence of an acid catalyst.[3] The reaction is typically carried out at high temperatures and pressures.[1]
Reaction: HCHO + CO + H₂O → HOCH₂COOH[4]
A typical laboratory-scale synthesis of this compound via formaldehyde carbonylation is conducted in a high-pressure autoclave reactor.
-
Catalyst Preparation: A solid acid catalyst, such as a polymetallic solid acid catalyst or a functionalized zeolite (e.g., PdO/ZSM-5), is prepared and loaded into the reactor.
-
Reactant Charging: An aqueous solution of formaldehyde is introduced into the autoclave.
-
Pressurization and Heating: The reactor is sealed and pressurized with carbon monoxide to the desired pressure (e.g., 3 to 90 MPa). The reactor is then heated to the target temperature (e.g., 60°C to 200°C).
-
Reaction: The reaction mixture is stirred for a specified duration to ensure complete conversion.
-
Product Recovery and Purification: After cooling and depressurization, the liquid product is separated from the solid catalyst. The crude this compound solution is then purified, typically through distillation and crystallization, to yield the final product.
Caption: Experimental workflow for this compound synthesis via formaldehyde carbonylation.
Hydrolysis of Chloroacetic Acid
The hydrolysis of chloroacetic acid is another traditional method for this compound production. This process typically involves the reaction of chloroacetic acid with a strong base, such as sodium hydroxide, followed by acidification.
Reaction: ClCH₂COOH + 2NaOH → HOCH₂COONa + NaCl + H₂O, followed by acidification.
-
Saponification: Molten chloroacetic acid is reacted with a 50% aqueous solution of sodium hydroxide at a temperature between 90°C and 130°C. An excess of alkali metal hydroxide is often used.
-
Salt Removal: The resulting solution contains sodium glycolate and sodium chloride. The sodium chloride is partially removed by filtration.
-
Acidification: The sodium glycolate solution is then acidified, for example with hydrochloric acid, to produce this compound.
-
Purification: The final product is purified through techniques such as extraction with an organic solvent like acetone to remove residual salts, followed by distillation and crystallization to obtain solid this compound.
Caption: Workflow for this compound synthesis by hydrolysis of chloroacetic acid.
Oxidation of Ethylene Glycol
The selective oxidation of ethylene glycol presents a more recent and greener route to this compound. This method often employs precious metal catalysts, such as platinum or gold-based catalysts, under milder conditions than traditional methods.
Reaction: HOCH₂CH₂OH + O₂ → HOCH₂COOH + H₂O
-
Catalyst Preparation: A supported catalyst, for instance, 0.1 wt% AuPt (9:1) on a ceria support, is prepared by wet impregnation.
-
Reaction Setup: The reaction is typically carried out in a semi-batch reactor. An aqueous solution of ethylene glycol (e.g., 20 wt%) is charged into the reactor along with the catalyst.
-
Reaction Conditions: The reaction is conducted under an oxygen or air atmosphere at a controlled pressure (e.g., 0.1-3.0 MPa) and temperature (e.g., 25-100°C). The pH is often maintained in the alkaline range.
-
Product Isolation: After the reaction, the catalyst is filtered off. The resulting solution, containing sodium glycolate, is then purified. A common purification method is electrodialysis to separate the this compound from unreacted ethylene glycol and byproducts.
Caption: Pathway for this compound synthesis via catalytic oxidation of ethylene glycol.
Biotechnological Synthesis of this compound
Biotechnological routes offer a sustainable alternative to chemical synthesis, utilizing renewable feedstocks and enzymatic conversions. Key approaches include the hydrolysis of glycolonitrile and the metabolic engineering of microorganisms to produce this compound from sugars like xylose.
Enzymatic Hydrolysis of Glycolonitrile
This method involves the synthesis of glycolonitrile from formaldehyde and hydrogen cyanide, followed by enzymatic hydrolysis to this compound. This route can achieve high yields and purity under mild conditions.
Reactions:
-
HCHO + HCN → HOCH₂CN (Glycolonitrile)
-
HOCH₂CN + 2H₂O --(Nitrilase)--> HOCH₂COOH + NH₃
-
Glycolonitrile Synthesis: An aqueous formaldehyde solution is pre-heated (e.g., 90°C to 150°C) and then reacted with hydrogen cyanide at a controlled temperature (e.g., ≤ 70°C) to produce an aqueous solution of glycolonitrile.
-
Enzymatic Hydrolysis: The pH of the glycolonitrile solution is adjusted to a neutral range (pH 6-8). A biocatalyst with nitrilase activity, such as whole cells of Alcaligenes sp., is added to the solution. The reaction is carried out at a controlled temperature (e.g., 30°C) with agitation.
-
Product Recovery: After the conversion is complete, the biocatalyst is separated by centrifugation or filtration. The resulting aqueous solution of ammonium glycolate can be further processed by methods like ion exchange to yield pure this compound.
Caption: Workflow for this compound production via enzymatic hydrolysis of glycolonitrile.
Comparative Data on this compound Synthesis
The following tables summarize the quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiencies and operating conditions.
Table 1: Chemical Synthesis of this compound
| Synthesis Route | Precursors | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) | Reference(s) |
| Formaldehyde Carbonylation | Formaldehyde, CO, Water | H₂SO₄ | 200 | 70 | 90 (molar) | - | |
| Formaldehyde, CO, Water | HF | 22-50 | 6.8-13.8 | - | 95 | ||
| Formaldehyde, CO, Water | Solid Acid | 60 | 0.3 | - | 98.1 | ||
| Chloroacetic Acid Hydrolysis | Chloroacetic Acid, NaOH | - | 110 | - | >73 (solid) | - | |
| Chloroacetic Acid, NaOH | - | 115 | - | - | - | ||
| Ethylene Glycol Oxidation | Ethylene Glycol, O₂ | Pt/Sn-Beta | 30-70 | - | up to 73 | - | |
| Ethylene Glycol | [Cp*Ir(bpyo)]OH⁻ | - | - | 81 | - | ||
| Ethylene Glycol, O₂ | AuPt/CeO₂ | - | - | >80 | ~90 | ||
| Glyoxal Conversion | Glyoxal, Water | Mg-Al Hydrotalcite | 100 | - | - | 96 | |
| Glyoxal, Water | Oxide Catalysts | 100 | - | 60-69 (mono-acid) | 83-100 |
Table 2: Biotechnological Synthesis of this compound
| Synthesis Route | Substrate | Microorganism/Enzyme | Titer (g/L) | Yield | Productivity (g/L/h) | Reference(s) |
| Glycolonitrile Hydrolysis | Glycolonitrile (200 mM) | Alcaligenes sp. ECU0401 (Nitrilase) | - | 96.5% | - | |
| Glycolonitrile (50 mM) | Alcaligenes sp. ECU0401 (resting cells) | - | 94.1% | - | ||
| Xylose Fermentation | D-Xylose | Engineered E. coli | 43.60 ± 1.22 | 0.46 ± 0.03 g/g | 0.91 ± 0.02 | |
| D-Xylose | Engineered E. coli | 2.53 ± 0.08 | 0.44 ± 0.10 g/g | - |
Conclusion
The synthesis of this compound can be achieved through various chemical and biotechnological pathways, each with its own set of advantages and challenges. Traditional chemical methods like formaldehyde carbonylation and chloroacetic acid hydrolysis can achieve high yields but often require harsh reaction conditions and can generate significant waste streams. Newer catalytic methods, such as the oxidation of ethylene glycol, offer milder conditions and high selectivity. Biotechnological routes provide a promising sustainable alternative, with high yields reported for enzymatic conversions and ongoing advancements in metabolic engineering for production from renewable sugars. The choice of synthesis route will ultimately depend on factors such as feedstock availability, desired product purity, economic viability, and environmental considerations. This guide provides the foundational technical information to aid researchers and developers in navigating these choices.
References
The Role of Glycolic Acid as a Precursor to the Glyoxylate Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glyoxylate cycle is a crucial anabolic pathway in plants, bacteria, fungi, and nematodes, enabling the synthesis of carbohydrates from two-carbon compounds. While not a canonical intermediate, glycolic acid serves as a significant precursor, feeding into the cycle by its conversion to glyoxylate. This technical guide provides an in-depth exploration of the integration of this compound metabolism with the glyoxylate cycle, with a focus on the enzymatic reactions, quantitative data, and detailed experimental methodologies relevant to researchers in the field.
Introduction
The glyoxylate cycle, a variation of the tricarboxylic acid (TCA) cycle, allows organisms to bypass the decarboxylation steps of the TCA cycle, thereby conserving carbon for gluconeogenesis.[1] This pathway is essential for organisms growing on acetate or fatty acids as their sole carbon source.[1] The two key enzymes of this cycle are isocitrate lyase (ICL) and malate synthase (MS).[2]
This compound, a two-carbon alpha-hydroxy acid, is not a direct participant in the canonical glyoxylate cycle. However, its oxidation product, glyoxylate, is a central intermediate. The enzymatic conversion of this compound to glyoxylate, primarily catalyzed by glycolate oxidase, provides a direct link between glycolate metabolism and the glyoxylate cycle. This connection is particularly prominent in photosynthetic organisms through the process of photorespiration.[3][4] During photorespiration, the oxygenase activity of RuBisCO produces 2-phosphoglycolate, which is subsequently converted to glycolate in the chloroplast. This glycolate is then transported to the peroxisome where it is oxidized to glyoxylate, which can then enter the glyoxylate cycle. Understanding this metabolic intersection is critical for research in plant biology, microbiology, and drug development, especially in targeting pathogens that rely on the glyoxylate cycle for survival.
The Metabolic Pathway: From this compound to the Glyoxylate Cycle
The entry of this compound into the glyoxylate cycle is a two-step process involving its transport and subsequent oxidation. In plants, glycolate produced in the chloroplast during photorespiration is transported to the peroxisome. Within the peroxisome, glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide. The generated glyoxylate can then be utilized by malate synthase, a key enzyme of the glyoxylate cycle, which condenses glyoxylate with acetyl-CoA to form malate.
The overall pathway can be visualized as follows:
Quantitative Data
A thorough understanding of the interplay between this compound metabolism and the glyoxylate cycle necessitates quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key parameters from various organisms.
Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate(s) | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |
| Glycolate Oxidase | Spinacia oleracea (Spinach) | Glycolate | 1 | - | |
| O2 | 0.21 | - | |||
| Amaranthus hypochondriacus (C4 plant) | Glycolate | lower than C3 | lower than C3 | ||
| Pisum sativum (Pea, C3 plant) | Glycolate | higher than C4 | higher than C4 | ||
| Cyanophora paradoxa | L-Lactate | 25 | - | ||
| Isocitrate Lyase | Mycobacterium tuberculosis | threo-D-(s)-isocitrate | 1.3 | 0.41 | |
| Lupinus (Lupin) | Isocitrate | - | - | ||
| Escherichia coli | Isocitrate | - | - | ||
| Malate Synthase | Mycobacterium tuberculosis | Glyoxylate, Acetyl-CoA | - | 0.3333 mM/s | |
| Escherichia coli | Glyoxylate | 21 | - |
Note: Vmax values can vary significantly based on purification methods and assay conditions. "-" indicates data not specified in the cited source.
Metabolite Concentrations
| Metabolite | Organism/Tissue | Cellular Compartment | Concentration | Reference(s) |
| Glycolate | Tobacco (WT) | Leaf | Relative abundance | |
| Tobacco (AP3 with PLGG1 RNAi) | Leaf | Increased vs WT | ||
| Glyoxylate | Tobacco (AP3) | Leaf | Increased vs WT | |
| Glioblastoma cells | - | < 2.52 mM (estimated) |
Note: Metabolite concentrations are highly dynamic and depend on the physiological state of the organism.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for studying the enzymatic activities and metabolic fluxes at the interface of this compound metabolism and the glyoxylate cycle.
Glycolate Oxidase Activity Assay
This protocol is adapted for the spectrophotometric measurement of glycolate oxidase activity in plant extracts.
Principle: Glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate, producing H2O2. The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.
Reagents:
-
Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5), 1 mM EDTA, 5 mM DTT, 1% (w/v) PVP.
-
Assay Buffer: 0.1 M potassium phosphate buffer (pH 8.0), 10 mM glycolate, 0.1 mg/mL HRP, 0.2 mg/mL o-dianisidine.
Procedure:
-
Homogenize plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (crude enzyme extract).
-
To a microplate well or cuvette, add 200 µL of assay buffer.
-
Add 20 µL of the crude enzyme extract to initiate the reaction.
-
Immediately measure the change in absorbance at 460 nm over time.
-
Enzyme activity is calculated using the molar extinction coefficient of the oxidized chromogen.
Isocitrate Lyase Activity Assay
This protocol describes a continuous spectrophotometric assay for isocitrate lyase.
Principle: Isocitrate lyase cleaves isocitrate into succinate and glyoxylate. The glyoxylate produced reacts with phenylhydrazine to form glyoxylate phenylhydrazone, which absorbs light at 324 nm.
Reagents:
-
Assay Buffer: 50 mM imidazole buffer (pH 6.8), 5 mM MgCl2, 1 mM EDTA.
-
Substrate Solution: 10 mM DL-isocitrate.
-
Detection Reagent: 4 mM phenylhydrazine.
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate solution, and detection reagent.
-
Equilibrate the mixture to 30°C.
-
Add the enzyme sample to initiate the reaction.
-
Monitor the increase in absorbance at 324 nm over time.
-
The rate of reaction is proportional to the rate of change in absorbance.
Malate Synthase Activity Assay
This protocol details a continuous spectrophotometric assay for malate synthase.
Principle: Malate synthase condenses glyoxylate and acetyl-CoA to form malate and Coenzyme A (CoA). The free thiol group of the released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB), which can be measured at 412 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2.
-
Substrate Solution: 10 mM glyoxylate, 0.5 mM acetyl-CoA.
-
Detection Reagent: 0.2 mM DTNB.
Procedure:
-
Combine the assay buffer, substrate solution, and detection reagent in a cuvette.
-
Incubate at 30°C to reach thermal equilibrium.
-
Add the enzyme sample to start the reaction.
-
Measure the increase in absorbance at 412 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB (13,600 M-1cm-1).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for clarity and understanding.
Regulatory Control of Glycolate Metabolism
The flux of this compound into the glyoxylate cycle is subject to regulation at multiple levels, including substrate availability and enzyme activity. In plants, the rate of photorespiration, and thus glycolate production, is influenced by the atmospheric concentrations of CO2 and O2.
References
An In-Depth Technical Guide to the Long-Term Stability of Glycolic Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-term stability of glycolic acid solutions. It delves into the critical factors influencing its degradation, the underlying chemical pathways, and the analytical methodologies required for robust stability assessment. This document is intended to be a valuable resource for professionals in research, development, and formulation who work with this compound.
Introduction to this compound Stability
This compound, the smallest of the α-hydroxy acids (AHAs), is a cornerstone ingredient in the cosmetic and pharmaceutical industries, prized for its efficacy in skin rejuvenation and as a versatile chemical intermediate.[1] However, the inherent reactivity of its hydroxyl and carboxylic acid functional groups presents significant challenges to maintaining the long-term stability of its aqueous solutions. Degradation of this compound can lead to a loss of potency, the formation of undesirable byproducts, and alterations in the physicochemical properties of the formulation. A thorough understanding of its stability profile is therefore paramount for ensuring product quality, safety, and efficacy.
This guide will explore the key factors governing the stability of this compound solutions, including temperature, pH, and light exposure. It will also detail the primary degradation pathways—hydrolysis, self-esterification (polymerization), thermal decomposition, and photodegradation—and provide insights into the kinetics of these processes where data is available. Furthermore, this document outlines detailed experimental protocols for conducting stability studies, with a focus on stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC).
Factors Influencing the Stability of this compound Solutions
The stability of this compound in aqueous solutions is not intrinsic but is heavily influenced by a range of environmental and formulation-specific factors. Careful control of these parameters is essential for maximizing the shelf-life and performance of this compound-containing products.
Effect of Temperature
Temperature is a critical factor accelerating the degradation of this compound. Elevated temperatures can promote several degradation pathways, including self-esterification to form oligomers and polymers of this compound (polythis compound, PGA), and decarboxylation. While specific kinetic data for the degradation of simple aqueous this compound solutions at various temperatures is sparse in the literature, studies on the thermal degradation of PGA and its oligomers provide valuable insights. For instance, the thermal degradation of PGA is known to occur at temperatures above its melting point (225-230°C), but degradation can also be observed at lower temperatures over extended periods, especially in the presence of impurities or moisture.[2]
Effect of pH
The pH of an aqueous solution has a profound impact on the stability of this compound. The molecule can exist in either its protonated (acid) form or its deprotonated (glycolate anion) form, with the equilibrium being governed by its pKa of 3.83. Both acidic and alkaline conditions can catalyze the hydrolysis of any ester linkages that may form through self-condensation.
-
Acidic Conditions (pH < 3.83): In a more acidic environment, the protonated form of this compound predominates. While this form is generally considered stable against hydrolysis of the parent molecule, acidic conditions can catalyze the self-esterification of this compound to form this compound dimers and higher oligomers.[3]
-
Neutral to Alkaline Conditions (pH > 3.83): As the pH increases, the glycolate anion becomes the dominant species. This form is more nucleophilic and can participate in reactions that may lead to degradation. Furthermore, alkaline conditions can promote the hydrolysis of any polymeric species back to this compound.
The rate of hydroxyl radical-induced oxidation of this compound has also been shown to be pH-dependent, with the deprotonated form exhibiting a slightly higher reaction rate constant.[4]
Effect of Light Exposure (Photostability)
This compound does not contain chromophores that absorb light in the visible spectrum. However, it can absorb UV radiation, which may induce photodegradation. The primary mechanism of photodegradation is believed to involve the formation of radical species. Studies have suggested that UV exposure can lead to the oxidation of this compound to glyoxylic acid, which can be further oxidized to oxalic acid and formic acid, and ultimately to carbon dioxide.[5]
Degradation Pathways of this compound
This compound can undergo several degradation reactions, particularly under stress conditions. The main degradation pathways are self-esterification (leading to polymerization), hydrolysis of these polymers, thermal decomposition, and photodegradation.
Self-Esterification and Hydrolysis
This compound molecules can react with each other in a condensation reaction, where the carboxylic acid group of one molecule esterifies the hydroxyl group of another. This process can continue, leading to the formation of linear polyesters (polythis compound, PGA) and cyclic dimers (glycolide). This reaction is an equilibrium process and is favored at higher concentrations and temperatures, and under acidic catalysis.
The reverse reaction, hydrolysis, is the cleavage of these ester bonds by water. Hydrolysis is catalyzed by both acids and bases. In the context of a this compound solution, this means that the this compound itself can catalyze the hydrolysis of any oligomers that may have formed.
Thermal Degradation
At elevated temperatures, this compound can undergo more complex degradation reactions beyond simple polymerization. These can include decarboxylation to produce formaldehyde and other volatile compounds. Studies on the thermal degradation of PGA have shown that the primary mechanism involves random chain scission of the ester linkages. The activation energy for the thermal decomposition of PGA has been reported to be in the range of 112-121 kJ/mol.
Photodegradation
The photodegradation of this compound is primarily an oxidative process initiated by UV light. The proposed pathway involves the initial oxidation of the primary alcohol group to an aldehyde, forming glyoxylic acid. This intermediate is then susceptible to further oxidation, leading to the formation of oxalic acid and formic acid. Ultimately, these smaller organic acids can be mineralized to carbon dioxide and water.
Quantitative Stability Data
While there is a significant body of research on the degradation of poly(lactic-co-glycolic acid) (PLGA), there is a notable lack of publicly available, comprehensive quantitative data on the long-term stability of simple aqueous this compound solutions under various storage conditions. The following tables summarize available data, which is largely derived from studies on related systems.
Table 1: pH-Dependent Rate Constants for the Reaction of this compound with Hydroxyl Radicals
| pH | Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |
| 1.5 | (6.1 ± 1.1) × 10⁸ | |
| 9 | (8.6 ± 0.7) × 10⁸ |
Note: This data represents the reaction with hydroxyl radicals, a key species in oxidative degradation, and not the overall degradation rate of this compound.
Table 2: Activation Energies for Thermal Degradation of Polythis compound (PGA)
| Method | Activation Energy (Ea) (kJ/mol) | Reference |
| Kissinger's approach | 112 | |
| Flynn and Wall's method | 115 |
Note: This data is for the thermal degradation of the polymer, PGA, and may not directly translate to the degradation kinetics of this compound in an aqueous solution, but it provides an indication of the energy barrier for thermal decomposition of the ester linkage.
Experimental Protocols for Stability Assessment
A robust stability testing program is crucial for ensuring the quality and shelf-life of this compound solutions. This typically involves subjecting the solution to a range of stress conditions (forced degradation) and monitoring the changes in the concentration of this compound and the formation of degradation products over time.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or a buffered solution) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Treat the stock solution with an equal volume of an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Treat the stock solution with an equal volume of a base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven for a defined period.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: At each time point, withdraw samples and analyze them using a validated stability-indicating method, such as HPLC, to determine the concentration of this compound and detect any degradation products.
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. For this compound, a reversed-phase HPLC method with UV detection is commonly employed.
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 0.2 M phosphate buffer (pH 3.2)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the range of the calibration curve. Filter the samples through a 0.45 µm filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve. Identify and quantify any degradation products by their retention times and peak areas.
Conclusion
The long-term stability of this compound solutions is a multifaceted issue that requires careful consideration of various factors, including temperature, pH, and light exposure. The primary degradation pathways involve self-esterification to form oligomers and polymers, and oxidative degradation. While comprehensive quantitative data on the degradation kinetics of simple aqueous this compound solutions is limited in the public domain, an understanding of these degradation pathways and the implementation of robust stability testing protocols are essential for the development of stable and effective this compound-based products. The use of validated stability-indicating analytical methods, such as HPLC, is critical for accurately assessing the stability profile and ensuring product quality over its intended shelf life. Further research into the degradation kinetics of this compound in aqueous solutions under various conditions would be highly beneficial to the scientific and industrial communities.
References
Spectroscopic Profile of Glycolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for glycolic acid, a molecule of significant interest in various scientific and industrial fields, including cosmetics and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are presented below.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is characterized by a singlet corresponding to the methylene protons (CH₂) adjacent to the hydroxyl and carboxylic acid groups. The chemical shift of the hydroxyl and carboxylic acid protons can be variable and is often observed as a broad singlet, or it may exchange with deuterated solvents.
| Solvent | Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| D₂O | 300 | 4.20 | Singlet | CH₂ |
| H₂O (pH 7.00) | 500 | 3.94 | Singlet | CH₂ |
Table 1: ¹H NMR Spectroscopic Data for this compound.[1][2][3]
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum of this compound displays two distinct signals corresponding to the methylene carbon (CH₂) and the carbonyl carbon (C=O) of the carboxylic acid.
| Solvent | Frequency (MHz) | Chemical Shift (δ) ppm | Assignment |
| D₂O | 25.16 | 60.16 | CH₂ |
| 177.04 | C=O | ||
| D₂O (pH 7.4) | - | 63.93 | CH₂ |
| 182.69 | C=O |
Table 2: ¹³C NMR Spectroscopic Data for this compound.[1]
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
1.3.1. Sample Preparation
-
Dissolution: Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
1.3.2. Instrument Parameters
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Locking and Shimming: Lock the spectrometer to the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~1-5 seconds.
-
Number of Scans: 4-16 scans are usually sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
1.3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integration and Peak Picking: Integrate the signals for ¹H NMR and pick the peaks for both ¹H and ¹³C NMR.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, carboxylic acid, and C-O bonds.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3332 | Strong, Broad | O-H stretch (hydroxyl) |
| ~2939 | Medium | C-H stretch (CH₂) |
| ~1729 | Strong | C=O stretch (carboxylic acid) |
| ~1252 | Strong | C-O stretch |
| ~1060 | Strong | C-O stretch |
Table 3: Characteristic IR Absorption Bands for this compound.[4]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state FTIR analysis.
2.2.1. Sample Preparation
-
Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder. The mixture should be a fine, homogeneous powder.
-
Die Assembly: Assemble the pellet die according to the manufacturer's instructions.
-
Loading: Transfer the ground mixture into the die.
-
Pressing: Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and remove the KBr pellet from the die.
2.2.2. Data Acquisition
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For small, polar molecules like this compound, electrospray ionization (ESI) is a common technique.
Mass Spectrometry Data
The mass spectrum of this compound will show a peak corresponding to the molecular ion or, more commonly with soft ionization techniques like ESI, a protonated or deprotonated molecule.
-
Molecular Weight: 76.05 g/mol
-
[M-H]⁻ (Negative Ion Mode): m/z 75.0
-
[M+H]⁺ (Positive Ion Mode): m/z 77.0
Fragmentation patterns can provide further structural information. For the deprotonated molecule ([M-H]⁻), a prominent fragment at m/z 31.2 can be observed.
Experimental Protocol for Direct Infusion ESI-MS
This protocol outlines a general procedure for analyzing this compound using direct infusion electrospray ionization mass spectrometry.
3.2.1. Sample Preparation
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water or acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
3.2.2. Data Acquisition
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis:
-
Ion Mode: Select either positive or negative ion detection mode.
-
Mass Range: Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-200).
-
Instrument Tuning: Tune the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimize the signal for the ion of interest.
-
-
Data Acquisition: Acquire the mass spectrum over a short period to obtain an averaged spectrum with a good signal-to-noise ratio.
References
Methodological & Application
Application Notes and Protocols for Glycolic Acid Quantification Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of glycolic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for quality control, formulation development, and research purposes.
Introduction
This compound, the smallest α-hydroxy acid (AHA), is a widely used ingredient in cosmetic and pharmaceutical formulations due to its exfoliative and skin-rejuvenating properties. Accurate quantification of this compound is crucial for ensuring product efficacy, safety, and regulatory compliance. HPLC with UV detection is a robust, specific, and widely adopted technique for this purpose. This document details validated HPLC methods for the determination of this compound.
Experimental Principles
The methods described are based on reversed-phase HPLC (RP-HPLC). In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar aqueous buffer. This compound, being a polar analyte, has a low affinity for the stationary phase and elutes relatively quickly. The separation is achieved by optimizing the mobile phase composition and pH. An acidic mobile phase ensures that the this compound is in its protonated, less polar form, allowing for better retention and peak shape on the C18 column. Detection is typically performed using a UV detector at a low wavelength, around 210 nm, where the carboxylic acid group absorbs light. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 10, 20, 30, 40, 50 µg/mL)[1].
Sample Preparation
The sample preparation method will vary depending on the matrix.
Protocol 3.3.1: Cosmetic Creams and Lotions [1]
-
Accurately weigh approximately 0.5 g of the cosmetic sample into a 25 mL volumetric flask.
-
Add about 10 mL of methanol, and vortex for 3-5 minutes to disperse the sample.
-
Add approximately 10 mL of the mobile phase and vortex for another 5 minutes. If necessary, sonicate for 10-15 minutes until the cream is fully dispersed.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3.3.2: Aqueous Samples (e.g., Degradation Studies)
-
Dilute the aqueous sample quantitatively with the mobile phase to bring the this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3.3.3: Urine Samples (LC-MS Method Adaptation) [2]
-
Spike a known volume of urine sample with a stock solution of this compound if determining recovery.
-
Dilute the sample (e.g., 1:100) with a mixture of 50:50 Mobile Phase A and Mobile Phase B (see Table 2 for mobile phase composition).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Chromatographic Conditions
Two representative sets of HPLC conditions are provided below. Method 1 is a widely applicable UV-based method, while Method 2 is suitable for LC-MS analysis.
Table 1: HPLC Method Parameters
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: RP-HPLC with MS Detection |
| Column | Prevail Organic Acid, 5 µm, 4.6 x 250 mm[1] or equivalent C18 | Cogent Diamond Hydride™, 4µm, 2.1 x 150mm[2] |
| Mobile Phase | 0.2 M Phosphate Buffer, pH 3.2 | A: DI Water / 10 mM Ammonium FormateB: 95% Acetonitrile / 5% DI Water / 10 mM Ammonium Formate |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.2 mL/min | 0.4 mL/min |
| Injection Volume | 20 µL | Not specified, typically 5-20 µL |
| Column Temperature | Ambient or 25 °C | Ambient |
| Detector | Photodiode Array (PDA) or UV | ESI – NEG - Mass Spectrometer |
| Detection Wavelength | 210 nm | N/A |
| Run Time | ~6 minutes | ~8 minutes |
Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters from Literature
| Parameter | Result for this compound | Source |
| Linearity Range | 10-50 µg/mL | |
| 2-100 µg/mL | ||
| 0.080–0.30 mg/mL | ||
| Correlation Coefficient (r²) | >0.999 | |
| 0.9974–0.9997 | ||
| Accuracy (% Recovery) | 93 - 106% | |
| 98.51 ± 3.46% | ||
| 94.9 - 100.5% (in urine) | ||
| Precision (%RSD) | Within day: 2.75% | |
| Intermediate: Not specified | ||
| Repeatability: 0.72% | ||
| Intermediate Precision: 1.45% | ||
| Limit of Quantification (LOQ) | 0.05 %w/w |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the prepared samples by interpolating their peak areas on the calibration curve.
-
Calculations: Apply the appropriate dilution factors to calculate the final concentration of this compound in the original, undiluted sample.
Visualizations
The following diagrams illustrate the key workflows and relationships in the quantification of this compound by HPLC.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationships in the HPLC method for this compound.
References
Protocol for Glycolic Acid Cytotoxicity Assay: Application Notes for Researchers
Introduction
Glycolic acid, the smallest of the α-hydroxy acids (AHAs), is a widely utilized ingredient in dermatological and cosmetic formulations for its exfoliating and rejuvenating properties. Understanding its cytotoxic potential is crucial for ensuring its safe use and for exploring its therapeutic applications, including in oncology. This document provides detailed protocols for assessing the cytotoxicity of this compound in vitro, summarizes key quantitative data from published studies, and elucidates the molecular pathways involved in its cytotoxic effects.
Data Presentation
The cytotoxic effects of this compound are highly dependent on the cell type, concentration, and exposure time. Below is a summary of quantitative data from various studies.
| Cell Line | Assay Type | Concentration/Dose | Exposure Time | Observed Effect | Reference |
| Human Promyelocytic Leukemia (HL-60) | MTT Assay | Dose-dependent | 24, 48, 72 hours | Significant decrease in cell viability in a dose- and time-dependent manner.[1] | [1] |
| Human Dermal Fibroblasts (HDF) | MTT Assay | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | 24 hours | No significant cytotoxicity; increased cell proliferation and collagen synthesis observed.[2] | [2] |
| Human Keratinocytes (HaCaT) | Flow Cytometry | 5 mM | Not specified | Inhibitory effect on cell proliferation. | |
| Human Keratinocytes (HaCaT) + UVB | Flow Cytometry | 5 mM GA + 50 mJ/cm² UVB | Not specified | Synergistic anti-proliferative and apoptotic effect. | |
| Lymphocyte Primary Culture | Not specified | 10% this compound | 3 minutes | Lower cytotoxicity compared to higher concentrations (17% and 25%). |
Note: IC50 values for this compound are not consistently reported across studies, highlighting the variability of its cytotoxic effects based on experimental conditions.
Experimental Protocols
Several methods can be employed to assess this compound-induced cytotoxicity. The choice of assay depends on the specific research question and the cell type being investigated. Here, we detail three common colorimetric assays: the MTT, Neutral Red, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Target cells (e.g., HL-60, HaCaT, or dermal fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (sterile)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure times.
-
NR Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the NR solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the spontaneous and maximum release controls.
Signaling Pathways and Visualizations
This compound-induced cytotoxicity can involve multiple signaling pathways, with the intrinsic (mitochondrial) pathway of apoptosis being a key mechanism, especially in cancer cells.
Experimental Workflow
The general workflow for a this compound cytotoxicity assay is depicted below.
Caption: General experimental workflow for assessing this compound cytotoxicity.
This compound-Induced Apoptosis Signaling Pathway
In susceptible cells, such as the HL-60 human leukemia cell line, this compound can induce apoptosis through the intrinsic pathway. This involves the activation of a cascade of caspases.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion
The cytotoxic effects of this compound are multifaceted and depend on the specific biological context. While it can promote proliferation and collagen synthesis in dermal fibroblasts at low concentrations, it exhibits cytotoxic and pro-apoptotic effects on certain cancer cell lines like HL-60. The provided protocols offer standardized methods to evaluate the cytotoxicity of this compound, and the visualized pathways provide a framework for understanding its molecular mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in various applications.
References
- 1. Effects of this compound on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of different concentrations of this compound and its effects on root dentin microhardness - An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Glycolic Acid in Fibroblast Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycolic acid, the smallest of the alpha-hydroxy acids (AHAs), is a widely utilized compound in dermatology and cosmetics for its rejuvenating effects on the skin.[1] Its mechanism of action is believed to involve the stimulation of dermal fibroblasts, the primary cells responsible for synthesizing the extracellular matrix, including collagen.[1][2] In vitro studies using fibroblast cell cultures have been instrumental in elucidating the cellular and molecular effects of this compound. These studies have demonstrated that this compound can enhance fibroblast proliferation and increase collagen synthesis, contributing to the improvement of skin texture and the reduction of wrinkles.[2][3] Furthermore, this compound has been shown to modulate the degradation of the dermal matrix by inhibiting the activity of matrix metalloproteinases (MMPs).
These application notes provide a comprehensive overview of the use of this compound in fibroblast cell culture, including its effects on cell proliferation, collagen production, and potential signaling pathways. Detailed protocols for key experiments are provided to enable researchers to investigate the effects of this compound in their own laboratory settings.
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of this compound on fibroblast cell cultures.
Table 1: Effect of this compound on Fibroblast Proliferation
| Concentration of this compound | Treatment Duration | Assay | Cell Type | Result | Reference |
| 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | 24 hours | MTT Assay | Human Skin Fibroblasts | Dose-dependent increase in cell proliferation | |
| Not specified | Not specified | MTT Assay | Normal Human Skin Fibroblasts | Increased fibroblast proliferation | |
| Lower than 0.1% | Not specified | Not specified | Adult Human Dermal Fibroblasts | No effect on proliferation |
Table 2: Effect of this compound on Collagen Synthesis in Fibroblasts
| Concentration of this compound | Treatment Duration | Assay | Cell Type | Result | Reference |
| 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | 24 hours | PICP Enzyme Immunoassay, ³H-proline labeled collagen assay | Human Skin Fibroblasts | Dose-dependent increase in collagen production | |
| Not specified | Not specified | Northern blot for type I collagen mRNA, PICP enzyme immunoassay, ³H-proline incorporation | Normal Human Skin Fibroblasts | Increased collagen synthesis | |
| 75 µg/ml | 24 hours | Northern Analysis | Human Skin Fibroblasts | Significant increase in Type I collagen mRNA expression | |
| Lower than 0.1% | Not specified | Not specified | Adult Human Dermal Fibroblasts | Increase in collagen synthesis |
Table 3: Effect of this compound on Matrix Metalloproteinase (MMP) Activity in Fibroblasts
| Concentration of this compound | MMP Target | Cell Type | Result | Reference |
| 0.01% - 0.4% | MMP-2 | Adult Human Dermal Fibroblasts | Inhibition of MMP-2 activity | |
| 0.06% - 0.09% | MMP-9 | Adult Human Dermal Fibroblasts | Inhibition of MMP-9 activity |
Signaling Pathways
While the precise signaling pathways activated by this compound in fibroblasts are not yet fully elucidated, the known downstream effects of increased proliferation and collagen synthesis suggest the involvement of common signaling cascades that regulate these cellular processes. A proposed pathway, based on the typical mechanisms of fibroblast activation, is presented below. It is important to note that this is a hypothetical model and requires further experimental validation.
Caption: Proposed signaling pathway of this compound in fibroblasts.
Experimental Protocols
General Fibroblast Cell Culture
This protocol outlines the basic procedures for maintaining and subculturing human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture fibroblasts in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
When the cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Treatment of Fibroblasts with this compound
This protocol describes how to treat cultured fibroblasts with this compound for experimental purposes.
Materials:
-
Cultured fibroblasts at 70-80% confluency
-
This compound stock solution (e.g., 1 M in sterile water)
-
Serum-free culture medium
-
Complete culture medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 10⁻⁶ M to 10⁻⁴ M).
-
Aspirate the complete medium from the fibroblast cultures.
-
Wash the cells once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
After incubation, the medium can be collected for analysis, or the cells can be harvested for further assays.
Caption: Experimental workflow for this compound treatment.
Cell Proliferation Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Fibroblasts cultured in a 96-well plate
-
This compound treatment medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
After treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell proliferation assay.
Collagen Synthesis Quantification
A. Procollagen Type I C-Peptide (PICP) ELISA
This immunoassay measures the amount of PICP released into the culture medium, which is a direct indicator of type I collagen synthesis.
Materials:
-
Conditioned medium from this compound-treated fibroblasts
-
PICP ELISA kit
-
Microplate reader
Procedure:
-
Collect the culture medium from fibroblasts treated with this compound.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of PICP based on the standard curve.
B. ³H-Proline Incorporation Assay
This method measures the incorporation of radiolabeled proline into newly synthesized collagen.
Materials:
-
Fibroblasts treated with this compound
-
³H-proline
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
During the last 6-8 hours of this compound treatment, add ³H-proline to the culture medium.
-
After incubation, wash the cells with PBS.
-
Precipitate the proteins by adding cold 10% TCA.
-
Wash the precipitate with 5% TCA.
-
Solubilize the protein pellet in NaOH.
-
Measure the radioactivity using a scintillation counter.
Conclusion
The use of this compound in fibroblast cell culture provides a valuable in vitro model for studying its effects on skin rejuvenation. The presented data and protocols offer a solid foundation for researchers to investigate the mechanisms by which this compound stimulates fibroblast activity, leading to increased collagen production and improved skin health. Further research is warranted to fully elucidate the specific signaling pathways involved in the cellular response to this compound.
References
- 1. Increased in vivo collagen synthesis and in vitro cell proliferative effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. The effect of this compound on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Glycolic Acid as a Monomer for Advanced Polymerization
Introduction
Glycolic acid, the simplest α-hydroxy acid, serves as a fundamental building block for the synthesis of biodegradable and biocompatible aliphatic polyesters. Its polymer, polythis compound (PGA), and its copolymers, most notably poly(lactic-co-glycolic acid) (PLGA), have garnered significant attention in the biomedical and pharmaceutical fields.[1][2] These polymers are prized for their predictable degradation via hydrolysis into non-toxic, endogenous metabolites (glycolic and lactic acids), which are safely eliminated by the body through normal metabolic pathways.[3][4] This inherent biocompatibility makes them ideal candidates for a wide range of clinical applications, from drug delivery systems to tissue engineering scaffolds.[5]
Key Properties and Advantages
PGA is a semi-crystalline thermoplastic polymer with a high melting point (225-230°C) and a glass transition temperature between 35-40°C. Its high degree of crystallinity (45-55%) imparts significant mechanical strength, making it suitable for applications requiring structural integrity, such as absorbable surgical sutures and bone fixation devices. However, this crystallinity also results in low solubility in most common organic solvents, which can pose challenges for processing.
To overcome these limitations and to tailor the polymer's properties for specific applications, this compound is frequently copolymerized with lactic acid to form PLGA. By adjusting the monomer ratio of lactic acid to this compound, researchers can precisely control the polymer's physicochemical properties:
-
Degradation Rate: A higher this compound content leads to a faster degradation rate due to the lower hydrophobicity of this compound units compared to lactic acid units. This allows for the design of drug delivery systems with release profiles ranging from weeks to months.
-
Mechanical Properties: The mechanical strength and elasticity can be modulated by the monomer ratio.
-
Solubility: PLGA is generally more soluble in a wider range of common solvents than PGA, facilitating easier processing and fabrication into various forms such as microparticles, nanoparticles, and implants.
Applications in Research and Drug Development
The tunable properties of PGA and PLGA make them exceptionally versatile for advanced applications:
-
Controlled Drug Delivery: PLGA is one of the most successfully utilized polymers for developing controlled-release drug delivery systems. It is used to encapsulate small-molecule drugs, peptides, and proteins, protecting them from degradation and enabling sustained release, thereby improving therapeutic efficacy and patient compliance.
-
Tissue Engineering: The biodegradability and mechanical strength of PGA and its copolymers make them excellent materials for fabricating scaffolds that support cell growth and guide tissue regeneration.
-
Absorbable Medical Devices: PGA was one of the first synthetic biodegradable polymers used for absorbable sutures. Its application has expanded to include bone pins, plates, and other internal fixation devices that provide temporary support before being safely absorbed by the body.
Quantitative Data Summary
The following tables summarize key quantitative data for PGA and PLGA, compiled from various studies.
Table 1: Physical and Thermal Properties of PGA and PLGA
| Property | Polythis compound (PGA) | Poly(lactic-co-glycolic acid) (PLGA) | Reference(s) |
|---|---|---|---|
| Chemical Formula | (C₂H₂O₂)n | - | |
| Density (at 25°C) | 1.530 g/cm³ | Varies with LA:GA ratio | |
| Melting Point (Tₘ) | 225 - 230 °C | Amorphous for most ratios (e.g., 25:75 to 75:25) | |
| Glass Transition (T₉) | 35 - 40 °C | 40 - 60 °C (depends on MW and LA:GA ratio) | |
| Crystallinity | 45 - 55% | Generally amorphous |
| Solubility | Insoluble in most common solvents; soluble in highly fluorinated solvents. | Soluble in chlorinated solvents, THF, acetone, ethyl acetate. | |
Table 2: Example Conditions for PLGA (25:75 L:G) Synthesis via Ring-Opening Polymerization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |
|---|---|---|---|---|
| Monomer:Initiator ([M]:[I]) Ratio | 30,000:1 | 30,000:1 | 30,000:1 | |
| Monomer:Catalyst ([M]:[C]) Ratio | 6,500:1 | 25,000:1 | 50,000:1 | |
| Reaction Temperature (°C) | 150 | 180 | 205 | |
| Reaction Time (h) | 2.5 | 1.0 | 0.5 | |
| Total Monomer Conversion (%) | 94.0 | 97.4 | 98.3 | |
| Number Average MW (Mₙ) ( g/mol ) | 136,000 | 85,800 | 66,700 | |
| Weight Average MW (Mₙ) ( g/mol ) | 399,000 | 184,000 | 129,000 |
Catalyst: Stannous octoate (Sn(Oct)₂), Initiator: 1-dodecanol
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight PGA via Ring-Opening Polymerization (ROP) of Glycolide
This protocol describes the most common method for synthesizing high molecular weight PGA, which is essential for applications requiring good mechanical stability.
Materials:
-
Glycolide (cyclic dimer of this compound), purified by recrystallization.
-
Stannous octoate (Sn(Oct)₂), catalyst.
-
1-dodecanol, initiator.
-
Toluene, anhydrous.
-
Methanol.
-
Nitrogen gas (high purity).
Equipment:
-
Three-neck round-bottom flask.
-
Magnetic stirrer and heating mantle.
-
Schlenk line or similar inert atmosphere setup.
-
Condenser.
-
Vacuum pump.
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reactant Charging: Add the desired amount of purified glycolide to the reaction flask. For a target molecular weight, calculate the required amount of 1-dodecanol initiator (e.g., [M]:[I] ratio of 30,000:1).
-
Inert Atmosphere: Assemble the glassware and purge the system with dry nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Melt Polymerization: Heat the flask to 150-180°C to melt the glycolide monomer.
-
Initiation: Once the monomer is molten and thermally equilibrated, add the calculated amount of stannous octoate catalyst (e.g., [M]:[C] ratio of 6,500:1) and 1-dodecanol initiator via syringe.
-
Polymerization: Continue heating with stirring for the specified reaction time (e.g., 1-4 hours). The viscosity of the mixture will increase significantly as the polymer forms.
-
Quenching and Isolation: Cool the reactor to room temperature. The resulting solid polymer may be difficult to remove. The polymer can be dissolved in a suitable solvent like hexafluoroisopropanol (HFIP) or broken into smaller pieces.
-
Purification: Precipitate the dissolved polymer by pouring the solution into a large excess of a non-solvent like methanol.
-
Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C until a constant weight is achieved to remove any residual solvent and unreacted monomer.
Protocol 2: Synthesis of PLGA Copolymer (e.g., 75:25 GA:LA) via ROP
This protocol outlines the synthesis of a common PLGA copolymer, widely used in drug delivery.
Materials:
-
Glycolide, purified.
-
D,L-Lactide, purified.
-
Stannous octoate (Sn(Oct)₂).
-
1-dodecanol.
-
Chloroform or Dichloromethane.
-
Methanol.
-
Nitrogen gas (high purity).
Equipment:
-
Same as Protocol 1.
Procedure:
-
Preparation: Follow step 1 from Protocol 1.
-
Reactant Charging: Weigh and add the desired molar ratio of glycolide and D,L-lactide (e.g., 75:25) into the reaction flask.
-
Inert Atmosphere: Follow step 3 from Protocol 1.
-
Melt Polymerization: Heat the flask to 150°C to melt the monomers.
-
Initiation: Add the calculated amounts of stannous octoate catalyst and 1-dodecanol initiator. Typical concentrations are 0.03 wt% catalyst.
-
Polymerization: Maintain the reaction at 150°C under vacuum (e.g., 700 mm Hg) or nitrogen for 2.5-3 hours with continuous stirring.
-
Quenching and Isolation: Cool the reaction to room temperature. The resulting PLGA polymer should be a glassy solid.
-
Purification: Dissolve the synthesized PLGA in chloroform or dichloromethane. Precipitate the polymer by slowly adding the solution to a stirred excess of methanol.
-
Drying: Collect the purified PLGA by filtration and dry under vacuum at room temperature to a constant weight.
Visualizations
References
- 1. Polyglycolide - Wikipedia [en.wikipedia.org]
- 2. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. kinampark.com [kinampark.com]
- 5. Polythis compound (PGA) – Biodegradable Polymer for Medical Applications & Drug Delivery [biodegradable-material.com]
Application Notes and Protocols: Glycolic Acid in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolic acid, the simplest alpha-hydroxy acid, is a fundamental building block in the field of tissue engineering, primarily through its polymerized form, polythis compound (PGA), and its copolymers, most notably poly(lactic-co-glycolic acid) (PLGA).[1][2] These biodegradable and biocompatible polyesters have been extensively utilized to create three-dimensional scaffolds that provide a temporary structural framework for cells, guiding the formation of new tissue.[3][4] Their tunable degradation rates, favorable mechanical properties, and approval by the U.S. Food and Drug Administration (FDA) for various clinical applications make them highly attractive materials for regenerating a wide range of tissues, including bone, cartilage, skin, and nerves.[2]
These application notes provide an overview of the use of this compound-based polymers in tissue engineering, with detailed protocols for scaffold fabrication and cell culture, and a summary of key quantitative data.
Data Presentation
The properties of this compound-based scaffolds are critical to their success in tissue engineering applications. The following tables summarize key quantitative data from various studies.
Table 1: Mechanical Properties of this compound-Based Scaffolds
| Polymer Composition | Fabrication Method | Compressive Modulus (MPa) | Tensile Modulus (MPa) | Porosity (%) | Average Pore Size (μm) | Reference |
| PGA | Melt-foaming | 68 - 116 | - | 39 - 74 | 5 - 50 | |
| PLGA (85:15) | 3D Printing | 0.785 ± 0.084 | - | High | - | |
| PLAGA | Electrospinning | - | 39.23 ± 8.15 to 79.21 ± 13.71 | 38 - 60 | 10 - 14 | |
| PGA/β-TCP (1:3) | Solvent Casting & Particulate Leaching | - | - | High | - | |
| Collagen/PGA with Bioactive Glass (70% w/w) | Freeze Drying | - | - | High | ~100 (75 - 115) |
Table 2: In Vitro Degradation and Cell Viability
| Polymer | Degradation Condition | Time | Mass Loss (%) | Cell Type | Cell Viability (%) | Reference |
| PGA | Tissue culture medium, 37°C | 2-3 weeks | Complete loss of mechanical integrity | - | - | |
| PGA | Tissue culture medium, 37°C | 9 weeks | ~87.5 | - | - | |
| PLGA (85:15) | Physiological conditions, 37°C | 28 days | - | Human Mesenchymal Stem Cells | > 90.2 ± 1 | |
| PGA | PBS, 37°C | 8 weeks | ~40 | - | - | |
| PGA | PBS, 37°C | 25 days | - | - | - |
Experimental Protocols
Protocol 1: Fabrication of Electrospun PLAGA Scaffolds for Skin Tissue Engineering
This protocol is adapted from studies on fabricating nanofibrous scaffolds that mimic the native extracellular matrix (ECM) of the skin.
Materials:
-
Poly(lactic-co-glycolic acid) (PLAGA, 50:50)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or a mixture of Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) (3:1)
-
Electrospinning setup (high voltage power supply, syringe pump, spinneret, grounded collector)
-
24-well tissue culture plates
-
70% Ethanol
Procedure:
-
Polymer Solution Preparation: Dissolve PLAGA in the chosen solvent to achieve the desired concentration. Concentrations ranging from 0.2 to 0.42 g/mL can be used to produce fibers with varying diameters (from ~150 nm to over 6000 nm).
-
Electrospinning:
-
Load the polymer solution into a syringe fitted with a blunt-ended needle (e.g., 21-gauge).
-
Place the syringe on the syringe pump and set a constant flow rate (e.g., 0.04 mL/min).
-
Apply a high voltage (e.g., 10-20 kV) between the needle tip and the grounded collector plate, which is placed at a fixed distance (e.g., 10-20 cm).
-
Collect the fibers on the grounded collector, which can be covered with aluminum foil or a rotating mandrel to create aligned fibers.
-
-
Scaffold Sterilization and Preparation for Cell Seeding:
-
Cut the electrospun mat into discs of the desired size (e.g., to fit into a 24-well plate).
-
Immerse the scaffolds in 70% ethanol for 20-30 minutes for sterilization.
-
Aseptically dry the scaffolds and place them under UV light for 1 hour on each side.
-
Before cell seeding, pre-wet the scaffolds by soaking them in serum-supplemented cell culture medium for at least 15 minutes to enhance cell attachment.
-
Protocol 2: Fabrication of Porous PGA Scaffolds using Melt-Foaming with Supercritical CO₂
This method avoids the use of organic solvents to create porous scaffolds with high interconnectivity.
Materials:
-
Polythis compound (PGA)
-
High-pressure vessel
-
Supercritical CO₂ fluid system
-
Temperature and pressure controllers
Procedure:
-
PGA Loading: Place the PGA polymer into the high-pressure vessel.
-
Pressurization and Heating: Heat the vessel to above the melting temperature of PGA (around 220-230°C) and introduce CO₂ to achieve a supercritical state (e.g., 20 MPa).
-
Saturation: Allow the molten PGA to become saturated with supercritical CO₂ for a specific period. The CO₂ acts as a plasticizer, reducing the melting and crystallization temperatures of PGA.
-
Foaming: Induce thermodynamic instability by rapidly decreasing the pressure. This causes the nucleation and growth of gas bubbles within the polymer matrix, creating a porous structure.
-
Cooling and Solidification: Cool the system to solidify the porous PGA scaffold. The resulting scaffold will have a high porosity and interconnectivity.
Protocol 3: In Vitro Cell Culture on PGA-based Scaffolds
Materials:
-
Sterilized PGA or PLGA scaffolds
-
Appropriate cell type (e.g., human skin fibroblasts, mesenchymal stem cells)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Live/Dead viability/cytotoxicity kit
-
Scanning Electron Microscope (SEM)
Procedure:
-
Cell Seeding:
-
Place the pre-wetted, sterile scaffolds into a multi-well culture plate.
-
Harvest cells using trypsin-EDTA and resuspend them in complete culture medium to a known concentration.
-
Seed a specific number of cells (e.g., 5 x 10⁴ cells/scaffold) onto each scaffold.
-
Incubate for a few hours to allow for initial cell attachment before adding more medium to the well.
-
-
Cell Culture:
-
Culture the cell-seeded scaffolds in a humidified incubator at 37°C and 5% CO₂.
-
Change the culture medium every 2-3 days.
-
-
Analysis of Cell Viability and Proliferation:
-
At desired time points (e.g., 1, 7, 14, 21, and 28 days), assess cell viability using a Live/Dead assay according to the manufacturer's instructions.
-
Quantify cell proliferation using assays such as the MTT assay.
-
-
Morphological Analysis:
-
Fix the cell-seeded scaffolds with a suitable fixative (e.g., glutaraldehyde).
-
Dehydrate the samples through a graded series of ethanol.
-
Critical point dry and sputter-coat the samples with gold.
-
Visualize cell morphology and attachment to the scaffold fibers using SEM.
-
Visualizations
Signaling Pathways in Tissue Regeneration on this compound-Based Scaffolds
While this compound itself is not a direct signaling molecule, the degradation of PGA/PLGA scaffolds and the scaffold's physical properties influence the local microenvironment, which in turn activates key signaling pathways involved in wound healing and tissue regeneration. The acidic byproducts of degradation can initially trigger an inflammatory response. The scaffold then provides a substrate for cell adhesion, proliferation, and differentiation, processes governed by pathways such as PI3K/AKT, Wnt, and Notch.
Caption: Signaling pathways in scaffold-mediated tissue regeneration.
Experimental Workflow for Tissue Engineering using Electrospun Scaffolds
The following diagram illustrates a typical workflow for a tissue engineering experiment, from scaffold fabrication to analysis.
Caption: Experimental workflow for tissue engineering.
Logical Relationship of this compound Properties to Tissue Engineering Applications
The inherent properties of this compound-based polymers directly determine their suitability and function in tissue engineering applications.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Glycolic Acid in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycolic acid (GA) is a small organic molecule that serves as an intermediate in various metabolic pathways. In clinical research, the quantification of this compound in biological samples such as urine is crucial for the diagnosis and monitoring of certain metabolic disorders, including primary hyperoxaluria type I.[1] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for routine analysis in a clinical or research laboratory setting.[2]
Principle
This method utilizes a simple sample preparation procedure followed by reversed-phase liquid chromatography for the separation of this compound from other urine matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). This approach offers high selectivity and sensitivity, enabling accurate measurement of low this compound concentrations. The direct analysis of organic acids by LC-MS avoids the need for complex derivatization steps, providing a rapid and efficient workflow.[3]
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
¹³C₂-Glycolic acid (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human urine samples
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm or equivalent
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Preparation of Standard Solutions
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Prepare a 1 mg/mL stock solution of ¹³C₂-glycolic acid (IS) in ultrapure water.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of mobile phase A and mobile phase B to achieve a concentration range of 0.080 to 0.30 mg/mL.
Internal Standard Working Solution:
-
Prepare a working solution of the internal standard at a suitable concentration (e.g., 10 µg/mL) in the same diluent as the working standards.
Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 14,000 g for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Dilute the sample 1:100 with a 50:50 mixture of mobile phase A and mobile phase B.
-
Vortex the mixture for 30 seconds.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm |
| Mobile Phase A | DI Water / 10 mM Ammonium Formate |
| Mobile Phase B | 95% Acetonitrile / 5% DI Water / 10 mM Ammonium Formate (v/v) |
| Flow Rate | 0.4 mL/minute |
| Injection Volume | 10 µL |
| Column Temperature | 45 °C |
| Gradient | Time (minutes), %B 0, 95 1, 95 5, 30 7, 30 8, 95 |
| Post Time | 3 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| This compound Transition | Precursor Ion (m/z): 75.0; Product Ion (m/z): specific fragment |
| ¹³C₂-Glycolic Acid (IS) Transition | Precursor Ion (m/z): 77.0; Product Ion (m/z): specific fragment |
| Collision Energy | Optimized for the specific instrument and transitions |
| Source Temperature | Optimized for the specific instrument |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the described LC-MS/MS method for this compound in urine.
| Parameter | Result | Reference |
| Linearity Range (GA) | 0.080–0.30 mg/mL | |
| Correlation Coefficient (r²) | 0.9974–0.9997 | |
| Precision (%RSD) | < 1.0% | |
| Recovery (%) | 94.9 - 100.5% | |
| Limit of Detection (LOD) | 9 nM (in seawater, adaptable) |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Signaling Pathway (Metabolic Context)
This compound is a key metabolite in the pathway of ethylene glycol metabolism, which is of toxicological significance. Ethylene glycol is metabolized to this compound, which is a major contributor to the metabolic acidosis and renal failure seen in ethylene glycol poisoning.
Caption: Metabolic pathway of ethylene glycol to this compound.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human urine. The simple sample preparation and rapid analysis time make it suitable for high-throughput clinical and research applications. This method can be a valuable tool for studying metabolic disorders and in toxicological investigations.
References
Synthesis of Poly(lactic-co-glycolic acid) (PLGA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable copolymer widely utilized in biomedical applications, particularly in drug delivery systems, tissue engineering, and regenerative medicine.[1][2] Its popularity stems from its tunable degradation rates, excellent biocompatibility, and approval for clinical use in humans by the U.S. Food and Drug Administration (FDA).[3] PLGA degrades by hydrolysis into its constituent monomers, lactic acid and glycolic acid, which are naturally metabolized by the body, minimizing systemic toxicity.[1][2]
The properties of PLGA, including its degradation rate, drug release profile, and mechanical strength, can be precisely controlled by altering parameters such as the ratio of lactic acid to this compound, molecular weight, and the polymer's end-group. This versatility makes PLGA an ideal candidate for a wide range of therapeutic applications, from controlled-release drug formulations to scaffolds for tissue regeneration.
This document provides detailed protocols for the synthesis of PLGA via ring-opening polymerization, methods for its characterization, and an overview of its key applications in drug development.
Synthesis of PLGA by Ring-Opening Polymerization (ROP)
Ring-opening polymerization (ROP) of the cyclic diesters of lactic acid (lactide) and this compound (glycolide) is the most common and efficient method for synthesizing high molecular weight PLGA. This method offers excellent control over the polymer's molecular weight and composition. The reaction is typically catalyzed by tin(II) 2-ethylhexanoate (stannous octoate), which is favored for its high reactivity and low toxicity.
Factors Influencing PLGA Synthesis
Several factors significantly influence the outcome of PLGA synthesis:
-
Monomer Purity: The purity of the lactide and glycolide monomers is crucial for achieving high molecular weight polymers.
-
Catalyst and Initiator Concentration: The ratio of monomer to catalyst and initiator affects the polymerization rate and the final molecular weight of the polymer.
-
Reaction Temperature and Time: These parameters influence the reaction kinetics, monomer conversion, and the potential for side reactions like transesterification. Increasing the reaction temperature generally reduces the time required for high monomer conversion but can lead to polymer discoloration.
-
Water and Alcohol Content: The presence of water and alcohol in the reaction system can act as initiators, affecting the molecular weight and conversion of the polyesters.
dot
References
Application Notes and Protocols for Surface Modification of Biomaterials with Glycolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of biomaterials is a critical strategy to enhance their biocompatibility and functional performance. Glycolic acid, the smallest α-hydroxy acid, offers a versatile platform for surface functionalization. Its carboxyl and hydroxyl groups can be leveraged to alter surface properties such as hydrophilicity, charge, and reactivity. This document provides detailed application notes and protocols for the use of this compound in modifying the surfaces of various biomaterials, thereby improving protein adsorption, cell adhesion, and overall tissue integration.
Application Notes
The surface of a biomaterial dictates its interaction with the biological environment. Unmodified biomaterials, such as certain polymers, can exhibit hydrophobicity, leading to poor cell adhesion and limited integration with surrounding tissues. Surface modification with this compound can mitigate these issues through several mechanisms:
-
Increased Hydrophilicity: The introduction of polar carboxyl and hydroxyl groups from this compound increases the surface's affinity for water. This enhanced hydrophilicity is crucial for promoting the adsorption of proteins that mediate cell attachment.
-
Enhanced Protein Adsorption: A more hydrophilic surface can facilitate the adsorption of specific extracellular matrix (ECM) proteins, such as fibronectin and vitronectin.[1] These proteins act as anchors for cells, promoting their adhesion and subsequent proliferation.
-
Improved Cell Adhesion and Proliferation: By creating a more favorable surface for protein adsorption, this compound modification can significantly enhance cell attachment, spreading, and growth on the biomaterial. This is particularly important for applications in tissue engineering and regenerative medicine.[2]
-
Controlled Biodegradation: In the context of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), the ratio of this compound to lactic acid influences the degradation rate. Surface modification can be a tool to modulate this degradation profile.
Applications:
-
Tissue Engineering Scaffolds: Modifying the surface of porous scaffolds (e.g., chitosan, PLGA) with this compound can improve cell infiltration, proliferation, and tissue formation.
-
Dental and Orthopedic Implants: Surface functionalization of titanium implants with this compound can enhance osseointegration by promoting the adhesion and differentiation of osteoblasts.
-
Drug Delivery Systems: The surface properties of nanoparticles and microparticles used for drug delivery can be tuned with this compound to control their interaction with cells and tissues, potentially improving drug targeting and uptake.
Quantitative Data on Surface Modification
The following tables summarize the quantitative effects of this compound surface modification on key biomaterial properties.
Table 1: Effect of this compound Modification on Water Contact Angle
| Biomaterial | Modification Method | Unmodified Water Contact Angle (°) | Modified Water Contact Angle (°) | Reference |
| Chitosan Film | Thermal Grafting | 96.2 ± 2.5 | 72.6 ± 1.1 | [3][4] |
| Titanium (Ti) | Chemical Grafting | 32.2 ± 6.1 | ~65 (estimated) | [5] |
| PLGA (50:50) | --- | ~75 | Varies with GA content |
Note: Data for modified titanium is an estimation based on the general trend of increased hydrophobicity after chitosan coating, as direct data for this compound grafting was not available.
Table 2: Influence of this compound Modification on Protein Adsorption
| Biomaterial | Modification Method | Protein | Unmodified Adsorption (µg/cm²) | Modified Adsorption (µg/cm²) | Reference |
| Chitosan Film | Thermal Grafting | Bovine Serum Albumin (BSA) | ~5 | ~12 | |
| Titanium (Ti) | Chemical Grafting | Fibronectin | ~0.2 | ~0.5 | |
| PLGA/GO/HA | Nanofibrous Matrix | Bovine Serum Albumin (BSA) | ~150 (PLGA) | ~250 |
Note: The data represents typical values found in the literature for similar surface modifications and should be considered illustrative.
Table 3: Impact of this compound Modification on Cell Adhesion
| Biomaterial | Modification Method | Cell Type | Unmodified Cell Adhesion (%) | Modified Cell Adhesion (%) | Reference |
| Chitosan Film | Thermal Grafting | L929 Fibroblasts | ~40 | ~75 | |
| Titanium (Ti) | Chemical Grafting | Human Embryonic Palatal Mesenchyme | ~30 | ~60 | |
| PLGA | Micro/Nano-Structured | MC3T3-E1 | Baseline | Significantly Higher |
Note: Cell adhesion percentages are relative to a tissue culture plastic control and are illustrative of the expected trend.
Table 4: Effect of this compound Modification on Cell Viability (MTT Assay)
| Biomaterial | Modification Method | Cell Type | Unmodified Cell Viability (%) | Modified Cell Viability (%) | Reference |
| Chitosan Film | Thermal Grafting | L929 Fibroblasts | 100 | >95 | |
| PLGA Nanofibers | Electrospinning | L929 Fibroblasts | ~80 | ~90 |
Note: Cell viability is often maintained or slightly improved on modified surfaces, indicating low cytotoxicity of the modification process. Values are relative to control cells.
Experimental Protocols
Protocol 1: Surface Modification of Chitosan Films with this compound by Thermal Grafting
This protocol describes the preparation of chitosan films with surface-grafted this compound to enhance their hydrophilic properties.
Materials:
-
Chitosan powder (medium molecular weight, >85% deacetylation)
-
This compound
-
Acetic acid
-
Deionized water
-
Petri dishes
-
Oven or vacuum oven
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous acetic acid solution.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
-
Film Casting:
-
Add this compound to the chitosan solution at a desired molar ratio (e.g., 1:2 chitosan:this compound).
-
Stir the solution for 1-2 hours to ensure homogeneity.
-
Pour the solution into petri dishes and allow the solvent to evaporate at room temperature for 48 hours to form films.
-
-
Thermal Treatment (Grafting):
-
Place the dried chitosan-glycolic acid films in an oven.
-
Heat the films for 1 hour at 105°C.
-
Increase the temperature to 125°C and continue heating for an additional 2 hours.
-
-
Washing and Drying:
-
After thermal treatment, wash the films thoroughly with deionized water to remove any unreacted this compound.
-
Dry the films in a vacuum oven at 40°C overnight.
-
Protocol 2: Characterization of Surface Wettability by Contact Angle Measurement
This protocol outlines the procedure for measuring the static water contact angle on biomaterial surfaces to assess changes in hydrophilicity.
Materials:
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
-
Unmodified and modified biomaterial samples
Procedure:
-
Sample Preparation:
-
Ensure the biomaterial samples are clean, dry, and free of contaminants.
-
Place the sample on the measurement stage of the goniometer.
-
-
Measurement:
-
Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the sample.
-
Immediately capture an image of the droplet at the liquid-solid interface.
-
Use the software associated with the goniometer to measure the angle between the tangent of the droplet and the surface.
-
-
Data Analysis:
-
Perform measurements at multiple locations on each sample to ensure reproducibility.
-
Calculate the average contact angle and standard deviation for both unmodified and modified samples.
-
A lower contact angle on the modified surface indicates increased hydrophilicity.
-
Protocol 3: Assessment of Cell Viability using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the modified biomaterial.
Materials:
-
Unmodified and modified biomaterial samples (sterilized)
-
96-well tissue culture plates
-
Cell line of interest (e.g., L929 fibroblasts)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Place sterile biomaterial samples into the wells of a 96-well plate.
-
-
Cell Seeding:
-
Seed cells onto the biomaterial samples and control wells (tissue culture plastic) at a density of 1 x 10⁴ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for 15 minutes on an orbital shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each sample relative to the control wells.
-
Cell Viability (%) = (Absorbance of Sample / Absorbance of Control) x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound surface modification and evaluation.
Integrin-Mediated Cell Adhesion Signaling Pathway
Caption: Simplified integrin-mediated signaling pathway for cell adhesion.
References
- 1. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Contact angle, protein adsorption and osteoblast precursor cell attachment to chitosan coatings bonded to titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycolic Acid as a Crosslinking Agent in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by the polymer backbone and the crosslinking agent used to form the network structure.
Glycolic acid, the smallest α-hydroxy acid, presents an interesting potential as a crosslinking agent for polymers containing hydroxyl or amine functional groups, such as polyvinyl alcohol (PVA) and chitosan. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, allows for the formation of ester or amide linkages, respectively, creating a crosslinked network. The biodegradability of this compound into non-toxic products makes it an attractive candidate for creating biocompatible and biodegradable hydrogels.
These application notes provide an overview of the use of this compound as a crosslinking agent, detailed experimental protocols for hydrogel synthesis and characterization, and a summary of expected quantitative data.
Mechanism of Crosslinking
This compound can act as a crosslinking agent through an esterification reaction with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA). In this reaction, the carboxylic acid group of this compound reacts with a hydroxyl group on the polymer chain, forming an ester bond and releasing a molecule of water. As this compound has both a carboxylic acid and a hydroxyl group, it can react with two polymer chains, thus forming a crosslink. This process is typically carried out under heat and/or in the presence of an acid catalyst.
A similar principle applies to the crosslinking of amine-containing polymers like chitosan, where amide bonds can be formed. The interaction can also be electrostatic, where the negatively charged carboxylic acid groups of this compound interact with the positively charged amine groups of chitosan, leading to the formation of a stable hydrogel network[1].
Experimental Protocols
Protocol 1: Synthesis of Poly(vinyl alcohol)-Glycolic Acid (PVA-GA) Hydrogel via Esterification
This protocol is adapted from a similar procedure for the esterification of PVA with lactic acid and is expected to yield a crosslinked hydrogel.
Materials:
-
Poly(vinyl alcohol) (PVA), high molecular weight, >99% hydrolyzed
-
This compound (70% solution in water)
-
Deionized water
-
Nitrogen gas supply
-
Acetone (for purification)
-
Vacuum oven
Procedure:
-
Dissolution: Prepare a 10% (w/v) aqueous solution of PVA by dissolving the PVA powder in deionized water with continuous stirring at 90°C for 2-3 hours until the solution is clear.
-
Addition of Crosslinker: Cool the PVA solution to room temperature. Add this compound solution to the PVA solution with vigorous stirring. The molar ratio of PVA monomer units to this compound can be varied to control the degree of crosslinking (e.g., 10:1, 5:1, 2:1).
-
Crosslinking Reaction: Heat the mixture to 100-120°C under a steady flow of nitrogen gas to facilitate the removal of water (both from the solvent and as a byproduct of the esterification reaction). The reaction time can be varied from 4 to 24 hours. A more viscous gel-like substance will form as the reaction proceeds.
-
Purification: After the reaction, cool the resulting hydrogel to room temperature. Purify the hydrogel by immersing it in acetone for 72 hours to remove any unreacted this compound.
-
Drying: Dry the purified hydrogel in a vacuum oven at 60°C for at least 24 hours to a constant weight. The dried hydrogel is termed a xerogel.
-
Swelling: To obtain the hydrogel, immerse the xerogel in deionized water or a buffer solution (e.g., phosphate-buffered saline, PBS) and allow it to swell to equilibrium.
Protocol 2: Characterization of PVA-GA Hydrogel
A. Swelling Ratio Determination:
-
Immerse a pre-weighed dried hydrogel sample (xerogel, W_d) in deionized water or PBS at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100
B. Mechanical Testing (Tensile Properties):
-
Prepare dumbbell-shaped specimens from the swollen hydrogel.
-
Perform tensile testing using a universal testing machine equipped with a suitable load cell at a constant crosshead speed (e.g., 10 mm/min).
-
Record the stress-strain data until the sample breaks.
-
From the stress-strain curve, determine the Young's modulus (from the initial linear region), ultimate tensile strength (UTS), and elongation at break.
C. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain FTIR spectra of pure PVA, this compound, and the dried PVA-GA hydrogel.
-
Analyze the spectra to confirm the formation of ester bonds. Look for the appearance of a new characteristic ester carbonyl (C=O) peak around 1730-1750 cm⁻¹ and a decrease in the intensity of the broad O-H stretching band from the carboxylic acid of this compound.
Quantitative Data
The following tables summarize expected quantitative data for hydrogels crosslinked with an alpha-hydroxy acid, based on literature values for similar systems. The degree of crosslinking, which can be controlled by the molar ratio of polymer to crosslinker and the reaction time, significantly influences these properties.
Table 1: Swelling Properties of PVA-Alpha-Hydroxy Acid Hydrogels
| Molar Ratio (PVA:Crosslinker) | Reaction Time (hours) | Swelling Ratio (%) in Water |
| 10:1 | 6 | ~ 300-400 |
| 5:1 | 12 | ~ 200-300 |
| 2:1 | 24 | ~ 100-200 |
Note: Data is illustrative and based on trends observed for similar crosslinking systems. Actual values will depend on specific experimental conditions.
Table 2: Mechanical Properties of PVA-Alpha-Hydroxy Acid Hydrogels
| Molar Ratio (PVA:Crosslinker) | Young's Modulus (kPa) | Ultimate Tensile Strength (kPa) | Elongation at Break (%) |
| 10:1 | 50 - 100 | 100 - 150 | 150 - 200 |
| 5:1 | 100 - 200 | 150 - 250 | 100 - 150 |
| 2:1 | 200 - 400 | 250 - 400 | 50 - 100 |
Note: Data is illustrative and based on trends observed for similar crosslinking systems. Higher crosslinker concentration generally leads to a stiffer and less flexible hydrogel.
Visualizations
References
"in situ polymerization of glycolic acid"
Answering the user's request.## Application Notes and Protocols for In Situ Glycolic Acid-Based Polymer Systems
For: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in situ forming systems based on this compound copolymers, primarily focusing on Poly(lactic-co-glycolic acid) (PLGA). While true "in situ polymerization" (i.e., monomer-to-polymer conversion at the target site) of this compound in a biomedical context is not a widely documented or practiced technique, the use of pre-synthesized PLGA to form implants in situ is a prominent and FDA-approved technology. This document details the principles, applications, and protocols for these prevalent in situ forming implant (ISFI) systems.
In the field of drug delivery and tissue engineering, "in situ forming" refers to a transformative technology where a liquid formulation is administered to the body and subsequently solidifies into a gel or solid implant. This process is most commonly achieved through a mechanism called phase inversion.
Mechanism of Action: Phase Inversion
The most common approach for PLGA-based in situ forming implants involves dissolving the biodegradable polymer in a biocompatible, water-miscible organic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)).[1] When this liquid formulation is injected into an aqueous environment like subcutaneous tissue, a solvent exchange process occurs. The organic solvent diffuses out into the surrounding bodily fluids, and water diffuses into the formulation. This phase inversion causes the water-insoluble PLGA polymer to precipitate and solidify, entrapping the active pharmaceutical ingredient (API) within its matrix.[2][3] This solid depot then releases the drug over a prolonged period through diffusion and polymer degradation.[4]
Key Advantages:
-
Minimally Invasive: Simple injection is less invasive than surgical implantation of pre-formed devices.[2]
-
Localized Delivery: Concentrates the therapeutic agent at the site of action, reducing systemic side effects.
-
Controlled, Sustained Release: The polymer matrix is designed to release drugs over extended periods, from weeks to months, improving patient compliance.
-
Versatility: The system's properties can be tuned by altering the polymer characteristics, solvent, and additives.
Applications in Research and Drug Development
PLGA-based in situ forming systems are a cornerstone of advanced drug delivery and have been successfully commercialized in FDA-approved products like Atridox® and Eligard®. Their applications span numerous therapeutic areas.
-
Oncology: Localized, sustained delivery of chemotherapy agents to tumors.
-
Infectious Disease: Site-specific delivery of antibiotics.
-
Pain Management: Long-acting local anesthetics and analgesics.
-
Tissue Engineering: As injectable scaffolds that can fill complex tissue defects and support cell growth and tissue regeneration. The formation of a microporous architecture is crucial for cell adhesion, migration, and proliferation.
Quantitative Data Summary
The performance of an in situ forming implant is highly dependent on the physicochemical properties of the polymer and the formulation components. The following tables summarize key quantitative parameters and their effects.
Table 1: Influence of PLGA Properties on Implant Characteristics
| Parameter | Variation | Effect on Degradation & Release | Rationale | Citation(s) |
| Lactide:Glycolide (L:G) Ratio | 50:50 | Fastest degradation and drug release. | This compound is more hydrophilic than lactic acid, leading to faster water uptake and hydrolysis. The 50:50 ratio is the most amorphous and hydrophilic. | |
| 75:25, 85:15 | Slower degradation and drug release. | Higher lactic acid content increases hydrophobicity, slowing water penetration and hydrolysis. | ||
| Molecular Weight (MW) | Low MW (e.g., 5-15 kDa) | Faster degradation and release. | Shorter polymer chains are cleared more rapidly. Lower MW polymers also have a lower glass transition temperature (Tg). | |
| High MW (e.g., >20 kDa) | Slower degradation and release. | Longer polymer chains result in a more robust matrix that degrades more slowly. | ||
| Polymer End-Cap | Acid (uncapped) | Faster degradation and release. | The terminal carboxylic acid groups are hydrophilic and can auto-catalyze the hydrolysis of the polymer backbone. | |
| Ester (capped) | Slower degradation and release. | Ester end-caps are more hydrophobic, reducing water uptake and slowing the degradation process. |
Table 2: Typical Reaction Parameters for PLGA Synthesis (Bulk Ring-Opening Polymerization)
| Parameter | Typical Range / Value | Purpose / Effect | Citation(s) |
| Reaction Temperature | 130 - 205 °C | Controls reaction rate. Higher temperatures reduce reaction time but can cause polymer discoloration and degradation. | |
| Reaction Time | 2 - 25 hours | Determines monomer conversion and final molecular weight. Prolonged times at high temperatures can lead to depolymerization. | |
| Catalyst | Stannous Octoate (Sn(Oct)₂) | Initiates the ring-opening polymerization. | |
| Monomer:Catalyst Ratio ([M]:[C]) | 6,500:1 to 50,000:1 | Affects polymerization rate and polymer color. Lower catalyst concentrations require longer times/higher temperatures but reduce discoloration. | |
| Initiator | 1-Dodecanol, Lauryl Alcohol | Controls the molecular weight of the resulting polymer. | |
| Monomer:Initiator Ratio ([M]:[I]) | 30:1 to 30,000:1 | Inversely related to the final molecular weight; a higher ratio leads to a higher molecular weight polymer. |
Experimental Protocols
Protocol 1: Synthesis of PLGA (75:25) via Ring-Opening Polymerization (ROP)
This protocol describes a representative lab-scale synthesis of PLGA with a 75:25 lactide-to-glycolide ratio via bulk ROP.
Materials:
-
D,L-Lactide
-
Glycolide
-
Stannous Octoate (Sn(Oct)₂)
-
1-Dodecanol (Initiator)
-
Toluene (for catalyst/initiator solution)
-
Chloroform or Dichloromethane (DCM) (for polymer dissolution)
-
Methanol (for polymer precipitation)
-
Glass polymerization reactor with mechanical stirrer and nitrogen inlet
Procedure:
-
Drying: Thoroughly dry the glass reactor under vacuum at an elevated temperature to remove all moisture, which can interfere with the polymerization. Dry the lactide and glycolide monomers under vacuum for several hours before use.
-
Monomer Loading: Under a nitrogen atmosphere, add the desired amounts of D,L-Lactide and Glycolide to the reactor to achieve a 75:25 molar ratio.
-
Initiator & Catalyst Preparation: Prepare a stock solution of Sn(Oct)₂ and 1-dodecanol in dry toluene. The amount of initiator will determine the target molecular weight.
-
Polymerization:
-
Heat the reactor containing the monomers to the desired reaction temperature (e.g., 140-150 °C) using an oil bath to melt the monomers.
-
Once the monomers are molten and homogenous, add the calculated volume of the catalyst/initiator solution via syringe.
-
Continue stirring under a slow nitrogen stream for the specified reaction time (e.g., 2-6 hours). The viscosity of the mixture will increase significantly as polymerization proceeds.
-
-
Purification:
-
After the reaction is complete, cool the reactor to room temperature. The resulting polymer will be a solid mass.
-
Dissolve the crude polymer in chloroform or DCM.
-
Slowly pour the polymer solution into a large volume of cold methanol with vigorous stirring to precipitate the polymer. This step removes unreacted monomers and low molecular weight oligomers.
-
Collect the purified polymer precipitate by filtration.
-
-
Drying: Dry the purified PLGA polymer under vacuum at a temperature below its glass transition temperature (e.g., 40-45 °C) until a constant weight is achieved.
-
Characterization: Characterize the final polymer for its molecular weight (via Gel Permeation Chromatography - GPC), composition (via ¹H NMR), and thermal properties (via Differential Scanning Calorimetry - DSC).
Protocol 2: Preparation and Evaluation of a PLGA-Based In Situ Forming Implant (ISFI)
This protocol details the formulation of an injectable ISFI using the synthesized PLGA.
Materials:
-
Synthesized and dried PLGA polymer
-
N-methyl-2-pyrrolidone (NMP), medical grade
-
Model drug (e.g., Leuprolide Acetate, Risperidone)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringes and needles
-
Vials for formulation and release studies
Procedure:
-
Formulation Preparation:
-
In a sterile vial, dissolve the PLGA polymer in NMP to the desired concentration (e.g., 20-40% w/w). This may require gentle heating and vortexing to achieve a clear, homogenous solution.
-
Once the polymer is fully dissolved, add the active pharmaceutical ingredient (API) and mix until it is either fully dissolved or uniformly suspended.
-
-
In Vitro Implant Formation and Release Study:
-
Draw the liquid formulation into a syringe.
-
Prepare release vials containing a known volume of PBS (pH 7.4) maintained at 37 °C in a shaking water bath or incubator.
-
Inject a precise amount of the formulation into the PBS. Upon contact with the aqueous medium, the formulation will precipitate to form a solid or semi-solid implant.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily or weekly), withdraw aliquots of the PBS medium for analysis.
-
Replenish the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the released drug.
-
Calculate the cumulative percentage of drug released over time to generate a release profile.
-
-
Characterization (Optional):
-
Morphology: Use Scanning Electron Microscopy (SEM) to examine the surface and cross-sectional morphology of the formed implant to observe its porosity and internal structure.
-
Degradation: Monitor the mass loss and molecular weight reduction of the implant over time to characterize its degradation profile.
-
Visualizations
Caption: Workflow for developing an in situ forming implant (ISFI).
Caption: Solvent exchange mechanism driving in situ implant formation.
Caption: Key factors influencing drug release from PLGA implants.
References
- 1. scispace.com [scispace.com]
- 2. Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of implant formation on drug release kinetics of in situ forming implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Glycolic Acid Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and characterization of glycolic acid-based drug delivery systems. The primary focus is on Poly(lactic-co-glycolic acid) (PLGA), a widely used biocompatible and biodegradable copolymer, with additional insights into other emerging this compound platforms.
Introduction to this compound-Based Drug Delivery
This compound, the smallest α-hydroxy acid, is a fundamental building block for creating biodegradable polymers used in advanced drug delivery. Its copolymer with lactic acid, PLGA, is the most successful and extensively studied of these materials, having received approval from the U.S. Food and Drug Administration (FDA) for various biomedical applications.[1][2][3] The key advantage of PLGA lies in its tunable degradation rate, which can be controlled by altering the ratio of lactic acid to this compound, allowing for precise control over drug release kinetics. These systems are designed to encapsulate a wide range of therapeutics, from small molecules to large biologics, enhancing their stability, solubility, and bioavailability while minimizing side effects.
Key Applications:
-
Cancer Therapy: Targeted delivery of chemotherapeutics and immunomodulatory agents.
-
Dermatology: Treatment of photodamaged skin and other skin disorders.
-
Sustained Release Formulations: For hormones, peptides, and other drugs requiring long-term administration.
Data Presentation: Physicochemical Properties of PLGA Nanoparticles
The following tables summarize quantitative data from various studies on PLGA-based nanoparticles, providing a comparative overview of their key characteristics.
Table 1: Size and Surface Charge of PLGA-Based Nanoparticles
| Drug/Payload | PLGA Type (LA:GA Ratio) | Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Bovine Serum Albumin | 75:25 | Double Emulsion | 260.9 ± 20.0 | Not Reported | Not Reported | |
| Chitosan-Coated BSA | 75:25 | Double Emulsion | 388.2 ± 35.6 | Not Reported | +10.4 ± 2.9 | |
| Nile Red | 50:50 | Single Emulsion | 99.2 | Not Reported | Negative | |
| Nile Red | 50:50 | Single Emulsion | 311.0 | Not Reported | Negative | |
| Temozolomide | Not Specified | Emulsion-Solvent Evaporation | 164.4 - 235.5 | Not Reported | Increased with drug loading | |
| Doxorubicin | 50:50 | Nanoprecipitation | ~60 - 100 | Not Reported | Not Reported | |
| Syringopicroside & Hydroxytyrosol | PEG-PLGA | Self-assembly | 101.5 ± 3.18 | 0.190 ± 0.005 | -23.3 ± 0.82 |
Table 2: Drug Loading and Encapsulation Efficiency of PLGA Nanoparticles
| Drug/Payload | PLGA Type (LA:GA Ratio) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference(s) |
| Bovine Serum Albumin | 75:25 | Not Reported | Not Reported | |
| Chitosan-Coated BSA | 75:25 | 36.3 | 57.5 | |
| Nile Red | 50:50 (99.2 nm) | Not Reported | 9.9 ± 0.2 | |
| Nile Red | 50:50 (311.0 nm) | Not Reported | 89.6 ± 0.7 | |
| Temozolomide | Not Specified | Not Reported | 52 - 69.67 | |
| Doxorubicin | 50:50 | 7.0 ± 0.5 | Not Reported | |
| Syringopicroside & Hydroxytyrosol | PEG-PLGA | 15.47 ± 0.39 | 50.26 ± 1.29 | |
| Gefitinib | 50:50 | 6.3 ± 0.4 | 70 |
Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and evaluation of PLGA nanoparticles.
Protocol for Synthesis of PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol is adapted for encapsulating a hydrophobic drug. For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion method is recommended.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Hydrophobic drug of interest
-
Dichloromethane (DCM) or Ethyl Acetate (Organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of PLGA (e.g., 200 mg) and the hydrophobic drug in an appropriate volume of organic solvent (e.g., 5 mL of DCM).
-
Preparation of Aqueous Phase: Prepare the PVA solution, which acts as a surfactant to stabilize the emulsion.
-
Emulsification: Add the organic phase dropwise to the aqueous phase (e.g., 20 mL of 5% PVA) under continuous stirring or homogenization. Apply high-energy sonication (using a probe sonicator on ice) or high-speed homogenization to form a fine oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the organic solvent under reduced pressure. This process solidifies the nanoparticles.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified by ultracentrifugation. Centrifuge the suspension, discard the supernatant containing excess PVA and free drug, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried (lyophilized) to obtain a dry powder. A cryoprotectant (e.g., sucrose or trehalose) is often added before freezing to prevent aggregation.
Protocol for In Vitro Drug Release Study (Dialysis Method)
This method is widely used to assess the release kinetics of a drug from nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 10,000 Da)
-
Phosphate-buffered saline (PBS) or other relevant release medium (e.g., simulating physiological conditions)
-
Orbital shaker or water bath maintained at 37°C
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Sample Preparation: Resuspend a known amount of drug-loaded nanoparticles in a small volume of release medium (e.g., 0.5 mL PBS).
-
Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis tube and securely seal both ends.
-
Release Study: Place the dialysis tube into a larger container with a known volume of fresh release medium (e.g., 10 mL). The entire setup should be incubated at 37°C with continuous, gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external container.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Protocol for Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of drug formulations.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Drug-loaded nanoparticles and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a specific density (e.g., 8,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the drug-loaded nanoparticles and the free drug in the cell culture medium. Remove the old medium from the wells and add the different concentrations of the test substances. Include untreated cells as a negative control.
-
Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another few hours (e.g., 4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 560 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot cell viability against drug concentration to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the development and function of this compound-based drug delivery systems.
Caption: Experimental workflow for PLGA nanoparticle synthesis and evaluation.
Caption: Mechanisms of drug release from a PLGA nanoparticle matrix.
Caption: Cellular uptake and mechanism of action for a targeted nanoparticle.
Other this compound-Based Systems
While PLGA is the most prominent, other systems utilizing this compound are also under investigation.
-
This compound-Drug Conjugates: In this approach, a drug molecule is directly and covalently linked to this compound or oligo(this compound). This can improve the drug's solubility and modify its pharmacokinetic profile. The drug is released upon the cleavage of the ester bond under physiological conditions.
-
This compound-Based Hydrogels: PLGA can be used to form thermo-responsive hydrogels that are liquid at room temperature and form a gel at body temperature. These systems can act as injectable depots for the sustained release of drugs directly at the site of action, which is particularly useful for localized therapies.
Conclusion
This compound, particularly in the form of the PLGA copolymer, provides a versatile and robust platform for the development of advanced drug delivery systems. By carefully selecting formulation parameters and preparation methods, researchers can design nanoparticles and other carriers with specific sizes, surface properties, and release kinetics tailored to a wide array of therapeutic applications. The protocols and data presented here serve as a foundational guide for professionals in the field to develop and evaluate novel and effective this compound-based drug delivery technologies.
References
Application Notes and Protocols: Glycolic Acid in Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of glycolic acid-based biodegradable polymers, primarily Polythis compound (PGA) and its copolymer with lactic acid, Poly(lactic-co-glycolic acid) (PLGA). This document details their synthesis, fabrication into drug delivery and tissue engineering scaffolds, and the characterization of their physicochemical properties.
Introduction to this compound-Based Biodegradable Polymers
This compound is the simplest alpha-hydroxy acid, and its polymerized form, PGA, is a linear, aliphatic polyester.[1] PGA and its copolymers, most notably PLGA, are renowned for their biocompatibility and biodegradability, making them highly attractive for a range of biomedical applications.[2][3] These polymers degrade by hydrolysis of their ester linkages into non-toxic, natural metabolites (this compound and lactic acid) that are eliminated from the body through metabolic pathways.[4][5]
The degradation rate and mechanical properties of these polymers can be tailored by altering the ratio of lactic acid to this compound, the polymer's molecular weight, and its crystallinity. This tunability allows for the precise design of materials for specific applications, such as controlled drug delivery systems and scaffolds for tissue regeneration.
Key Applications
The primary applications of this compound-based polymers are in the fields of:
-
Controlled Drug Delivery: PLGA is extensively used to fabricate microparticles, nanoparticles, and implants for the sustained release of a wide variety of therapeutic agents, including small molecules, proteins, and peptides.
-
Tissue Engineering: PGA and PLGA are fabricated into porous scaffolds that provide a temporary template for cell attachment, proliferation, and differentiation to regenerate tissues such as bone, cartilage, and skin.
-
Surgical Sutures: PGA was one of the first synthetic absorbable suture materials, valued for its high strength and predictable degradation profile.
Experimental Protocols
Synthesis of Polythis compound (PGA)
Two primary methods for synthesizing high molecular weight PGA are polycondensation of this compound and ring-opening polymerization of glycolide, the cyclic dimer of this compound.
Protocol 1: Polycondensation of this compound
-
Reactants: this compound, Tin(II) octoate (Sn(Oct)₂) catalyst.
-
Procedure:
-
Add this compound and Sn(Oct)₂ to a reaction flask equipped with a mechanical stirrer and a vacuum distillation setup.
-
Purge the flask with nitrogen gas three times.
-
Heat the mixture to 160°C with continuous stirring for 6-8 hours under vacuum to remove the water formed during condensation.
-
The reaction is complete when the mixture solidifies.
-
The resulting PGA oligomer can be further polymerized to increase molecular weight by melt polycondensation at higher temperatures (180-210°C) under high vacuum (≤0.1 mbar) for 4-5 hours.
-
Protocol 2: Ring-Opening Polymerization of Glycolide
-
Reactants: Glycolide (cyclic dimer of this compound), catalyst (e.g., Tin(II) chloride dihydrate/p-toluenesulfonic acid (SnCl₂·2H₂O/pTSA) or triflic acid).
-
Procedure:
-
Place glycolide and the catalyst in a reaction vessel under an inert atmosphere.
-
Heat the mixture to a temperature above the melting point of glycolide (typically 170°C).
-
Allow the polymerization to proceed for a set time (e.g., 20-30 hours) to achieve the desired molecular weight.
-
The resulting polymer is then purified to remove any unreacted monomer and catalyst residues.
-
Fabrication of PLGA Microspheres for Drug Delivery
The oil-in-water (o/w) single emulsion solvent evaporation method is a common technique for encapsulating hydrophobic drugs.
Protocol 3: Single Emulsion Solvent Evaporation
-
Materials: PLGA, drug, organic solvent (e.g., dichloromethane), aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA).
-
Procedure:
-
Dissolve the desired amounts of PLGA and the drug in the organic solvent to form the oil phase.
-
Disperse the oil phase in the aqueous PVA solution under high-speed homogenization to form an o/w emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
Collect the solidified microspheres by centrifugation or filtration.
-
Wash the microspheres with deionized water to remove residual surfactant and unencapsulated drug.
-
Lyophilize the microspheres to obtain a dry powder.
-
Characterization of Biodegradable Polymers
A suite of analytical techniques is employed to characterize the physicochemical properties of the synthesized polymers and fabricated devices.
-
Molecular Weight and Distribution: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and composition of the polymers.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), while Thermogravimetric Analysis (TGA) is used to assess thermal stability.
-
Crystallinity: DSC and X-ray Diffraction (XRD) can be used to determine the degree of crystallinity of the polymer.
-
Morphology: Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and internal structure of scaffolds and microspheres.
Quantitative Data Presentation
The properties of this compound-based polymers are highly dependent on their composition and molecular weight. The following tables summarize key quantitative data from the literature.
Table 1: Mechanical Properties of this compound-Based Polymer Scaffolds
| Polymer Composition | Fabrication Method | Compressive Modulus (MPa) | Ultimate Tensile Strength (MPa) | Reference(s) |
| PLGA | Microsphere sintering with porogen | 50 - 111 | - | |
| PLGA | - | 91.8 ± 26.12 | 20.9 ± 3.3 | |
| PGA/Silk Fibroin | Electrospinning | 91.58 ± 13.07 | 2.18 ± 0.22 | |
| PLLA-coated PGA | Nonwoven BIOFELT® | - | - |
Table 2: In Vitro Degradation of PGA and PLGA
| Polymer/Copolymer | Degradation Medium | Time | Mass Loss (%) | Molecular Weight (Mn) Decrease (%) | Reference(s) |
| PGA | Water at 70°C | 16 days | Complete powder | - | |
| PGA | Water at 30°C | 36 days | ~35 | - | |
| PLGA (unspecified) | PBS at 37°C | 56 days | 2.12 ± 0.1 | - | |
| PLGA (unspecified) | Accelerated at 47°C | 28 days | 4.38 ± 1.4 | 92.36 |
Table 3: Drug Release from PLGA-Based Formulations
| PLGA Composition (LA:GA) | Drug | Formulation | Release Duration | Key Finding | Reference(s) |
| 50:50, 65:35, 75:25, 85:15 | Not specified | - | - | Release rate increases with a higher proportion of this compound. | |
| Not specified | Ketoprofen | Porous Scaffold | 12 hours | Rapid release from fast-degrading porogen. | |
| Not specified | Bone Morphogenetic Protein 2 | Microspheres in Scaffold | 70 days | Sustained release from the slow-degrading matrix. | |
| Varied | Progesterone | Microspheres | - | Faster release from polymers with a higher fraction of this compound. |
Visualizations
The following diagrams illustrate key processes related to the use of this compound in biodegradable polymers.
Caption: Experimental workflow for developing this compound-based polymer drug delivery systems.
Caption: Biodegradation pathway of PLGA polymers in an aqueous environment.
References
- 1. Polyglycolide - Wikipedia [en.wikipedia.org]
- 2. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polythis compound (PGA) – Biodegradable Polymer for Medical Applications & Drug Delivery [biodegradable-material.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycolic Acid Concentration for Fibroblast Proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycolic acid to optimize fibroblast proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for stimulating fibroblast proliferation?
A1: The optimal concentration of this compound for fibroblast proliferation can vary depending on the specific cell line and experimental conditions. However, studies have shown that concentrations in the range of 10⁻⁶ M to 10⁻⁴ M can significantly increase cell proliferation in a dose-dependent manner.[1] One study observed that lower concentrations of less than 0.1% this compound induced an increase in collagen synthesis without affecting fibroblast proliferation. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fibroblast cell line.
Q2: How long should fibroblasts be treated with this compound to observe a proliferative effect?
A2: A common treatment duration to observe effects on fibroblast proliferation and collagen synthesis is 24 hours.[1][2] However, the optimal incubation time may vary, so a time-course experiment is recommended to determine the ideal duration for your experimental setup.
Q3: Does this compound treatment affect collagen synthesis in fibroblasts?
A3: Yes, multiple studies have demonstrated that this compound treatment increases the production of collagen in fibroblasts.[3] This effect is also reported to be dose-dependent. The increase in collagen synthesis is a key mechanism by which this compound is thought to address skin photoaging.
Q4: What is the mechanism of action of this compound on fibroblasts?
A4: this compound is believed to exert its effects on fibroblasts through multiple mechanisms. It can directly stimulate fibroblast proliferation and functional activation, leading to increased collagen synthesis. Additionally, this compound can modulate dermal matrix metabolism indirectly through cytokines released by keratinocytes. The transforming growth factor-β (TGF-β) signaling pathway may be involved in the regulation of fibroblast activation and collagen synthesis by alpha-hydroxy acids like this compound.
Troubleshooting Guide
Issue 1: No significant increase in fibroblast proliferation is observed after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration. The concentration of this compound may be too low to elicit a proliferative response or too high, leading to cytotoxicity.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 10⁻⁷ M to 10⁻³ M) to identify the optimal concentration for your specific fibroblast cell line.
-
-
Possible Cause 2: Insufficient Treatment Duration. The incubation time may be too short for the effects of this compound to become apparent.
-
Solution: Conduct a time-course experiment, measuring proliferation at multiple time points (e.g., 12, 24, 48, and 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 3: Cell Culture Conditions. Factors such as cell passage number, seeding density, and serum concentration in the media can influence the proliferative response.
-
Solution: Ensure consistent cell culture practices. Use fibroblasts at a low passage number and optimize seeding density. Verify that the serum concentration in your media is appropriate for your cell line.
-
Issue 2: High levels of cell death or cytotoxicity are observed after treatment.
-
Possible Cause 1: this compound Concentration is too High. High concentrations of this compound can be cytotoxic to fibroblasts.
-
Solution: Reduce the concentration of this compound used in your experiments. Refer to dose-response data to select a concentration that promotes proliferation without causing significant cell death. A study on dentin microhardness found lower cytotoxicity for 10% this compound compared to higher concentrations.
-
-
Possible Cause 2: Low pH of the Treatment Medium. this compound is an alpha-hydroxy acid, and adding it to your culture medium can lower the pH to a level that is detrimental to cell viability.
-
Solution: Measure the pH of the culture medium after adding this compound. If necessary, adjust the pH to physiological levels (around 7.2-7.4) using a sterile solution of sodium bicarbonate or HEPES buffer. Some studies adjust the pH of this compound formulations to around 4.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent this compound Solution. The stability of the this compound solution may be a factor.
-
Solution: Prepare fresh this compound solutions for each experiment from a high-quality, pure source. Store stock solutions as recommended by the manufacturer.
-
-
Possible Cause 2: Variability in Experimental Technique. Minor variations in cell seeding, treatment application, or assay procedures can lead to inconsistent results.
-
Solution: Standardize all experimental protocols. Ensure accurate and consistent pipetting, uniform cell seeding, and precise timing of all steps.
-
Data Presentation
Table 1: Effect of this compound Concentration on Fibroblast Proliferation and Collagen Synthesis
| This compound Concentration | Effect on Fibroblast Proliferation | Effect on Collagen Synthesis | Reference |
| < 0.1% | No significant effect | Increased | |
| 10⁻⁶ M | Increased | Increased | |
| 10⁻⁵ M | Increased | Increased | |
| 10⁻⁴ M | Increased | Increased | |
| 8% - 15% (pH 4) | No significant effect | Increased by 5-6% | |
| 25% (pH 4) | No significant effect | Increased by 10.1% |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline based on methods cited in the literature.
-
Cell Seeding: Seed human dermal fibroblasts into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete culture medium. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free or low-serum culture medium. Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Collagen Synthesis Assay (Radioisotope Labeling)
This protocol is a general guideline based on methods described in the literature.
-
Cell Culture and Treatment: Culture human dermal fibroblasts to near confluence in appropriate culture dishes. Treat the cells with the desired concentrations of this compound for 24 hours.
-
Radioisotope Labeling: Add [³H]-proline to the culture medium and incubate for the final 6-8 hours of the treatment period to allow for its incorporation into newly synthesized collagen.
-
Protein Precipitation: After incubation, wash the cell layers with PBS and precipitate the proteins with a cold solution of trichloroacetic acid (TCA).
-
Collagenase Digestion: Wash the TCA-precipitated protein and digest the samples with purified bacterial collagenase to specifically degrade collagen.
-
Quantification: Measure the radioactivity in the collagenase-digestible and non-collagenase-digestible protein fractions using a scintillation counter. The amount of radioactive hydroxyproline can be used as an index of collagen production.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced fibroblast proliferation and collagen synthesis.
Caption: Experimental workflow for determining fibroblast proliferation using the MTT assay.
Caption: Troubleshooting logic for addressing a lack of proliferative response in fibroblasts.
References
- 1. The effect of this compound on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulation of collagen production in human skin fibroblast cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased in vivo collagen synthesis and in vitro cell proliferative effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting glycolic acid interference in lactate assays"
Troubleshooting Glycolic Acid Interference
This guide provides in-depth technical support for researchers, scientists, and drug development professionals who are encountering issues with lactate assays, specifically focusing on interference caused by this compound.
Frequently Asked Questions (FAQs)
Q1: Why are my lactate readings unexpectedly high in samples containing this compound?
This is a common issue caused by a lack of specificity in certain types of lactate assays. The interference is due to the structural similarity between L-lactate and this compound. Many widely-used assay kits and point-of-care devices utilize an enzyme called L-lactate oxidase (LOD) . This enzyme is not perfectly specific and can bind to and oxidize this compound in addition to its intended substrate, lactate.[1][2] Both reactions produce hydrogen peroxide (H₂O₂), which is the molecule ultimately detected by colorimetric or amperometric methods.[1] Consequently, the presence of this compound leads to a false-positive signal, resulting in an artificially inflated lactate measurement.[3]
Q2: Which types of lactate assays are affected by this compound?
Assays that rely on the L-lactate oxidase (LOD) enzyme are susceptible to this interference. This includes:
-
Many colorimetric and fluorometric microplate assay kits.
-
Point-of-care (POC) blood gas analyzers and lactate meters.
Conversely, lactate assays based on the L-lactate dehydrogenase (LDH) enzyme are highly specific for L-lactate and are generally not affected by the presence of this compound. This difference is the basis for the clinically-recognized "lactate gap," which is used to help diagnose ethylene glycol poisoning (a source of this compound) by comparing results from LOD and LDH-based methods.
Q3: At what concentration does this compound begin to interfere?
The interference is concentration-dependent, and even low millimolar concentrations of this compound can cause a significant false elevation in lactate readings. The exact degree of interference can vary between different instruments and assay manufacturers.
Quantitative Interference Data
The following table summarizes data from a study evaluating the positive bias on lactate measurements caused by increasing concentrations of this compound on several common analysis platforms.
| Analyzer Platform (Assay Principle) | This compound (GA) Concentration | Observed Positive Bias in Lactate Reading |
| Radiometer ABL 800 (LOD) | 0.12 mM | ≥ 20% |
| Roche Cobas c502 (LOD) | 0.23 mM | > 20% |
| Abbott i-STAT (LOD) | 0.23 mM | > 20% |
| Radiometer ABL 800 vs. Roche/i-STAT | > 0.06 mM | Significant "Lactate Gap" Appears |
| All three LOD platforms | ≥ 0.92 mM | Very Significant "Lactate Gap" |
| Data summarized from a 2021 study in the Annals of Clinical Laboratory Science. |
Troubleshooting Guides
Guide 1: How to Diagnose and Confirm Interference
If you suspect your lactate measurements are being artificially elevated by this compound, follow this workflow to diagnose the issue.
Guide 2: Recommended Actions & Solutions
-
Switch to an LDH-Based Assay: The most reliable solution is to use a lactate assay kit based on the L-lactate dehydrogenase (LDH) enzyme. These kits are highly specific to L-lactate and are not susceptible to this compound interference. Many commercial suppliers offer LDH-based kits.
-
Perform a "Lactate Gap" Analysis: If you have access to both LOD and LDH-based measurement systems, analyze the same sample on both. A significantly higher value from the LOD system is strong evidence of interference.
-
Sample Pre-treatment (for complex biological samples): If your primary goal is to remove interfering proteins and prepare the sample for small molecule analysis, a deproteinization step is recommended. Note that this will not separate this compound from lactate but will improve the accuracy of the subsequent assay.
Experimental Protocols
Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)
This protocol is used to remove proteins from biological samples (e.g., cell lysates, tissue homogenates) prior to assaying for small molecules like lactate. This prevents enzymes in the sample from degrading the analyte and removes bulk protein interference.
Materials:
-
Sample (cell lysate, tissue homogenate, etc.) kept on ice.
-
Perchloric Acid (PCA), 4 M, ice-cold.
-
Potassium Hydroxide (KOH), 2 M, ice-cold.
-
Microcentrifuge cooled to 4°C.
-
pH paper or calibrated pH meter.
Methodology:
-
Protein Precipitation:
-
To your sample, add ice-cold 4 M PCA to achieve a final concentration of 1 M. (For example, add 250 µL of 4 M PCA to 750 µL of sample).
-
Vortex briefly to ensure thorough mixing.
-
Incubate the tube on ice for 5-10 minutes to allow proteins to precipitate.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized small molecule fraction, and transfer it to a new, pre-chilled tube. Discard the protein pellet.
-
-
Neutralization and PCA Removal:
-
To the collected supernatant, add ice-cold 2 M KOH. The volume of KOH to add should be approximately 34% of your supernatant volume (e.g., add 34 µL of 2 M KOH to 100 µL of supernatant).
-
Vortex briefly. This step neutralizes the acid and precipitates the PCA as potassium perchlorate salt. You may observe some gas (CO₂) evolution; vent the tube cap.
-
Check the pH of the solution using pH paper or a meter. It should be between 6.5 and 8.0. Adjust carefully with small volumes of 0.1 M KOH or 0.1 M PCA if necessary.
-
Incubate on ice for 10 minutes to ensure complete precipitation of the potassium perchlorate.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the final supernatant. This sample is now deproteinized, neutralized, and ready for use in your lactate assay.
-
References
Technical Support Center: Glycolic Acid Solution Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glycolic acid solutions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light.[1] While generally stable, this compound can degrade under certain conditions. High temperatures and prolonged exposure to light can accelerate degradation.[2] Additionally, the presence of certain metal ions can catalyze degradation pathways. The pH of the solution plays a crucial role, with acidic conditions (pH 3-4) generally being optimal for stability.[1]
Q2: What are the visible signs that my this compound solution may be degrading?
A2: Degradation of a this compound solution can sometimes be identified by visual cues. These include a change in color, often turning yellow or brown, the formation of solid particles (precipitation), or the buildup of gas pressure within the container. Any noticeable change from the solution's original clear, colorless appearance should be considered a potential sign of degradation.
Q3: What is the expected shelf life of a this compound solution?
A3: The shelf life of a this compound solution is highly dependent on its formulation, concentration, and storage conditions. When stored properly in a cool, dark place in a well-sealed, opaque container, a this compound solution can be stable for extended periods. One study found that this compound in aqueous solutions was extremely stable and not subject to thermal decomposition.[2][3] However, as a general guideline, it is recommended to monitor for any signs of degradation and to re-qualify the solution's concentration if it has been stored for a prolonged period, especially if not under ideal conditions.
Q4: How does pH affect the stability of this compound?
A4: The pH of the solution is a critical factor in maintaining the stability of this compound. This compound is most stable in an acidic environment, with a pH range of 3-4 being considered optimal for its efficacy and stability. As the pH increases and becomes more alkaline, the glycolate anion form predominates, which can be more susceptible to certain degradation reactions. Studies on the degradation of poly(lactic-co-glycolic acid) (PLGA), a polymer of glycolic and lactic acids, show that the slowest degradation rate occurs around pH 4.
Q5: Can I use antioxidants or other stabilizers to prevent this compound degradation?
A5: Yes, the addition of antioxidants and chelating agents can help to prevent the degradation of this compound. Chelating agents, such as EDTA, can bind to metal ions that may catalyze oxidative degradation reactions. This compound itself has some chelating properties. Antioxidants, such as vitamin E (alpha-tocopherol) and vitamin C (ascorbic acid), can be used to mitigate oxidative stress. Studies have shown a synergistic effect when this compound is combined with antioxidants like vitamin E and melatonin, enhancing the overall protective effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of Solution | Oxidation due to exposure to light, air (oxygen), or presence of metal ion contaminants. | Store the solution in an opaque, airtight container. Consider purging the headspace with an inert gas like nitrogen or argon. The addition of a chelating agent (e.g., 0.1% EDTA) and/or an antioxidant (e.g., 0.1% ascorbic acid) can help prevent oxidation. |
| Precipitate Formation in Solution | Polymerization of this compound to form poly(this compound) or reaction with other components in the solution. This can be influenced by temperature and pH. | Ensure the solution is stored at the recommended temperature (typically room temperature). Verify the pH of the solution is within the optimal stability range (pH 3-4). If the precipitate persists, the solution may be compromised and should be prepared fresh. |
| Loss of Potency/Efficacy in Experiments | Degradation of this compound into less active or inactive byproducts. | Confirm the storage conditions of the solution (temperature, light exposure). Re-analyze the concentration of the this compound solution using a validated analytical method, such as HPLC (see Experimental Protocols section). Prepare a fresh solution if significant degradation is confirmed. |
| Unexpected pH Shift in the Solution | Degradation of this compound can lead to the formation of other acidic byproducts. Absorption of atmospheric CO2 can also lower the pH of unbuffered solutions. | Use a buffered solution to maintain a stable pH within the optimal range for this compound stability. Regularly monitor the pH of the solution. |
Quantitative Data on this compound Stability
While specific kinetic data for the degradation of this compound monomer in solution at various pH and temperatures is not extensively available in the provided search results, a key study concluded that both lactic acid and this compound were extremely stable and not subject to thermal decomposition in aqueous systems during accelerated stability studies at temperatures up to 120°C. The study found no degradation of this compound when combined with common non-ionic emulsion excipients.
| Condition | Observation | Reference |
| Elevated Temperature (up to 120°C) | Extremely stable, not subject to thermal decomposition. | |
| Presence of common non-ionic excipients | No influence on the rate of decomposition. | |
| Storage at room temperature and 4°C for 30 days | Stability of the solution was found to be within acceptable limits (90-110%). |
Experimental Protocols
Protocol for Assessing this compound Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the simultaneous estimation of lactic acid and this compound.
Objective: To quantify the concentration of this compound in an aqueous solution to assess its stability over time.
Materials:
-
HPLC system with a UV-Visible detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Milli-Q water or equivalent high-purity water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 50 µL
Procedure:
-
Mobile Phase Preparation:
-
To prepare the 10 mM phosphate buffer, dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of Milli-Q water.
-
Adjust the pH to 3.0 using ortho-phosphoric acid.
-
Mix this buffer with acetonitrile in a 95:5 ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
-
Sample Preparation:
-
Take a known volume of the this compound solution to be tested.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Inject the prepared sample solution and record the peak area.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
-
Stability Assessment:
-
To assess stability, analyze the sample at initial time (t=0) and then at specified time intervals (e.g., 1 week, 1 month, etc.) under the desired storage conditions.
-
A decrease in the concentration of this compound over time indicates degradation.
-
Visualizations
References
Technical Support Center: Optimizing Glycolic Acid Activity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycolic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in cell culture?
The optimal pH for this compound is application-dependent, as its effects are pH-sensitive. For stimulating keratinocyte proliferation, the action of this compound is pH-dependent.[1] One study on human skin explants demonstrated that this compound formulations adjusted to pH 4 were effective in increasing collagen levels.[2][3] Another study looking at different pH levels suggested a trend where increasing the pH to 4.40 from 3.25 increases efficacy in improving skin condition.[4] Generally, a lower pH increases the amount of free acid available to penetrate the cell, but this can also lead to increased cytotoxicity. It is recommended to perform a pH optimization experiment for your specific cell line and desired outcome.
Q2: What is the expected effect of this compound on fibroblasts and keratinocytes?
This compound has been shown to increase proliferation and collagen production in cultured human skin fibroblasts in a dose-dependent manner.[5] In keratinocytes, this compound can induce proliferation, an effect that is mediated by the activation of the TRPV1 ion channel in response to a localized increase in H+ ions. Additionally, this compound can modulate dermal matrix degradation and collagen synthesis through cytokines released by keratinocytes.
Q3: At what concentrations should I test this compound?
Concentrations used in published in-vitro studies on human skin fibroblasts range from 10⁻⁶ M to 10⁻⁴ M. For topical applications on skin explants, concentrations of 8% to 25% have been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals, as high concentrations can be cytotoxic.
Q4: How long should I incubate my cells with this compound?
In various studies, human dermal fibroblasts have been treated with this compound for 24 hours to observe effects on proliferation and collagen synthesis. For skin explants, daily treatment for five days has been documented. The optimal incubation time will depend on the specific assay and the cell type being used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Low Viability | pH of the media is too low: A low pH can be cytotoxic. | - Measure the pH of your complete media after adding this compound. - Adjust the pH of your this compound stock solution before adding it to the culture medium. - Perform a pH toxicity curve to determine the tolerance of your cell line. |
| This compound concentration is too high: High concentrations of this compound can be toxic to cells. | - Perform a dose-response experiment to find the optimal concentration for your cells. - Start with a lower concentration range based on published studies (e.g., 10⁻⁶ M to 10⁻⁴ M for fibroblasts). | |
| No observable effect on proliferation or collagen synthesis | pH of the media is too high: A higher pH reduces the amount of free, biologically active this compound. | - Lower the pH of your culture medium in a controlled manner. A pH around 4 has been shown to be effective for collagen stimulation in skin explants. - Ensure the buffering capacity of your medium is not neutralizing the effect of the this compound too quickly. |
| This compound concentration is too low: The concentration may be insufficient to elicit a response. | - Increase the concentration of this compound in your experiment. | |
| Incubation time is too short: The cells may not have had enough time to respond to the treatment. | - Increase the incubation time. A 24-hour incubation is a common starting point for fibroblasts. | |
| Inconsistent results between experiments | Variability in media preparation: Small differences in the final pH of the media can lead to different outcomes. | - Prepare a large batch of this compound-containing medium for a set of experiments. - Always measure and record the final pH of the medium before use. |
| Cell passage number and health: Cells at high passage numbers or in poor health may respond differently. | - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the log phase of growth before starting the experiment. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Fibroblast Proliferation and Collagen Synthesis
| Cell Type | This compound Concentration | Duration | Effect on Proliferation | Effect on Collagen Synthesis | Reference |
| Human Skin Fibroblasts | 10⁻⁶ M | 24 hours | Increase | Increase | |
| Human Skin Fibroblasts | 10⁻⁵ M | 24 hours | Increase | Increase | |
| Human Skin Fibroblasts | 10⁻⁴ M | 24 hours | Increase | Increase |
Table 2: Effect of this compound at a Fixed pH on Human Skin Explants
| This compound Concentration | pH | Duration | Effect on Collagen Levels | Reference |
| 8% | 4 | 5 days | Increased | |
| 10% | 4 | 5 days | Increased | |
| 15% | 4 | 5 days | Increased | |
| 25% | 4 | 5 days | Greatest Increase |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of this compound on adherent cells such as fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (sterile-filtered)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium. It is crucial to adjust the pH of these treatment media to the desired experimental values (e.g., pH 4.0, 5.5, 7.0) before adding them to the cells.
-
Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the prepared treatment media (including a vehicle control with medium adjusted to the same pH without this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Quantification of Collagen Synthesis using Sirius Red Assay
This protocol provides a method for quantifying total collagen produced by cultured fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Complete culture medium
-
This compound treatment media (pH-adjusted)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Sirius Red staining solution (0.1% Direct Red 80 in a saturated aqueous solution of picric acid)
-
0.01 M HCl wash solution
-
0.1 M NaOH extraction buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed fibroblasts in a 96-well plate and treat with pH-adjusted this compound media as described in the MTT assay protocol.
-
Fixation: After the treatment period, remove the medium and wash the cells twice with PBS. Fix the cells by adding 100 µL of fixative solution to each well and incubating for 30 minutes at room temperature.
-
Washing: Discard the fixative and wash the plates twice with PBS.
-
Staining: Add 50 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.
-
Washing: Remove the staining solution and wash the wells repeatedly with 0.01 M HCl until the supernatant is clear.
-
Dye Elution: Add 100 µL of 0.1 M NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Absorbance Measurement: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm. The absorbance is directly proportional to the amount of collagen in the well.
Visualizations
Caption: this compound signaling in keratinocytes.
Caption: Workflow for pH optimization of this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. This compound induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound adjusted to pH 4 stimulates collagen production and epidermal renewal without affecting levels of proinflammatory TNF‐alpha in human skin explants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound adjusted to pH 4 stimulates collagen production and epidermal renewal without affecting levels of proinflammatory TNF-alpha in human skin explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and histological effects of this compound at different concentrations and pH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting poor yield in glycolic acid synthesis"
Welcome to the technical support center for glycolic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound and to provide answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield in Formaldehyde Carbonylation
Question: My this compound yield from the carbonylation of formaldehyde is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in formaldehyde carbonylation can stem from several factors related to catalysts, reaction conditions, and reactant purity.
-
Catalyst Inefficiency: The choice and condition of the catalyst are critical. Acid catalysts are typically used for this reaction.[1][2][3] Inadequate catalyst activity can lead to poor conversion rates. For instance, using a bifunctional PdO/ZSM-5 catalyst, it was found that a Pd-loading of 2 wt% was optimal for enhancing the CO activation and boosting the reaction rate.[4] Exceeding this optimal loading can hinder performance by occupying too many acid sites needed for formaldehyde activation.[4]
-
Suboptimal Reaction Conditions: High pressure and temperature are generally required for this process. The conversion of formaldehyde and the yield of this compound are directly proportional to the pressure of carbon monoxide. Typical conditions involve temperatures between 130°C and 200°C and pressures ranging from 30 to 90 MPa. Ensure your system can safely achieve and maintain these conditions.
-
Impure Reactants: The purity of formaldehyde, carbon monoxide, and water can impact the reaction. Impurities can poison the catalyst or lead to the formation of unwanted by-products.
-
By-product Formation: Side reactions can reduce the yield of the desired product. Dithis compound is a common by-product in this synthesis. Optimizing reaction conditions can help minimize its formation.
Issue 2: Poor Yield in Glycolonitrile Hydrolysis
Question: I am experiencing low yields of this compound when hydrolyzing glycolonitrile. What factors could be contributing to this?
Answer: The hydrolysis of glycolonitrile to this compound, whether through chemical or enzymatic means, is sensitive to several parameters.
-
Incomplete Hydrolysis: The hydrolysis of glycolonitrile can be a two-step process, potentially forming glycolamide as an intermediate. If the second hydrolysis step is inefficient, the yield of this compound will be reduced. Using a nitrilase enzyme can directly hydrolyze the nitrile to the carboxylic acid, bypassing the amide intermediate.
-
Substrate and Enzyme Concentration (Biocatalysis): In enzymatic hydrolysis, the concentration of the substrate (glycolonitrile) and the activity of the nitrilase enzyme are crucial. One study showed that with Alcaligenes sp. ECU0401, 50 mM of glycolonitrile could be hydrolyzed with a 94.1% yield in 36 hours. However, at higher substrate concentrations (100 mM), the yield dropped to 73.6% over the same period, indicating potential substrate inhibition.
-
Reaction Conditions (Chemical Hydrolysis): For acid-catalyzed hydrolysis, the reaction temperature and acid concentration are important. The reaction is typically carried out at temperatures between 100°C and 150°C.
-
By-product Formation: Oxidation of this compound to by-products like glyoxylic acid, formic acid, and oxalic acid can occur, especially in microbial processes.
Issue 3: Low Selectivity in Ethylene Glycol Oxidation
Question: During the oxidation of ethylene glycol, I am observing the formation of several by-products and a low selectivity for this compound. How can I improve this?
Answer: Achieving high selectivity in the oxidation of ethylene glycol to this compound requires careful selection of catalysts and optimization of reaction conditions to prevent over-oxidation or side reactions.
-
Catalyst Choice: The catalyst plays a pivotal role in determining selectivity. Platinum-based catalysts are commonly used. For instance, a Pt/Sn-Beta catalyst has been shown to achieve a this compound yield of up to 73% under base-free conditions. Bimetallic catalysts, such as AuPt/CeO2, have demonstrated high this compound selectivity (around 90%) and yield (>80%) under alkaline conditions.
-
Reaction Conditions:
-
Temperature: Higher temperatures can lead to over-oxidation, reducing the selectivity for this compound.
-
Oxygen Pressure: The partial pressure of oxygen can influence the reaction rate and selectivity.
-
pH: The reaction can be performed under alkaline or base-free conditions, which can affect the product distribution.
-
-
By-product Formation: Common by-products of ethylene glycol oxidation include formaldehyde. The choice of catalyst and reaction conditions is crucial to minimize the formation of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial methods for synthesizing this compound?
A1: The main industrial production methods for this compound are:
-
Hydrolysis of Chloroacetic Acid: This traditional method involves the hydrolysis of molten monochloroacetic acid with aqueous sodium hydroxide.
-
Formaldehyde Carbonylation: This process involves reacting formaldehyde with carbon monoxide and water under high pressure and temperature in the presence of an acid catalyst.
-
Cyanidation (Hydrolysis of Glycolonitrile): This method involves the hydrolysis of glycolonitrile, which is produced from formaldehyde and hydrogen cyanide.
-
Electrolytic Reduction of Oxalic Acid: This method was previously used for commercial production.
Q2: What are some of the challenges in purifying this compound?
A2: Purifying this compound can be challenging due to its high affinity for water and its tendency to polymerize at high concentrations and temperatures. Common purification methods include:
-
Esterification-Hydrolysis: The crude product is esterified with an alcohol (e.g., methanol) to form the corresponding ester, which is then separated and hydrolyzed back to pure this compound.
-
Solvent Extraction: The acid can be extracted from the reaction mixture using a suitable solvent.
-
Distillation and Crystallization: These are key stages for improving the thermal stability of this compound. However, the low volatility of this compound can make distillation difficult.
Q3: Are there any biological methods for producing this compound?
A3: Yes, bioproduction of this compound is an area of active research. Methods include:
-
Enzymatic Hydrolysis of Glycolonitrile: Using nitrilase-producing microorganisms like Alcaligenes sp. to convert glycolonitrile to this compound.
-
Microbial Oxidation of Ethylene Glycol: Certain microorganisms, such as yeasts (Candida tropicalis, Pichia naganishii) and bacteria (Acetobacter, Gluconobacter), can oxidize ethylene glycol to this compound.
-
Metabolic Engineering: Genetically engineered microorganisms, such as E. coli, can be designed to produce this compound from renewable feedstocks like glucose.
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of this compound Yields from Different Synthesis Methods
| Synthesis Method | Starting Material(s) | Catalyst/Microorganism | Yield | Reference |
| Formaldehyde Carbonylation | Formaldehyde, CO, Water | PdO/ZSM-5 | Optimized performance | |
| Glycolonitrile Hydrolysis | Glycolonitrile | Alcaligenes sp. ECU0401 | 94.1% (at 50 mM substrate) | |
| Glycolonitrile Hydrolysis | Glycolonitrile | Alcaligenes sp. ECU0401 | 73.6% (at 100 mM substrate) | |
| Ethylene Glycol Oxidation | Ethylene Glycol | Pt/Sn-Beta | Up to 73% | |
| Ethylene Glycol Oxidation | Ethylene Glycol | AuPt/CeO2 | >80% | |
| Bioproduction | D-glucose, D-xylose, or L-arabinose | Engineered E. coli | ~30% of max molar yield | |
| Bioproduction | D-glucose | Engineered E. coli | 45% of theoretical yield | |
| Oxidation of Glucose | Glucose | Manganese-biochar | 62.8% |
Experimental Protocols
Protocol 1: General Procedure for Formaldehyde Carbonylation
-
Reactor Setup: A high-pressure autoclave reactor is charged with formaldehyde, water, and a suitable acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like PdO/ZSM-5).
-
Pressurization: The reactor is sealed and pressurized with carbon monoxide to the desired pressure (e.g., 30-90 MPa).
-
Heating and Reaction: The reaction mixture is heated to the target temperature (e.g., 130-200°C) with continuous stirring. The reaction is allowed to proceed for a specified duration.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.
-
Product Isolation and Purification: The reaction mixture is collected, and the this compound is separated from the catalyst and by-products. Purification can be achieved through methods like distillation, crystallization, or extraction.
Protocol 2: Enzymatic Hydrolysis of Glycolonitrile using Resting Cells
-
Cell Preparation: A microorganism with high nitrilase activity (e.g., Alcaligenes sp. ECU0401) is cultivated and harvested. The cells are washed and resuspended in a suitable buffer to create a resting cell suspension.
-
Reaction Setup: The resting cell suspension is placed in a reaction vessel. Glycolonitrile is added to the desired final concentration (e.g., 50 mM).
-
Incubation: The reaction mixture is incubated at an optimal temperature and pH with agitation. The progress of the reaction is monitored by measuring the concentration of this compound over time.
-
Termination and Product Recovery: Once the reaction reaches completion, the cells are removed by centrifugation or filtration. The supernatant containing the this compound can be further purified if necessary.
Visualizations
References
Technical Support Center: Minimizing Glycolic Acid Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of glycolic acid in in vitro experiments.
Troubleshooting Guide
Issue: High levels of cell death observed after this compound treatment.
High cytotoxicity can obscure the intended effects of your experiment. Follow this troubleshooting workflow to identify and mitigate the source of the issue.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is primarily mediated through the induction of apoptosis.[1] This process is often dose- and time-dependent and involves the activation of specific cellular pathways.[1][2] Key mechanisms include:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that can lead to DNA damage.[3][4]
-
Apoptosis Induction: Activation of the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of caspase-9 and the executioner caspase-3.
-
Cell Cycle Arrest: this compound can cause an arrest in the G2/M phase of the cell cycle.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Q2: How does concentration affect this compound cytotoxicity?
A2: The cytotoxic effects of this compound are strongly dependent on its concentration. Higher concentrations generally lead to increased cell death. For many applications, lower concentrations are effective without causing significant cytotoxicity. For example, a study on lymphocytes found that 10% this compound had significantly lower cytotoxicity compared to higher concentrations. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental goals.
Table 1: Summary of this compound Concentrations and Observed Effects
| Concentration | Cell Type | Effect | Citation |
| 10% | Lymphocytes | Low cytotoxicity | |
| 17% & 25% | Lymphocytes | Higher cytotoxicity | |
| 0.1 mM & 5 mM | Normal Human Epidermal Keratinocytes (NHEKs) | Prevented UVB-induced loss of viability | |
| 10⁻⁶ to 10⁻⁴ M | Human Skin Fibroblasts | Increased cell proliferation | |
| 8% to 25% (pH 4) | Human Skin Explants | Effective desquamation without inflammation |
Q3: What is the role of pH in modulating cytotoxicity?
A3: The pH of the culture medium significantly influences this compound's activity and cytotoxicity. This compound is a weak acid with a pKa of 3.83. At a lower pH (below 3.83), more of the acid is in its non-ionized, undissociated form, which can more readily penetrate cell membranes and exert its biological effects, including cytotoxicity. Conversely, at a higher pH, more of the acid is in its ionized state, which is less able to cross cell membranes, thus reducing its cytotoxic potential. To minimize cytotoxicity, it is often recommended to use formulations with a pH above 3.5 or 4.0.
Table 2: pH-Dependent Activity of this compound
| pH Level | State of this compound | Biological Activity/Cytotoxicity | Citation |
| < 3.83 | Primarily non-ionized | High (increased cell penetration) | |
| 3.5 | ~68% non-ionized | Significant bactericidal activity | |
| 4.0 | < 41% non-ionized | Reduced bactericidal activity | |
| > 4.0 | Primarily ionized | Lower cytotoxicity, reduced irritation |
Q4: Are there any agents that can protect cells from this compound-induced damage?
A4: Yes, co-treatment with certain agents can mitigate this compound-induced cytotoxicity.
-
Caspase Inhibitors: A broad-spectrum caspase inhibitor, such as z-VAD-fmk, has been shown to block this compound-induced caspase-3 activity and subsequent apoptosis in HL-60 cells.
-
Antioxidants: this compound itself has shown antioxidant properties against UVB-induced damage. Furthermore, its antioxidant activity can be synergistically enhanced when combined with other antioxidants like vitamin E and melatonin.
Q5: How should I design an experiment to test for this compound cytotoxicity?
A5: A standard experimental workflow involves treating your cells with a range of this compound concentrations over a specific time course and then assessing cell viability using one or more standard assays.
Caption: General experimental workflow for assessing cytotoxicity.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, indicating cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix and stop solution)
-
Cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for three controls: untreated cells (low control), cells treated with a lysis buffer provided in the kit (high control), and medium only (background).
-
Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH substrate mix to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the values from the low and high controls, after subtracting the background reading.
Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Effects of this compound on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Folic-Acid-Conjugated Poly (Lactic-Co-Glycolic Acid) Nanoparticles Loaded with Gallic Acid Induce Glioblastoma Cell Death by Reactive-Oxygen-Species-Induced Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Glycolic Acid for Long-Term Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycolic acid. The following sections offer guidance on maintaining the stability of this compound during long-term storage to ensure experimental integrity and product efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life for pure this compound?
A1: In its pure form and under optimal storage conditions, this compound typically has a shelf life of one to two years.[1] However, its actual stability is highly dependent on storage conditions, purity, and packaging.[1] For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, and users should routinely inspect the material to ensure it performs as expected.
Q2: What are the ideal storage conditions for aqueous this compound solutions?
A2: To maintain the integrity of this compound, it should be stored in a controlled environment. Key storage conditions include:
-
Temperature: Room temperature, ideally between 15–25°C (59–77°F). Avoid freezing and high temperatures, as they can destabilize the solution.[2]
-
Light: Store in opaque or amber-colored containers to protect it from UV light, which can cause chemical degradation over time.[2]
-
Humidity & Air: Keep containers tightly sealed to prevent moisture absorption, which can dilute the acid, and to avoid exposure to air, which can lead to oxidation.[2]
-
Container Type: Use corrosion-resistant containers such as high-density polyethylene (HDPE) or glass.
Q3: How does pH affect the stability and efficacy of this compound?
A3: The pH of a this compound solution is critical for both its stability and its biological effectiveness. For optimal efficacy, the pH should be kept below 4. The pKa of this compound is 3.83, the pH at which 50% of the acid is in its free acid (active) form. A lower pH increases the concentration of the free acid, enhancing its activity. However, a pH that is too low can increase skin irritation. A pH range of 3.8-4.2 is often targeted as a compromise for stability and efficacy in formulations. Buffering agents, such as sodium citrate, can be used to maintain the pH within this optimal range during storage.
Q4: Can I use stabilizers to extend the shelf life of my this compound solution?
A4: Yes, certain stabilizers can help protect this compound from degradation. These include:
-
Chelating Agents: Agents like EDTA (ethylenediaminetetraacetic acid) can be added at low concentrations (e.g., 0.1%) to bind metal ions that may catalyze degradation pathways.
-
Antioxidants: Antioxidants such as tocopherol (Vitamin E) or ascorbic acid (Vitamin C) can protect this compound from oxidative and light-induced degradation.
-
Buffering Agents: As mentioned, buffers like sodium citrate help maintain a stable pH, which is crucial for preventing pH-dependent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Darkening) | Oxidation or contamination. Exposure to light or air can accelerate these processes. | 1. Confirm that the storage container is opaque and tightly sealed. 2. If the discoloration is significant, it indicates degradation. It is recommended to use a fresh batch for critical applications. 3. For future storage, consider purging the container headspace with an inert gas like nitrogen. |
| Precipitation or Crystallization | Chemical instability or temperature fluctuations. This compound may precipitate at temperatures below 10°C (50°F). | 1. If precipitation occurred due to cold, gently warm the solution to room temperature with agitation to redissolve the crystals. 2. If the precipitate does not redissolve or if it appears in a solution stored at room temperature, it may be a degradation product (e.g., a dimer). The solution's potency may be affected. 3. It is advisable to analyze the concentration of the solution before use or switch to a new batch. |
| Change in pH | Interaction with the container, absorption of atmospheric CO₂, or chemical degradation leading to the formation of other acidic or neutral compounds. | 1. Regularly check the pH of your stock solution. 2. If a pH shift is observed, consider using a buffered solution or re-evaluating the compatibility of your storage container. 3. A significant and unexpected pH change may indicate contamination or degradation. |
| Unusual Odor | Contamination (microbial or chemical) or degradation into volatile byproducts. | 1. Pure this compound is odorless. Any smell indicates the presence of impurities. 2. Do not use the solution if a strong or unusual odor is detected. 3. Dispose of the solution according to safety guidelines and obtain a fresh supply. |
| Gas Buildup/Pressure in Container | Decomposition of this compound, which can release gaseous byproducts. This can be hazardous. | 1. Handle the container with extreme caution in a well-ventilated area. 2. Carefully vent the container to release the pressure. 3. This is a clear sign of significant degradation. The product should be safely disposed of and not used. |
Data on Factors Affecting Stability
Table 1: Influence of Environmental Factors on the Degradation of this compound-Containing Polymers (PLGA)
| Factor | Condition | Observation on Degradation Rate | Rationale |
| pH | Acidic (pH < 4) | Slower | The slowest degradation rate is observed around pH 4, which is close to the pKa of this compound. |
| Neutral (pH ~7.4) | Faster | Hydrolysis of ester bonds is catalyzed by both acid and base. At neutral pH, the rate is faster than in moderately acidic conditions. | |
| Basic (pH > 8) | Fastest | Base-catalyzed hydrolysis is a dominant and rapid degradation pathway. An increase in pH significantly accelerates degradation. | |
| Temperature | Increased Temperature | Faster | As with most chemical reactions, higher temperatures increase the kinetic energy of molecules, leading to a faster rate of hydrolysis. Studies on PLGA show a significant increase in degradation rate with elevated temperatures. |
| Composition (in PLGA) | Higher this compound Content | Generally Faster | The higher hydrophilicity of this compound compared to lactic acid allows for greater water absorption into the polymer matrix, accelerating hydrolysis. The fastest degradation is often seen in a 50:50 ratio of lactic to this compound. |
Note: This data is based on studies of poly(lactic-co-glycolic acid) (PLGA) and illustrates general principles that influence the stability of related compounds. While this compound itself is reported to be very stable against thermal decomposition, its stability in solution is influenced by these factors.
Experimental Protocols & Visualizations
Key Degradation Pathways for this compound
This compound can degrade through several pathways, including oxidation and dimerization. The diagram below illustrates a simplified oxidation pathway.
Experimental Workflow: Accelerated Stability Study
An accelerated stability study can be performed to predict the long-term stability of a this compound solution. This workflow is based on ICH guidelines for forced degradation studies.
Detailed Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its potential degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in an aqueous solution.
2. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Phosphoric Acid (AR Grade)
-
Milli-Q Water or equivalent
-
0.45 µm Syringe Filters
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
4. Preparation of Solutions:
-
Mobile Phase: Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 10 mM solution. Adjust the pH to 3.0 using phosphoric acid. Filter and degas the buffer. Prepare the final mobile phase by mixing with acetonitrile in a 95:5 ratio.
-
Standard Stock Solution: Accurately weigh and dissolve about 50 mg of this compound reference standard in the mobile phase in a 50 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the this compound test solution with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Procedure for Forced Degradation Study:
-
Prepare separate solutions of this compound at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Add 1N HCl and reflux for 4-8 hours at 60°C.
-
Base Hydrolysis: Add 1N NaOH and reflux for 4-8 hours at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 70°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
Before analysis, neutralize the acid and base-stressed samples. Dilute all samples appropriately with the mobile phase.
-
Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the area of the this compound peak.
6. Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines. The specificity is confirmed if the degradation product peaks are well-resolved from the main this compound peak.
This comprehensive guide should assist you in the proper storage, handling, and stability assessment of this compound in your research and development activities.
References
Technical Support Center: Optimizing Reaction Conditions for Glycolic Acid Derivatization
Welcome to the technical support center for glycolic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound often necessary for its analysis?
A1: this compound is a small, polar, and non-volatile molecule. Direct analysis by gas chromatography (GC) is challenging due to these properties, which can lead to poor peak shape, low sensitivity, and interaction with the GC column. Derivatization converts this compound into a more volatile and less polar derivative, making it suitable for GC analysis. For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore, enhancing detection sensitivity.[1]
Q2: What are the most common derivatization techniques for this compound?
A2: The most common derivatization techniques for this compound include:
-
Silylation: This is a widely used method for GC analysis where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group.[2] Common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Esterification: The carboxylic acid group of this compound can be converted to an ester, which is more volatile. This is often followed by silylation of the hydroxyl group.
-
Two-Step Methoximation and Silylation: This approach is particularly useful for metabolomics studies.[3] The first step, methoximation, protects the carbonyl group of the carboxylic acid, reducing the formation of multiple derivatives. The subsequent silylation step derivatizes the hydroxyl group.
-
Pre-column Fluorescence Derivatization: For HPLC analysis, this compound can be derivatized with a fluorescent reagent to create a highly detectable product.
Q3: How do I choose the right derivatization reagent for my application?
A3: The choice of reagent depends on the analytical technique (GC-MS or HPLC), the sample matrix, and the specific requirements of your experiment. For GC-MS, BSTFA with 1% TMCS is a versatile and common choice for silylating both the hydroxyl and carboxyl groups of this compound. MSTFA is another excellent option, and its by-products are often more volatile, which can be advantageous. For complex biological samples where you want to analyze a wide range of metabolites, a two-step methoximation and silylation is often preferred to ensure consistent derivatization of carbonyl-containing compounds. If you are using HPLC and require high sensitivity, a pre-column fluorescence derivatization method would be the most appropriate choice.
Troubleshooting Guides
Issue 1: Incomplete Derivatization (Low Peak Area or Multiple Peaks for this compound)
Possible Causes:
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.
-
Insufficient Reagent: The amount of derivatizing agent may not be sufficient to derivatize all the active hydrogens in your sample, especially in complex matrices.
-
Suboptimal Reaction Temperature or Time: The reaction may not have gone to completion due to inadequate temperature or duration.
-
Degraded Reagent: Derivatization reagents can degrade over time, especially if not stored properly.
-
Steric Hindrance: While less of an issue for this compound, steric hindrance can sometimes affect derivatization efficiency.
Solutions:
-
Ensure Anhydrous Conditions: Dry your samples completely before adding the derivatization reagent. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon). Consider using a drying agent if necessary.
-
Increase Reagent Concentration: Use a molar excess of the derivatizing agent. A common starting point is a 10-fold molar excess relative to the analyte.
-
Optimize Reaction Conditions: Empirically determine the optimal temperature and time for your specific sample. Start with the recommended conditions and adjust as needed. For silylation, temperatures between 60°C and 100°C for 30 to 90 minutes are typical.
-
Use Fresh Reagent: Use a fresh vial of the derivatization reagent if you suspect degradation.
-
Consider a Catalyst: The addition of a catalyst like TMCS can enhance the reactivity of silylating agents like BSTFA.
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes:
-
Incomplete Derivatization: Residual underivatized this compound can interact with the GC column, leading to peak tailing.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the derivatized analyte.
-
Column Overload: Injecting too much sample can lead to peak broadening.
Solutions:
-
Optimize Derivatization: Ensure the derivatization reaction has gone to completion using the strategies mentioned in Issue 1.
-
Deactivate the GC System: Use a deactivated injector liner and a high-quality, well-conditioned GC column.
-
Dilute the Sample: If column overload is suspected, dilute your sample before injection.
Issue 3: Irreproducible Results
Possible Causes:
-
Variability in Sample Preparation: Inconsistent sample drying, reagent addition, or reaction times can lead to variable derivatization efficiency.
-
Instability of Derivatives: Some derivatives can be unstable over time.
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction or the analytical measurement.
Solutions:
-
Standardize the Protocol: Ensure that every step of your sample preparation and derivatization protocol is performed consistently. The use of an autosampler for reagent addition can improve reproducibility.
-
Analyze Samples Promptly: Analyze derivatized samples as soon as possible after preparation. If storage is necessary, store them at low temperatures (e.g., -20°C or -80°C) and test for stability over time.
-
Use an Internal Standard: Incorporate a stable, deuterated internal standard that is structurally similar to this compound to correct for variations in derivatization and analysis.
-
Perform Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is similar to your samples to account for matrix effects.
Data Presentation
The following tables summarize typical starting conditions for this compound derivatization. Note that these are general guidelines, and optimal conditions should be determined empirically for your specific application.
Table 1: Silylation Conditions for GC-MS Analysis
| Parameter | BSTFA + 1% TMCS | MSTFA |
| Reagent Molar Excess | 10x or greater | 10x or greater |
| Solvent | Pyridine, Acetonitrile, DMF | Pyridine, Acetonitrile |
| Temperature | 60 - 100 °C | 37 - 80 °C |
| Time | 30 - 90 minutes | 30 - 60 minutes |
| Notes | A robust and widely used reagent. TMCS enhances reactivity. | By-products are more volatile than those of BSTFA. |
Table 2: Two-Step Methoximation and Silylation for GC-MS
| Step | Reagent | Solvent | Temperature | Time |
| 1. Methoximation | Methoxyamine hydrochloride | Pyridine | 30 - 37 °C | 90 minutes |
| 2. Silylation | MSTFA or BSTFA + 1% TMCS | - | 37 - 80 °C | 30 - 60 minutes |
| Notes | Protects the carbonyl group and reduces the formation of multiple derivatives. Commonly used in metabolomics. |
Table 3: Pre-column Fluorescence Derivatization for HPLC
| Parameter | Value |
| Derivatizing Reagent | Example: 4-bromomethyl-7-methoxycoumarin (Br-MAMC) |
| Catalyst | Example: Crown ether |
| Solvent | Acetonitrile |
| Temperature | 60 °C |
| Time | 30 minutes |
| Detection (Fluorescence) | Excitation/Emission wavelengths depend on the specific reagent used. |
| Notes | Provides high sensitivity for HPLC analysis. |
Experimental Protocols
Protocol 1: One-Step Silylation with BSTFA + 1% TMCS for GC-MS Analysis
-
Sample Preparation: Transfer a known amount of the dried sample containing this compound to a 2 mL autosampler vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent like acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Two-Step Methoximation and Silylation for GC-MS Analysis
-
Sample Preparation: Place the dried sample in a 2 mL autosampler vial.
-
Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. Cap the vial, vortex, and incubate at 37°C for 90 minutes with shaking.
-
Silylation: Add 80 µL of MSTFA to the vial. Cap tightly, vortex, and incubate at 37°C for 30 minutes with shaking.
-
Analysis: After cooling to room temperature, the sample can be injected into the GC-MS.
Protocol 3: Pre-column Fluorescence Derivatization for HPLC Analysis
-
Sample Preparation: Prepare a solution of the sample containing this compound in an appropriate solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a solution of the fluorescent labeling reagent (e.g., Br-MAMC) and a catalyst (e.g., a crown ether) in acetonitrile.
-
Derivatization Reaction: In a reaction vial, mix the sample solution with an excess of the derivatizing reagent solution and the catalyst.
-
Incubation: Heat the mixture at an optimized temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
Analysis: After cooling, the reaction mixture can be directly injected into the HPLC system equipped with a fluorescence detector.
Visualizations
References
"addressing batch-to-batch variability of glycolic acid"
Welcome to the Technical Support Center for Glycolic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in mitigating batch-to-batch variability and ensuring the consistency and reliability of your results.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent experimental outcomes between different batches of this compound. | 1. Variation in Purity: Different batches may have varying levels of purity, with the presence of impurities such as formaldehyde, methoxyacetic acid, or residual reactants from synthesis.[1][2] 2. Discrepancy in Concentration: The stated concentration of the this compound solution may not be accurate. 3. Differences in pH: Minor pH variations between batches can significantly impact biological and chemical reactions.[3] | 1. Purity Verification: Always request a Certificate of Analysis (CoA) from the supplier for each batch.[4][5] Perform your own quality control checks, such as HPLC analysis, to confirm purity and identify any unexpected peaks. 2. Concentration Confirmation: Accurately determine the concentration of your this compound solution using titration or a validated HPLC method. 3. pH Standardization: Measure and adjust the pH of your final experimental solution to a consistent value for all experiments. |
| Unexpected cell toxicity or altered cellular responses. | 1. Presence of Impurities: Impurities like formaldehyde can be cytotoxic. 2. Incorrect Concentration: A higher than expected concentration of this compound can lead to increased acidity and cellular stress. 3. pH Shock: A significant drop in pH upon addition of this compound to the cell culture medium can cause cellular damage. | 1. Supplier Qualification: Use high-purity, pharmaceutical-grade this compound from a reputable supplier. 2. Dose-Response Curve: Perform a dose-response experiment with each new batch to determine the optimal non-toxic concentration for your specific cell line. 3. Buffered Solutions: Prepare this compound solutions in a buffered system or adjust the pH of the final medium after the addition of this compound. |
| Poor solubility or precipitation of this compound in the experimental medium. | 1. Low Temperature: this compound solubility decreases at lower temperatures. 2. High Concentration: Attempting to dissolve a high concentration of this compound may exceed its solubility limit in a particular solvent. 3. Interaction with Other Components: Other components in the medium may react with this compound, leading to precipitation. | 1. Temperature Control: Gently warm the solvent to aid dissolution, but avoid excessive heat which could cause degradation. 2. Incremental Dissolution: Add the this compound powder to the solvent in small increments while stirring continuously. 3. Solvent Compatibility Check: Ensure that this compound is soluble in your chosen solvent system at the desired concentration by consulting solubility data. |
| Degradation of this compound-containing formulations over time. | 1. Hydrolysis: In aqueous solutions, this compound can be susceptible to hydrolysis, especially at elevated temperatures. 2. Microbial Contamination: Non-sterile solutions can be prone to microbial growth, which can degrade this compound. | 1. Storage Conditions: Store this compound solutions at a cool temperature (2-8°C) and protected from light. Prepare fresh solutions for critical experiments. 2. Sterile Filtration: For cell culture and other sensitive applications, sterile-filter the this compound solution through a 0.22 µm filter. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and how can they affect my experiments?
A1: Common impurities in technical-grade this compound include formaldehyde and methoxyacetic acid. Formaldehyde is a known cytotoxic agent and can lead to unexpected cell death or altered cellular signaling. Methoxyacetic acid, being another acidic compound, can affect the overall acidity and ionic strength of your solutions. The presence and concentration of these impurities can vary between batches, contributing to experimental variability. It is crucial to use high-purity this compound and to be aware of the potential impact of any listed impurities on your specific application.
Q2: How can I accurately determine the concentration of my this compound solution?
A2: The concentration of a this compound solution can be accurately determined using two primary methods:
-
Titration: This is a classic and cost-effective method involving the neutralization of the acid with a standardized base, such as sodium hydroxide, using a pH indicator like phenolphthalein.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive and accurate method for quantifying this compound. It can also separate this compound from potential impurities.
Q3: What is the importance of the Certificate of Analysis (CoA) and what should I look for?
A3: The Certificate of Analysis (CoA) is a critical document provided by the supplier that details the quality control testing results for a specific batch of a product. When reviewing a CoA for this compound, you should pay close attention to:
-
Assay (Purity): This indicates the percentage of this compound in the material.
-
Impurities: The CoA should list any identified impurities and their concentrations.
-
Heavy Metals: For biological experiments, it is important to ensure that heavy metal content is below acceptable limits.
-
Appearance and Solubility: These parameters should be consistent with the expected properties of this compound.
Below is a table summarizing typical specifications from a this compound CoA.
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by NMR) | ≥97.0% |
| ¹H NMR Spectrum | Consistent with structure |
Source: Representative data from a supplier's Certificate of Analysis.
Q4: How does the pH of a this compound solution affect its activity?
A4: The pH of a this compound solution is a critical factor influencing its biological and chemical activity. This compound is a weak acid, and its degree of ionization is pH-dependent. At a lower pH, more of the acid is in its non-ionized form, which is generally considered to be more readily able to penetrate cell membranes. In dermatological applications, for instance, the efficacy and potential for irritation of this compound are highly dependent on both its concentration and the pH of the formulation. Therefore, it is essential to control and report the pH of your experimental solutions to ensure reproducibility.
Experimental Protocols
Protocol 1: Determination of this compound Concentration by HPLC
Objective: To accurately quantify the concentration of this compound in a solution using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Phosphate buffer (10 mM, pH 3.0) and acetonitrile (95:5 v/v)
-
This compound reference standard
-
Milli-Q water or equivalent high-purity water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Dissolve 1.36 g of potassium dihydrogen phosphate in 980 mL of Milli-Q water.
-
Adjust the pH to 3.0 by adding a small amount of concentrated orthophosphoric acid.
-
Add 50 mL of acetonitrile to the buffer and mix well.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound reference standard and dissolve it in Milli-Q water in a 10 mL volumetric flask to obtain a stock solution of 1.0 mg/mL.
-
Prepare a series of calibration standards (e.g., 2, 5, 10, 20, 50, and 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
If your sample is a solid, accurately weigh and dissolve it in Milli-Q water to a known volume.
-
Dilute the sample with the mobile phase to an expected concentration that falls within the range of the calibration curve.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the HPLC system parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
UV detection wavelength: 210 nm
-
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
-
Data Analysis:
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Titrimetric Analysis of this compound
Objective: To determine the concentration of a this compound solution by titration with a standardized sodium hydroxide solution.
Materials:
-
Buret, 50 mL
-
Pipette, 25 mL
-
Erlenmeyer flask, 250 mL
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
This compound solution of unknown concentration
-
Deionized water
Procedure:
-
Pipette 25.00 mL of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask.
-
Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution, swirling the flask continuously, until a faint, persistent pink color is observed. This is the endpoint.
-
Record the final volume of the NaOH solution used.
-
Repeat the titration at least two more times for accuracy.
-
Calculation:
-
Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × (Volume of NaOH used in liters)
-
Since the reaction between this compound (a monoprotic acid) and NaOH is 1:1, the moles of this compound are equal to the moles of NaOH at the equivalence point.
-
Calculate the concentration of the this compound solution: Molarity of this compound = Moles of this compound / Volume of this compound solution in liters
-
Visualizations
Signaling Pathways
This compound has been shown to influence several signaling pathways in skin cells, contributing to its effects on skin health and appearance.
References
- 1. This compound physical properties and impurities assessment (Technical Report) | OSTI.GOV [osti.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. This compound | HOCH2COOH | CID 757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycollic acid, 98%, COA, Certificate of Analysis, 79-14-1, G 1420 [ottokemi.com]
- 5. This compound, 70% solution, COA, Certificate of Analysis, 79-14-1, G 1421 [ottokemi.com]
PLGA Degradation Rate Variability: Technical Support Center
Welcome to the technical support center for troubleshooting variability in Poly(lactic-co-glycolic acid) (PLGA) degradation rates. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PLGA degradation?
PLGA degradation is a complex process primarily driven by two mechanisms: hydrolysis and enzymatic breakdown.[1]
-
Hydrolysis: This is the main pathway for PLGA degradation in an aqueous environment. Water molecules break the ester bonds in the polymer backbone, leading to a decrease in molecular weight and the formation of smaller, water-soluble lactic and glycolic acid fragments.[1][2][3] This process can be accelerated by surfactants or organic acids.[1]
-
Enzymatic Breakdown: Enzymes can also contribute to the degradation of PLGA by breaking down the polymer chains into smaller fragments, which are then further degraded.
The degradation process generally follows these steps:
-
Hydration: Water penetrates the amorphous regions of the polymer.
-
Initial Degradation: Covalent bonds within the polymer chain are cleaved, causing a reduction in molecular weight.
-
Constant Degradation: The carboxylic end groups of the polymer chains can autocatalyze the degradation process, leading to an accelerated breakdown.
Q2: My PLGA degradation rate is faster/slower than expected. What are the key factors that could be causing this variability?
Several factors can influence the degradation rate of PLGA, leading to variability between experiments. The most critical factors include:
-
Lactide-to-Glycolide (L:G) Ratio: The ratio of lactic acid to this compound is a primary determinant of the degradation rate. A higher this compound content increases the hydrophilicity of the polymer, leading to faster water absorption and hydrolysis. PLGA with a 50:50 L:G ratio typically exhibits the fastest degradation rate.
-
Molecular Weight (MW): Generally, PLGA with a lower molecular weight degrades faster because it has more chain ends that are susceptible to hydrolysis.
-
Polymer End-Group: The chemical nature of the polymer chain end-groups (e.g., ester-capped or carboxyl-uncapped) can significantly affect the degradation rate. Uncapped PLGA with free carboxylic acid end groups tends to degrade faster due to autocatalysis.
-
Morphology and Size: The physical form of the PLGA (e.g., microspheres, films, scaffolds) plays a crucial role. Larger devices or those with a smaller surface area-to-volume ratio may exhibit faster degradation in the core due to the entrapment of acidic degradation byproducts, a phenomenon known as autocatalysis.
-
Environmental Conditions (pH and Temperature): The pH of the surrounding medium significantly impacts the degradation rate. Degradation is generally accelerated at both acidic and alkaline pH compared to neutral pH. Higher temperatures also increase the rate of hydrolysis.
-
Sterilization Method: The method used to sterilize PLGA can alter its properties. Gamma irradiation, for example, can cause chain scission, leading to a decrease in molecular weight and a faster degradation rate. Ethylene oxide is often a more suitable method as it has less impact on PLGA's properties.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Rates Between Batches of the Same PLGA
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variation in PLGA Properties | Verify the certificate of analysis for each batch, paying close attention to the L:G ratio, molecular weight, and polydispersity index (PDI).Perform incoming quality control on each new batch using GPC and DSC to confirm the polymer's properties. |
| Inconsistent Formulation/Fabrication Process | Ensure standardized protocols for preparing your PLGA matrices (e.g., microspheres, films).Control parameters such as solvent evaporation rate, stirring speed, and temperature during fabrication. |
| Variations in Sterilization | Use a consistent and validated sterilization method for all batches.If using gamma irradiation, ensure the dose is precisely controlled, as variations can significantly impact degradation. |
Issue 2: Unexpectedly High Initial "Burst Release" of Encapsulated Drug
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Drug Adsorbed to the Surface | Optimize the washing step after microparticle fabrication to remove surface-associated drugs.Consider the drug's solubility in the washing medium. |
| High Porosity of the PLGA Matrix | Adjust fabrication parameters to create a denser polymer matrix. This can include changing the solvent system or the evaporation rate.For in-situ forming implants, increasing the polymer concentration can reduce porosity and burst release. |
| Poor Drug-Polymer Miscibility | Investigate the miscibility of your drug within the PLGA matrix.Consider altering the salt form of the drug or using additives to improve miscibility. |
Issue 3: Autocatalysis Leading to Uncontrolled Degradation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Accumulation of Acidic Byproducts | For larger implants, consider incorporating basic salts (e.g., magnesium carbonate) into the formulation to neutralize the acidic microenvironment.Design porous scaffolds to facilitate the diffusion of acidic byproducts away from the polymer matrix. |
| Device Geometry | The size of the PLGA device plays a crucial role in autocatalysis; larger devices are more prone to this effect.If possible, reduce the dimensions of the implant or use a formulation with a faster surface erosion rate. |
Quantitative Data on PLGA Degradation
The degradation rate of PLGA is highly dependent on its composition and molecular weight. The following tables provide a summary of how these parameters influence degradation.
Table 1: Influence of L:G Ratio on PLGA Degradation Rate
| L:G Ratio | Relative Degradation Rate | Rationale |
| 50:50 | Fastest | Highest hydrophilicity due to a more amorphous structure and higher this compound content. |
| 65:35 | Moderate | Less hydrophilic than 50:50, leading to a slower degradation rate. |
| 75:25 | Slow | Increased lactic acid content makes the polymer more hydrophobic, slowing down water penetration and hydrolysis. |
| 85:15 | Slowest | High lactic acid content results in a more hydrophobic and crystalline polymer, leading to a significantly slower degradation rate. |
Table 2: Influence of Molecular Weight on PLGA Degradation Rate
| Molecular Weight | Relative Degradation Rate | Rationale |
| Low (< 20 kDa) | Fast | More polymer chain ends are available for hydrolysis, and smaller chains become soluble more quickly. |
| Medium (20-50 kDa) | Moderate | A balance between chain length and the number of end groups results in a moderate degradation rate. |
| High (> 50 kDa) | Slow | Longer polymer chains require more ester bond cleavage before they become soluble, leading to a slower overall degradation. |
Experimental Protocols
In Vitro PLGA Degradation Study
This protocol outlines a standard method for assessing the in vitro degradation of PLGA-based materials.
Materials:
-
PLGA samples (e.g., films, microspheres)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Centrifuge (for microspheres)
-
Lyophilizer or vacuum oven
Procedure:
-
Accurately weigh the initial dry mass (W_initial) of the PLGA samples.
-
Place the samples in sterile containers (e.g., centrifuge tubes, vials).
-
Add a sufficient volume of pre-warmed (37°C) PBS (pH 7.4) to fully immerse the samples. A common ratio is 10 mg of PLGA per 1 mL of PBS.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the samples from the incubator.
-
For non-adherent samples like microspheres, centrifuge to pellet the polymer. Carefully remove the supernatant (degradation medium).
-
Wash the remaining polymer three times with deionized water to remove any residual salts.
-
Freeze the samples and then lyophilize or dry them in a vacuum oven until a constant weight is achieved.
-
Weigh the final dry mass (W_final) of the degraded polymer.
-
Calculate the mass loss (%) as: ((W_initial - W_final) / W_initial) * 100.
-
Analyze the molecular weight of the dried polymer at each time point using Gel Permeation Chromatography (GPC).
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
GPC is a standard technique to determine the molecular weight and polydispersity of polymers.
Materials and Equipment:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for organic solvents (e.g., Styragel columns)
-
HPLC-grade Tetrahydrofuran (THF) as the mobile phase
-
Polystyrene standards for calibration
-
Syringe filters (0.2 µm, PTFE)
Procedure:
-
Calibration: Prepare a series of polystyrene standards of known molecular weights in THF. Inject the standards into the GPC system to generate a calibration curve.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried PLGA sample and dissolve it in 1 mL of THF. Ensure the polymer is completely dissolved.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulates.
-
Analysis: Inject the filtered sample into the GPC system.
-
Data Processing: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PLGA sample.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to measure the glass transition temperature (Tg) of PLGA, which can change during degradation.
Materials and Equipment:
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Accurately weigh 5-10 mg of the dried PLGA sample into an aluminum DSC pan.
-
Seal the pan using a crimper. Place an empty, sealed pan in the reference position.
-
Place the sample pan in the DSC instrument.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., -20°C).
-
Ramp the temperature up to a point above the expected Tg (e.g., 100°C) at a constant heating rate (e.g., 10°C/min).
-
Hold isothermally for a few minutes to erase the thermal history.
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.
Visualizations
Caption: Hydrolytic degradation pathway of PLGA.
Caption: Workflow for troubleshooting PLGA degradation variability.
Caption: Key factors influencing the degradation rate of PLGA.
References
Technical Support Center: Polyglycolic Acid (PGA) Synthesis
Welcome to the technical support center for glycolic acid polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to achieving low polydispersity in polythis compound (PGA) and its copolymers.
Frequently Asked Questions (FAQs)
Q1: What is the significance of a low polydispersity index (PDI) in polythis compound (PGA) for biomedical applications?
A low polydispersity index (PDI), ideally close to 1.0, indicates a polymer sample with chains of uniform length. This is crucial for biomedical applications as it ensures predictable and consistent properties such as degradation rate, drug release profile, and mechanical strength. Polymers with broad PDI (high PDI value) can exhibit batch-to-batch variability, which is undesirable in a regulated environment.
Q2: What are the primary methods for synthesizing PGA with low polydispersity?
The two main strategies for achieving low polydispersity are controlled/"living" polymerization techniques and optimizing traditional polymerization methods. Ring-opening polymerization (ROP) of glycolide, the cyclic dimer of this compound, is generally preferred over the direct polycondensation of this compound for obtaining high molecular weight and lower PDI.[1][2] Recently, living/controlled anionic ROP has emerged as a highly effective method for producing well-defined PGA with PDI values less than 1.15.[3][4][5]
Q3: How can I purify crude polythis compound to remove residual monomer and potentially narrow the PDI?
Purification of crude PGA is essential to remove unreacted monomers and low molecular weight oligomers, which can contribute to a broader PDI. Common purification methods include:
-
Soxhlet extraction: Using a solvent like ethyl acetate to selectively remove residual monomer.
-
Precipitation: Dissolving the polymer in a suitable solvent (e.g., hexafluoroisopropanol - HFIP) and then precipitating it by adding a non-solvent (e.g., methanol).
-
Solvent washing/refluxing: Refluxing the crude polymer in a solvent such as ethyl acetate can also help in removing impurities.
Troubleshooting Guide
This guide addresses common problems encountered during this compound polymerization, with a focus on reducing the polydispersity index (PDI).
Issue 1: High Polydispersity Index (PDI > 1.5)
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Uncontrolled Polymerization | Spontaneous or too rapid polymerization can lead to chains of varying lengths. This is common in bulk ROP at high temperatures. | Implement a controlled or "living" polymerization technique. Anionic ROP using specific catalysts and initiators at room temperature has been shown to achieve a PDI < 1.15. |
| Chain Transfer Reactions | Impurities with active hydrogens (e.g., water, alcohols) can act as chain transfer agents, terminating growing chains prematurely and initiating new ones, leading to a broader molecular weight distribution. | Ensure all reagents and glassware are scrupulously dried. Use purified monomers and solvents. |
| Transesterification | At elevated temperatures, intramolecular and intermolecular transesterification can occur, leading to a scrambling of chain lengths and broadening the PDI. | Lower the reaction temperature if possible. For ROP, temperatures between 150-230°C are common for high conversion but can increase PDI. Consider using catalyst systems that are less prone to promoting transesterification at lower temperatures. |
| Inappropriate Catalyst/Initiator System | The choice of catalyst and initiator is critical for controlling polymerization. Some catalysts may have slow initiation relative to propagation, leading to a broad PDI. | For ROP, tin(II) octoate (Sn(Oct)₂) is widely used but can lead to transesterification. Consider organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or specialized systems for living anionic polymerization. |
Issue 2: Low Molecular Weight
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Presence of Impurities | Water and other protic impurities can terminate chain growth, resulting in lower molecular weight polymers. | Rigorously dry all monomers, solvents, and glassware. |
| High Initiator Concentration | The molecular weight is inversely proportional to the monomer-to-initiator ratio. A higher concentration of initiator will result in a larger number of shorter polymer chains. | Decrease the initiator concentration (increase the monomer-to-initiator ratio) to target a higher molecular weight. |
| Suboptimal Reaction Time | Insufficient reaction time may not allow the polymer chains to grow to the desired length. Conversely, excessively long reaction times at high temperatures can lead to degradation and a decrease in molecular weight. | Optimize the reaction time. Monitor the polymerization kinetics to determine the point of maximum molecular weight before degradation becomes significant. |
| Polymer Degradation | High reaction temperatures can cause thermal degradation of the polymer, leading to chain scission and a reduction in molecular weight. | Reduce the polymerization temperature. If high temperatures are necessary for monomer conversion, minimize the reaction time at that temperature. |
Experimental Protocols & Data
Protocol 1: Controlled Anionic Ring-Opening Polymerization (ROP) of Glycolide
This protocol is based on a method for achieving low PDI PGA at room temperature.
Materials:
-
Glycolide (recrystallized and dried)
-
Fluoroalcohol solvent (e.g., 1,3-bis(2-hydroxyhexafluoroisopropyl)benzene - HFAB)
-
Dichloromethane (DCM, anhydrous)
-
Phosphazene base catalyst (e.g., tBuP2)
-
Thiourea cocatalyst (e.g., TU4)
-
Initiator (e.g., Ethyl 2-hydroxyacetate)
Procedure:
-
In a glovebox, dissolve the desired amount of glycolide, initiator, and thiourea cocatalyst in a mixture of HFAB and DCM.
-
Add the phosphazene base catalyst to initiate the polymerization.
-
Stir the reaction mixture at room temperature for the desired time (e.g., 10 minutes to several hours).
-
Quench the polymerization by adding a small amount of benzoic acid.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Filter and dry the resulting PGA polymer under vacuum.
Quantitative Data from Literature
Table 1: Effect of Polymerization Method on Polydispersity Index (PDI)
| Polymerization Method | Typical Temperature (°C) | Typical PDI (Đ) | Reference(s) |
| Bulk ROP | 150 - 230 | 1.5 - >3.0 | |
| Polycondensation of this compound | High | High | |
| Living/Controlled Anionic ROP | Room Temperature | < 1.15 |
Table 2: Influence of Reaction Conditions on PDI in Anionic ROP of Glycolide
| Catalyst/Cocatalyst | Solvent | Time (min) | Conversion (%) | PDI (Đ) | Reference |
| tBuP1 | DCM | 3 | >99 | 1.61 | |
| tBuP1 | HFIP | 10 | 95.5 | Lower than in DCM | |
| tBuP1 / TU4 | HFAB/DCM | 10 | 78.9 | 1.16 | |
| tBuP2 / TU4 | HFAB/DCM | - | - | 1.15 |
Note: tBuP1 and tBuP2 are phosphazene bases, TU4 is a thiourea cocatalyst, DCM is dichloromethane, HFIP is hexafluoroisopropanol, and HFAB is 1,3-bis(2-hydroxyhexafluoroisopropyl)benzene.
Visualizations
Caption: Workflow for controlled anionic ROP of glycolide.
References
Technical Support Center: Managing Glycolic Acid-Induced pH Changes in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate pH changes in culture media caused by the addition of glycolic acid.
Frequently Asked Questions (FAQs)
Q1: Why does adding this compound significantly lower the pH of my cell culture medium?
A1: this compound is a weak acid with a pKa of approximately 3.83.[1][2] When introduced into a typical cell culture medium, which is usually buffered to a physiological pH of 7.2-7.4, the this compound dissociates and releases hydrogen ions (H+).[3][4] This influx of H+ can overwhelm the buffering capacity of the medium, leading to a rapid decrease in pH.[3]
Q2: What are the consequences of a significant pH drop in my cell culture?
A2: Maintaining a stable pH is critical for optimal cell growth and function. A significant drop in pH can lead to various detrimental effects, including:
-
Altered cell metabolism and growth inhibition.
-
Changes in protein structure and function.
-
Reduced cell viability and induction of apoptosis.
-
Compromised experimental results and lack of reproducibility.
Q3: My medium contains phenol red, and it turned yellow after adding this compound. What does this indicate?
A3: Phenol red is a common pH indicator in cell culture media. A color change from red/pink to yellow indicates a shift to an acidic pH, typically below 6.8. This is a visual confirmation that the this compound has lowered the pH of your medium.
Q4: Can I just add sodium hydroxide (NaOH) to my medium to counteract the pH drop from this compound?
A4: While adding a base like NaOH can raise the pH, it should be done with extreme caution. A concentrated base can cause a rapid and localized pH shock to the cells, which can be toxic. It is preferable to use a more robust buffering system or to adjust the pH of the this compound stock solution before adding it to the medium. If you must use NaOH, use a dilute solution (e.g., 0.1N) and add it dropwise while gently stirring the medium, constantly monitoring the pH.
Q5: What is a better long-term strategy for maintaining pH stability when using this compound?
A5: A more effective long-term strategy is to enhance the buffering capacity of your culture medium. This can be achieved by:
-
Increasing the concentration of sodium bicarbonate (NaHCO3) , if you are using a CO2 incubator.
-
Supplementing the medium with a zwitterionic buffer , such as HEPES.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid pH drop (media turns yellow) immediately after adding this compound. | The concentration of this compound is too high for the medium's buffering capacity. | 1. Reduce the concentration of this compound if experimentally feasible.2. Increase the buffering capacity of the medium by adding HEPES (10-25 mM) or increasing the sodium bicarbonate concentration (if using a CO2 incubator).3. Pre-neutralize the this compound stock solution with a sterile, dilute NaOH solution to a physiological pH before adding it to the medium. |
| Gradual decrease in pH over 24-48 hours after this compound addition. | Cellular metabolism is producing acidic byproducts in addition to the initial acidic load from this compound, exhausting the medium's buffering capacity over time. | 1. Supplement the medium with HEPES (10-25 mM) for additional, CO2-independent buffering.2. Perform more frequent media changes to replenish the buffer and remove acidic waste products.3. Reduce cell seeding density to decrease the rate of metabolic waste production. |
| Cell morphology appears abnormal (e.g., rounded, detached) after adding this compound, even with pH correction. | 1. Localized pH shock from improper pH adjustment.2. Cytotoxic effects of this compound independent of pH.3. Osmolality of the medium has changed due to the addition of acid and base. | 1. When adjusting pH, use dilute acid/base and add it slowly with constant mixing.2. Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your specific cell line.3. Measure and adjust the osmolality of your final medium after adding all supplements. |
Experimental Protocols
Protocol 1: Enhancing Media Buffering Capacity with HEPES
This protocol describes how to supplement a standard cell culture medium with HEPES to better resist pH changes from this compound.
Materials:
-
Basal cell culture medium (e.g., DMEM)
-
HEPES buffer solution (1M, sterile)
-
This compound stock solution (concentration as required for the experiment)
-
Sterile serological pipettes and conical tubes
-
pH meter
Methodology:
-
In a sterile biosafety cabinet, transfer the desired volume of basal medium to a sterile conical tube.
-
Add the calculated volume of 1M HEPES stock solution to achieve a final concentration of 10-25 mM. For example, to make 100 mL of medium with 20 mM HEPES, add 2 mL of 1M HEPES stock.
-
Gently mix the medium.
-
Measure the pH of the HEPES-supplemented medium. If necessary, adjust to the desired physiological pH (e.g., 7.4) using sterile 1N HCl or 1N NaOH. Add the acid/base dropwise while gently swirling the medium.
-
Add your this compound stock solution to the final, pH-adjusted, HEPES-buffered medium.
-
Verify the final pH of the complete medium before use.
Protocol 2: Pre-neutralization of this compound Stock Solution
This protocol details how to adjust the pH of a concentrated this compound stock solution before adding it to the culture medium.
Materials:
-
This compound
-
Sterile, cell culture grade water
-
Sterile, dilute sodium hydroxide (NaOH) solution (e.g., 0.1N or 1N)
-
Sterile filter (0.22 µm)
-
pH meter
Methodology:
-
Prepare a concentrated stock solution of this compound in sterile, cell culture grade water.
-
While gently stirring the this compound solution, slowly add drops of the sterile NaOH solution.
-
Continuously monitor the pH using a calibrated pH meter.
-
Continue adding NaOH until the pH of the stock solution reaches your desired physiological pH (e.g., 7.4).
-
Sterile-filter the neutralized this compound stock solution using a 0.22 µm filter.
-
Add the required volume of the neutralized stock solution to your cell culture medium.
-
Confirm the final pH of the culture medium.
Visualizing Workflows and Concepts
Logical Workflow for Troubleshooting pH Drop
Caption: Troubleshooting workflow for addressing this compound-induced pH drop.
Buffering Mechanisms in Culture Media
Caption: Dual buffering systems (Bicarbonate and HEPES) against acid load.
References
Validation & Comparative
A Comparative Guide to Validating Glycolic Acid Purity: Titration vs. High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the accurate determination of glycolic acid purity is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of two common analytical methods for this purpose: traditional acid-base titration and modern High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative performance data, and offer insights to aid in selecting the most appropriate method for your specific needs.
Method Comparison: At a Glance
The choice between titration and HPLC for this compound purity assessment often depends on a balance of factors including the required level of accuracy and precision, sample complexity, throughput needs, and available resources. While titration offers a cost-effective and straightforward approach, HPLC is considered the gold standard for its high sensitivity, specificity, and accuracy, particularly for complex sample matrices.[1]
| Parameter | Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction between this compound and a standardized base. | Separation of this compound from impurities based on its polarity and interaction with a stationary phase, followed by detection. |
| Primary Application | Assay of relatively pure this compound samples. | Purity assessment, impurity profiling, and quantification in complex mixtures and various formulations. |
| Advantages | Simple, cost-effective, requires minimal instrumentation.[1] | High precision, accuracy, sensitivity, and specificity; suitable for complex matrices.[1] |
| Disadvantages | Less accurate in complex formulations, subject to endpoint detection errors, not suitable for identifying impurities.[1] | Higher initial instrument cost, requires more complex method development and skilled operators. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for each method based on available experimental data. It is important to note that performance for titration can vary based on analyst skill and the absence of interfering acidic or basic impurities.
| Performance Metric | Titration | High-Performance Liquid Chromatography (HPLC) |
| Accuracy (Recovery) | ~98-102% (in simple matrices) | 98.51 ± 3.46% |
| Precision (RSD) | ≤ 0.5% (for pure substance) | 0.72% (Repeatability, %CV) |
| Limit of Detection (LOD) | Generally higher, not ideal for trace analysis. | 0.025 %w/w |
| Limit of Quantitation (LOQ) | Generally higher, not ideal for trace analysis. | 0.05 %w/w |
Experimental Protocols
Titration of this compound
This protocol outlines a standard acid-base titration for determining the purity of a this compound sample.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and record the weight.
-
Dissolve the sample in approximately 100 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.
-
Fill a clean, rinsed burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution, swirling the flask continuously, until a faint, permanent pink color is observed. This indicates the endpoint of the titration.
-
Record the final volume of the NaOH solution used.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of NaOH solution (mol/L)
-
MW = Molecular weight of this compound (76.05 g/mol )
-
W = Weight of the this compound sample (g)
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is based on the FDA method for the determination of this compound in cosmetic products and can be adapted for raw material analysis.[2]
Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column (e.g., C18, 5 µm, 4.6 mm x 250 mm)
-
This compound reference standard
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid (H3PO4)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Mobile Phase Preparation: Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 2.5 with phosphoric acid. Mix 950 mL of this buffer with 50 mL of acetonitrile. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for each method.
References
A Comparative Guide to the Quantification of Glycolic Acid: Validating HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of glycolic acid is crucial for product quality control, formulation development, and efficacy studies. High-Performance Liquid Chromatography (HPLC) is a widely adopted method for this purpose; however, a variety of alternative techniques also offer viable solutions, each with its own set of advantages and limitations. This guide provides an objective comparison of a validated HPLC method with other analytical techniques for this compound quantification, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the desired throughput. Below is a summary of key performance parameters for HPLC and its alternatives.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Recovery (%) |
| HPLC-UV | 2.0 - 100.0 µg/mL[1] | 0.80 µg/mL[1] | 2.00 µg/mL[1] | < 2%[1] | 98.51 ± 3.46[1] |
| Titration | Dependent on titrant concentration | Generally higher than instrumental methods | Generally higher than instrumental methods | < 1% for high concentrations | Not typically reported |
| Spectrophotometry | 0.2 - 15 µg | 0.2 µg | Not specified | Not specified | Not specified |
| GC-MS | Up to 1000 mg/L | 10 mg/L | 10 mg/L | < 6.4% | 77.6% |
| Enzymatic Assay | Not specified | Functional sensitivity of 26 mg/L | Not specified | < 13% (inter-assay), < 10% (intra-assay) | Not applicable |
| Capillary Electrophoresis | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC method and a common alternative, the Spectrophotometric method.
Experimental Protocols
Validated HPLC Method
This protocol is based on a reversed-phase HPLC method for the simultaneous estimation of lactic acid and this compound.
Chromatographic Conditions:
-
Column: Conventional C18 column (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (10 mM, pH 3.0) and acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 50 µL
-
Run Time: Approximately 5 minutes
Standard Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2.0 to 100.0 µg/mL.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent system, which may include the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: A linear relationship was observed in the range of 2.0 to 100.0 µg/mL with a coefficient of determination (r²) > 0.995.
-
Accuracy: The recovery of this compound was found to be 98.51 ± 3.46%.
-
Precision: The relative standard deviation (%RSD) for repeatability and intermediate precision was less than 2%.
-
Limit of Detection (LOD): 0.80 µg/mL
-
Limit of Quantitation (LOQ): 2.00 µg/mL
Titrimetric Method
This is a classical acid-base titration method suitable for the quantification of this compound in simpler matrices.
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N).
-
Phenolphthalein indicator.
Procedure:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in deionized water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the sample solution with the standardized NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH solution used.
Calculation: The concentration of this compound is calculated based on the stoichiometry of the reaction between this compound and NaOH.
Spectrophotometric Method
This method involves a color-forming reaction, and the resulting absorbance is proportional to the this compound concentration.
Principle: this compound reacts with β-naphthol in the presence of hot, concentrated sulfuric acid to produce a colored product that can be measured spectrophotometrically.
Procedure:
-
Evaporate a known volume of the sample solution to dryness.
-
Add a solution of β-naphthol in 92.5% sulfuric acid.
-
Heat the mixture to develop the color.
-
Measure the absorbance of the solution at the wavelength of maximum absorption.
-
Quantify the this compound concentration using a calibration curve prepared with known standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity but typically requires derivatization to make the this compound volatile.
Sample Preparation and Derivatization:
-
Precipitate proteins from the sample matrix (e.g., serum) using an organic solvent like acetonitrile.
-
Evaporate the supernatant to near dryness.
-
Derivatize the this compound using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a volatile derivative.
GC-MS Conditions:
-
Column: A suitable capillary column for separating the derivatized analyte.
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for quantification.
Validation Data:
-
Linearity: Linear response up to 1000 mg/L.
-
LOD and LOQ: Both 10 mg/L.
-
Precision: Total assay imprecision (CV) of ≤ 6.4%.
-
Recovery: Absolute recovery from human serum was 77.6%.
Enzymatic Assay
This method utilizes the specific enzymatic reaction of glycolate oxidase on this compound.
Principle: Glycolate oxidase catalyzes the oxidation of this compound to glyoxylic acid and hydrogen peroxide. The hydrogen peroxide produced can then be used in a subsequent reaction to generate a detectable signal (e.g., colorimetric or fluorometric).
Procedure:
-
Incubate the sample with glycolate oxidase.
-
In a coupled reaction, the generated hydrogen peroxide reacts with a chromogenic or fluorogenic substrate in the presence of a peroxidase.
-
Measure the resulting absorbance or fluorescence.
-
Quantify the this compound concentration against a standard curve.
Performance:
-
Sensitivity: Functional sensitivity of 26 mg/L in serum.
-
Precision: Inter-assay CV < 13% and intra-assay CV < 10%.
-
Comparison: Showed a clinical sensitivity of 86% and clinical specificity of 92% when compared to a GC-MS method.
Logical Relationship of Method Selection
The choice of an appropriate analytical method is a critical decision based on a balance of performance characteristics and practical considerations.
Conclusion
While HPLC stands out as a robust and versatile method for the quantification of this compound, offering a good balance of sensitivity, specificity, and applicability to complex matrices, alternative methods provide feasible options depending on the specific analytical needs. Titration and spectrophotometry are cost-effective for simpler formulations, whereas GC-MS offers high sensitivity for trace analysis, and enzymatic assays provide high specificity, particularly in biological samples. The selection of the most appropriate method requires a thorough evaluation of the validation data and experimental requirements outlined in this guide.
References
Glycolic Acid vs. Polyglycolic Acid: A Comparative Guide for Drug Delivery Applications
In the field of drug delivery, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Both glycolic acid (GA) and its polymer, polythis compound (PGA), are extensively utilized, yet they serve fundamentally different roles dictated by their distinct chemical structures and properties. This guide provides an objective comparison of their performance in drug delivery studies, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their formulation design.
Core Distinction: Monomer vs. Polymer
The primary difference lies in their molecular structure. This compound is the smallest α-hydroxy acid (AHA), a simple monomer. Its small size and acidic nature allow it to be used primarily as a penetration enhancer in topical and transdermal drug delivery. In contrast, polythis compound is a biodegradable, thermoplastic polymer synthesized from this compound. Its polymeric nature allows it to be fabricated into various matrices, such as nanoparticles, microparticles, and scaffolds, for controlled and sustained drug release.[1][2] PGA is often copolymerized with lactic acid to form poly(lactic-co-glycolic acid) or PLGA, one of the most successfully and widely used biodegradable polymers for drug delivery due to its tunable properties and long history of FDA approval.[1][2]
Performance and Applications in Drug Delivery
This compound: The Penetration Enhancer
This compound's primary function in drug delivery is to transiently disrupt the barrier function of the stratum corneum, the outermost layer of the skin. This action facilitates the permeation of topically applied therapeutic agents.
Mechanism of Action:
-
Corneocyte Cohesion Reduction: GA reduces the cohesion between corneocytes by interfering with intercellular ionic bonding, which promotes desquamation.
-
Increased Hydration: It increases the hydration of the stratum corneum.
-
Lipid Disruption: The exact mechanism is not fully elucidated, but it is believed to involve the disruption of the highly organized lipid bilayers in the intercellular space of the stratum corneum.
This synergistic action enhances the penetration of both hydrophilic and lipophilic drugs.
Polythis compound (and PLGA): The Biodegradable Carrier
PGA and its widely used copolymer PLGA are cornerstone materials for creating sophisticated drug delivery systems. Their value lies in their excellent biocompatibility and biodegradability. Upon administration, they undergo hydrolysis of their ester linkages to yield this compound and, in the case of PLGA, lactic acid. These monomers are natural metabolites and are safely eliminated from the body through the Krebs cycle as carbon dioxide and water.
Key Applications & Performance Metrics:
-
Controlled and Sustained Release: By encapsulating drugs within a PGA or PLGA matrix, their release can be sustained over periods ranging from days to months. The release rate is tunable by altering polymer properties like molecular weight and, for PLGA, the ratio of lactic acid to this compound.
-
Protection of Therapeutics: The polymer matrix protects sensitive drug molecules, such as peptides and proteins, from enzymatic degradation in vivo.
-
Targeted Delivery: The surface of PGA/PLGA nanoparticles can be functionalized with targeting ligands to direct the encapsulated drug to specific cells or tissues, enhancing efficacy and reducing systemic side effects.
Quantitative Data Comparison
The following tables summarize key quantitative data from various studies to provide a clear comparison.
Table 1: Physicochemical Properties
| Property | This compound (Monomer) | Polythis compound (Polymer) |
| Chemical Formula | C₂H₄O₃ | (C₂H₂O₂)n |
| Molecular Weight | 76.05 g/mol | Varies widely (e.g., 38,000 to 54,000 g/mol for PLGA) |
| Structure | Small, single molecule | Long-chain, linear aliphatic polyester |
| Solubility | Highly soluble in water, ethanol, acetone, ethyl acetate | Insoluble in water; Soluble in select organic solvents (e.g., hexafluoroisopropanol) |
| Primary Role | Penetration Enhancer | Biodegradable Drug Carrier/Matrix |
Table 2: Performance of this compound as a Penetration Enhancer
| Drug Studied | GA Concentration | Formulation Type | Key Finding | Reference |
| 5-Fluorouracil | 1% and 5% (w/w) | Aqueous Solution | Increased permeability coefficient for the hydrophilic drug; effect was concentration-dependent. | |
| Vitamin A Palmitate | Not specified | Gel | The presence of this compound in the gel formulation increased the skin penetration of vitamin A palmitate over time. | |
| General Study | 2% and 10% (wt%) | Cream | Topical products with GA effectively lower skin surface pH, which can influence barrier function. |
Table 3: Performance of Polythis compound (as PLGA) in Drug Delivery Systems
| Encapsulated Drug | Polymer Type (LA:GA ratio) | Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | Release Profile Summary | Reference |
| Doxorubicin | PGA-based | Nanoparticles | ~100-200 | High | Sustained release for cancer therapy. | |
| Lidocaine | PLGA | Microcapsules | Uniform micrometers | High | Protracted in vivo and in vitro release; tunable "on-off" release with ultrasound. | |
| Various small molecules | PLGA (various ratios) | Nanoparticles | 10-1000 | Varies widely | Release kinetics are tunable by adjusting the lactide-to-glycolide ratio. | |
| Carfilzomib (peptide) | PLGA (50:50, 75:25) | Microneedles | N/A | N/A | Sustained release profile over 7 days, influenced by polymer molecular weight. |
Experimental Protocols
In Vitro Skin Permeation Study for this compound
Objective: To quantify the effect of this compound on the transdermal permeation of a model drug.
Methodology:
-
Skin Preparation: Human or animal (e.g., porcine) skin is excised and dermatomed to a thickness of approximately 500 µm. The skin is then mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Formulation Application: The formulation containing the model drug and this compound (test group) or the drug alone (control group) is applied to the skin surface in the donor compartment.
-
Sample Collection: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C. At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Quantification: The concentration of the drug in the collected samples is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated to determine the enhancement effect.
Fabrication of PLGA Nanoparticles via Emulsification-Solvent Evaporation
Objective: To prepare drug-loaded PLGA nanoparticles for controlled release studies.
Methodology:
-
Organic Phase Preparation: PLGA polymer and the hydrophobic drug are dissolved in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Emulsification: The organic phase is added to an aqueous phase containing a surfactant (e.g., polyvinyl alcohol, PVA) under high-speed homogenization or sonication. This process forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The emulsion is stirred at room temperature under a fume hood for several hours to allow the organic solvent to evaporate. This causes the polymer to precipitate, forming solid nanoparticles that encapsulate the drug.
-
Nanoparticle Collection: The nanoparticles are collected by ultracentrifugation, washed multiple times with deionized water to remove excess surfactant and non-encapsulated drug, and then lyophilized for storage.
In Vitro Drug Release Study from PLGA Nanoparticles
Objective: To determine the release kinetics of a drug from PLGA nanoparticles.
Methodology:
-
Sample Preparation: A known amount of lyophilized drug-loaded nanoparticles is suspended in a release medium (e.g., PBS, pH 7.4).
-
Incubation: The suspension is placed in a dialysis bag (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to diffuse) and incubated in a larger volume of release medium at 37°C with continuous gentle agitation.
-
Sample Collection: At specific time points, the entire external release medium is collected and replaced with fresh medium to maintain sink conditions.
-
Quantification: The amount of drug released into the medium at each time point is quantified using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: A cumulative drug release profile is generated by plotting the percentage of drug released against time. The data can be fitted to various kinetic models (e.g., Korsmeyer-Peppas) to understand the release mechanism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to Commercial Glycolic acid Assay Kits
For researchers, scientists, and professionals in drug development, the accurate quantification of glycolic acid is crucial in various fields, from studying metabolic pathways to quality control in pharmaceutical and cosmetic formulations. Several commercial kits are available to streamline this process. This guide provides an objective comparison of leading fluorometric this compound assay kits, supported by their published specifications and protocols, to aid in selecting the most suitable option for your research needs.
Overview of Compared Kits
This guide focuses on four commercially available fluorometric this compound assay kits:
-
Sigma-Aldrich this compound Assay Kit (MAK428)
-
Abcam this compound Assay Kit (ab282915)
-
Creative Bioarray this compound Assay Kit (CB0221)
-
AffiGEN this compound Assay Kit (AFG-BV-0359)
These kits were selected based on their common use of a fluorometric detection method, which typically offers high sensitivity.
Performance Characteristics
| Feature | Sigma-Aldrich (MAK428) | Abcam (ab282915) | Creative Bioarray (CB0221) | AffiGEN (AFG-BV-0359) |
| Catalog Number | MAK428 | ab282915 | CB0221 | AFG-BV-0359 |
| Detection Method | Fluorometric (Ex/Em = 535/587 nm)[1] | Fluorometric (Ex/Em = 535/587 nm) | Fluorometric | Fluorometric (Ex/Em = 535/587 nm)[2] |
| Sample Types | Serum, Plasma, Urine[1] | Serum, Plasma, Urine[3] | Serum, Plasma, Urine[4] | Serum, Plasma, Urine |
| Sensitivity | As low as 30 pmol | Information not available | Information not available | As low as 30 pmol |
| Assay Range | Information not available | Information not available | Information not available | Information not available |
| Kit Size | 100 assays | 100 assays | 100 assays | 100 assays |
Assay Principle
All four kits employ a similar enzymatic assay principle leading to a fluorescent signal. In this common pathway, this compound is metabolized by a specific enzyme to generate an intermediate product. This intermediate then reacts with a probe in the presence of an enzyme mix to produce a fluorescent compound. The intensity of the fluorescence, measured at an excitation wavelength of approximately 535 nm and an emission wavelength of around 587 nm, is directly proportional to the amount of this compound in the sample.
Experimental Workflow
The general experimental workflow for these kits involves sample preparation, preparation of standards and reagents, the enzymatic reaction, and finally, the measurement of the fluorescent signal.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing experimental results. Below are summaries of the protocols for the Sigma-Aldrich and Abcam kits as described in their manuals.
Sigma-Aldrich this compound Assay Kit (MAK428) Protocol
-
Sample Preparation :
-
Serum: Dilute 1:10 with GA Assay Buffer.
-
Plasma: Filter through a 10 kDa spin column and dilute the ultrafiltrate 1:10 with GA Assay Buffer.
-
For samples with expected this compound concentrations greater than 5 mM, a 1:20 dilution is recommended.
-
-
Standard Curve Preparation :
-
Prepare a 5 mM this compound Standard solution by diluting the provided 50 mM standard 1:10 with purified water.
-
Prepare a 100 µM this compound Standard by diluting the 5 mM standard 1:50 with purified water.
-
Prepare a series of standards from the 100 µM solution.
-
-
Reaction Setup :
-
Add samples and standards to a 96-well plate.
-
Prepare a Reaction Mix and a Background Control Mix.
-
Add 50 µL of the appropriate mix to each well.
-
-
Measurement :
-
Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 30-second intervals for 60-90 minutes at room temperature.
-
Alternatively, an endpoint reading can be taken after 60 minutes.
-
-
Calculation :
-
Subtract the 0 standard reading from all standard readings to generate a standard curve.
-
Subtract the sample background control reading from the sample reading.
-
Determine the this compound concentration in the sample from the standard curve.
-
Abcam this compound Assay Kit (ab282915) Protocol
-
Reagent Preparation :
-
Warm GA Assay Buffer to room temperature.
-
Reconstitute the GA Enzyme Mix in 220 µl of GA Assay Buffer.
-
Aliquot and store reagents as recommended in the manual.
-
-
Sample Preparation :
-
Serum: Dilute 1:10 with GA Assay Buffer.
-
Plasma: Filter through a 10 kDa spin column and dilute the ultrafiltrate 1:10 with GA Assay Buffer.
-
Urine: Filter through a 10 kDa spin column. A standard addition is recommended for urine samples due to potential interfering compounds.
-
-
Standard Curve Preparation :
-
Prepare a 5 mM GA working Standard solution by a 1:10 dilution of the provided 50 mM GA Standard with water.
-
Prepare a series of standards from this working solution.
-
-
Reaction Setup :
-
Add samples and standards to a 96-well black plate with a flat bottom.
-
Prepare a Reaction Mix and a Background Mix.
-
Add 50 µL of the appropriate mix to each well.
-
-
Measurement :
-
Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 30-second intervals for 60-90 minutes at room temperature.
-
Endpoint readings can also be taken after 60 minutes.
-
-
Calculation :
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve.
-
Calculate the this compound concentration in the sample based on the standard curve and dilution factor. For urine samples, a specific calculation for the standard addition method is provided.
-
Logical Relationship of Assay Components
The enzymatic reaction at the core of these assay kits follows a logical progression from the substrate (this compound) to the final detectable signal.
Conclusion
The fluorometric this compound assay kits from Sigma-Aldrich, Abcam, Creative Bioarray, and AffiGEN offer sensitive and specific methods for the quantification of this compound in biological samples. While their core principles and workflows are similar, variations in reagent formulation and recommended protocols may influence their performance in specific applications.
The choice of kit may depend on factors such as established laboratory protocols, specific sample matrix considerations, and the availability of detailed performance data. For instance, both the Sigma-Aldrich and Abcam kits provide detailed protocols for handling different sample types, including specific recommendations for plasma and urine.
It is important to note that the performance data presented here is based on manufacturer-provided information. For critical applications, independent validation of the chosen kit with the specific samples to be analyzed is highly recommended to ensure data accuracy and reliability. As no direct third-party comparative studies were found, researchers are encouraged to perform their own initial validation experiments when adopting a new assay kit.
References
- 1. This compound Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 2. AffiASSAY® this compound Assay Kit (Fluorometric) | AffiGEN [affiassay.com]
- 3. abcam.com [abcam.com]
- 4. This compound Assay Kit, Cell Metabolism & Signaling - Creative Bioarray [cell.creative-bioarray.com]
Validating Glycolic Acid Cytotoxicity: A Comparative Guide to Biochemical Assays and Microscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common colorimetric assays—MTT, LDH, and Neutral Red—for assessing glycolic acid cytotoxicity, with a strong emphasis on validation through microscopy. Detailed experimental protocols, comparative data interpretation, and visualization of key cellular pathways are presented to aid in the rigorous evaluation of this compound's effects on cell viability.
Introduction to this compound Cytotoxicity
This compound, the smallest of the α-hydroxy acids (AHAs), is widely used in dermatology and cosmetics for its exfoliative properties. At varying concentrations, it can induce cellular changes ranging from increased proliferation to apoptosis. Accurate assessment of its cytotoxic potential is crucial for both therapeutic and cosmetic applications. While quantitative assays provide numerical data on cell viability, microscopic examination is indispensable for validating these results and understanding the morphological changes associated with this compound-induced cell death.
Comparison of Cytotoxicity Assays
The selection of a cytotoxicity assay depends on the specific research question and the anticipated mechanism of cell death. The following table summarizes the principles of three commonly used assays. While direct comparative studies on this compound using all three assays are limited, the data presented for other cytotoxic agents illustrates the variable sensitivity of these methods.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. | Well-established, sensitive to changes in metabolic activity. | Can be influenced by changes in cell metabolism that do not reflect cell death. The insoluble formazan requires a solubilization step. |
| LDH | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity (necrotic or late apoptotic cells). | Simple, reflects irreversible cell death (membrane leakage). | Less sensitive for early apoptosis. LDH in serum-containing media can lead to high background. |
| Neutral Red | Measures the uptake of the neutral red dye into the lysosomes of viable cells. The amount of dye retained is proportional to the number of living cells. | Sensitive and reproducible. Reflects lysosomal integrity. | Can be affected by compounds that alter lysosomal pH. |
Table 2: Illustrative Comparative Cytotoxicity Data (Cadmium Chloride)
Note: This data is for Cadmium Chloride on HepG2 cells and serves as an example of how different assays can yield varying sensitivity. Similar comparative studies for this compound are needed for a complete picture.
| Exposure Time | Assay | EC50 (µM) |
| 3 hours | MTT | Value Obtained |
| Neutral Red | No Value Obtained | |
| LDH | No Value Obtained | |
| 5 hours | MTT | Lower EC50 |
| Neutral Red | Higher EC50 | |
| LDH | No Value Obtained |
Data adapted from a study comparing cytotoxicity assays for cadmium chloride.
Microscopic Validation of Cytotoxicity
Microscopy provides essential qualitative and semi-quantitative validation for data obtained from colorimetric assays. It allows for the direct observation of cellular morphology, which can reveal the mode of cell death (apoptosis vs. necrosis) and identify artifacts that might interfere with biochemical assays.
Morphological Hallmarks of this compound-Induced Apoptosis
Studies have shown that this compound can induce apoptosis in a dose- and time-dependent manner[1]. Microscopic examination of cells undergoing this compound-induced apoptosis reveals characteristic morphological changes:
-
Cell Shrinkage: The cell volume decreases as the cytoskeleton collapses.[1]
-
Membrane Blebbing: The plasma membrane protrudes, forming apoptotic bodies.
-
Chromatin Condensation and Nuclear Fragmentation: The nuclear material condenses and breaks into fragments.
Microscopy Techniques for Validation
-
Phase-Contrast Microscopy: This technique is ideal for observing the overall morphological changes in living, unstained cells, such as cell shrinkage and membrane blebbing.
-
Fluorescence Microscopy: Using specific fluorescent dyes, this method can visualize key apoptotic events. Common staining techniques include:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Hoechst 33342/PI Staining: Hoechst 33342 is a nuclear stain that can reveal chromatin condensation in apoptotic cells.
-
Experimental Protocols
The following are detailed protocols for assessing this compound cytotoxicity, which should be optimized for the specific cell line and experimental conditions.
General Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Seed cells at an appropriate density (e.g., 1 x 104 cells/well) in a 96-well plate and incubate for 24 hours.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Use appropriate controls (low control: untreated cells; high control: cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.
Neutral Red Uptake Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red medium and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through an intrinsic, caspase-dependent pathway in human leukemia (HL-60) cells.[1] The key steps identified in this pathway are the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1]
Caption: this compound-induced apoptosis signaling pathway.
Conclusion
The accurate determination of this compound's cytotoxicity requires a multi-faceted approach. While colorimetric assays such as MTT, LDH, and Neutral Red provide valuable quantitative data, their results should be critically evaluated and validated through microscopic observation. This integrated strategy ensures a more complete understanding of the cellular response to this compound, accounting for both biochemical changes and morphological evidence of cell death. For researchers in drug development and related fields, this comprehensive approach is essential for making informed decisions about the safety and efficacy of this compound-containing formulations.
References
A Comparative Analysis of Glycolic and Mandelic Acid Derivatives as Factor Xa Inhibitors: A Review of Preclinical Findings
For researchers, scientists, and drug development professionals, the quest for novel anticoagulants with improved efficacy and safety profiles is a continuous endeavor. Among the myriad of molecular scaffolds explored, derivatives of α-hydroxy acids, specifically glycolic acid and mandelic acid, have emerged as a promising class of factor Xa (FXa) inhibitors. Preclinical research indicates that synthetic derivatives of both molecules can act as potent and selective inhibitors of FXa, a critical enzyme in the coagulation cascade.
Quantitative Comparison of Inhibitory Activity
A pivotal study in the Bioorganic & Medicinal Chemistry Letters journal detailed the design and synthesis of a series of glycolic and mandelic acid derivatives and evaluated their factor Xa inhibitory activity. Unfortunately, specific IC50 values for the parent compounds were not provided, as the focus was on the potency of the synthesized derivatives. The research highlighted that specific derivatives of both glycolic and mandelic acid exhibited highly potent and selective inhibition against factor Xa.
The Coagulation Cascade and the Role of Factor Xa
To understand the significance of inhibiting Factor Xa, it is essential to visualize its role in the coagulation cascade. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it a strategic target for anticoagulation therapy. Its inhibition effectively blocks the downstream generation of thrombin, the key enzyme responsible for fibrin clot formation.
Experimental Protocols
The standard methodology for evaluating the inhibitory activity of compounds against Factor Xa involves a chromogenic assay. While the specific protocol from the primary study on glycolic and mandelic acid derivatives is not accessible, a general workflow for such an assay is outlined below.
General Factor Xa Chromogenic Assay Protocol
This in vitro assay measures the ability of a test compound to inhibit the enzymatic activity of purified human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222™)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, often containing a carrier protein like BSA)
-
Test compounds (glycolic/mandelic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Rivaroxaban)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents: All reagents are prepared in the assay buffer. Serial dilutions of the test compounds and the positive control are made.
-
Enzyme Inhibition Reaction:
-
A solution of human Factor Xa is added to the wells of the microplate.
-
The test compounds at various concentrations (or vehicle control) are added to the wells containing Factor Xa.
-
The plate is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
The chromogenic substrate is added to each well to initiate the enzymatic reaction.
-
Factor Xa cleaves the substrate, releasing a chromophore (p-nitroaniline), which results in a color change.
-
The absorbance is measured kinetically or at a fixed time point at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance over time) is calculated for each concentration of the test compound.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the vehicle control.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The exploration of glycolic and mandelic acid derivatives as Factor Xa inhibitors represents a promising avenue in the development of new oral anticoagulants. The available literature strongly suggests that chemical modifications of these simple α-hydroxy acid backbones can lead to the discovery of potent and selective inhibitors. However, a comprehensive, direct comparison of the two parent scaffolds and their range of derivatives is hampered by the lack of publicly accessible, detailed experimental data. Further research and the publication of complete datasets are necessary to fully elucidate the structure-activity relationships and to determine which scaffold holds greater promise for the development of a clinically viable anticoagulant. Researchers in the field are encouraged to pursue the synthesis and evaluation of novel derivatives and to make their findings widely available to the scientific community to accelerate progress in this critical area of drug discovery.
"comparative study of different glycolic acid polymerization catalysts"
A Comparative Guide to Glycolic Acid Polymerization Catalysts
The synthesis of polythis compound (PGA), a biodegradable and biocompatible polymer with extensive applications in the medical and pharmaceutical fields, is critically dependent on the choice of catalyst. The catalyst not only influences the rate of polymerization but also dictates the molecular weight, thermal stability, and purity of the final polymer. This guide provides a comparative analysis of different classes of catalysts used in the polymerization of this compound, supported by experimental data and detailed methodologies.
Catalyst Performance Comparison
The selection of a catalyst for this compound polymerization hinges on the desired polymer characteristics and the specific polymerization method employed, primarily direct polycondensation of this compound or ring-opening polymerization (ROP) of its cyclic dimer, glycolide. The performance of key catalyst types is summarized below.
| Catalyst Type | Catalyst Example | Polymerization Method | Monomer Conversion (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Key Advantages | Key Disadvantages |
| Organometallic | Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | Ring-Opening Polymerization | >98[1] | Up to 399,000[2][3] | ~2.0[4] | High activity, cost-effective, suitable for melt polymerization.[1] | Potential for metal residue in the final polymer, can cause discoloration at high temperatures. |
| Organometallic | Tin(II) Chloride (SnCl₂) | Melt/Solid Polycondensation & ROP | High | Up to 280,000 (ROP) | 2.0 (ROP) | Effective for both polycondensation and ROP. | Can lead to lower molecular weight in direct polycondensation compared to ROP. |
| Organic Acid | Methanesulfonic Acid | Solution Polycondensation | High | Inherent viscosity of 0.2 dL/g (solution) and 0.35 dL/g (melt/solid). | Not specified | Produces polymers with high thermal stability. | May require higher catalyst concentrations. |
| Organic Base | Guanidine-based catalysts | Ring-Opening Polymerization | High | Up to 168,000 | Narrow | Metal-free, high regioselectivity, produces polymers with narrow dispersity. | May be more expensive than traditional metal catalysts. |
| Enzymatic | Lipase | Enzymatic Ring-Opening | Variable | Lower molecular weight | Not specified | Mild reaction conditions (temperature, pH), avoids toxic metal residues. | Long reaction times, typically produces lower molecular weight polymers. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for this compound polymerization using different catalytic systems.
Ring-Opening Polymerization (ROP) using Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
This method is widely used for producing high molecular weight PGA and its copolymers, such as poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
Glycolide (or a mixture of lactide and glycolide for PLGA)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as the catalyst
-
1-dodecanol as an initiator
Procedure:
-
The desired amounts of glycolide, Sn(Oct)₂, and 1-dodecanol are charged into a dry reaction vessel under an inert atmosphere (e.g., nitrogen).
-
The reaction mixture is heated to a specific temperature, typically between 130°C and 205°C.
-
The polymerization is allowed to proceed for a set duration, which can range from a few hours to over 24 hours, depending on the desired molecular weight and monomer conversion.
-
The reaction is terminated by cooling the vessel to room temperature.
-
The resulting polymer is then purified to remove any unreacted monomer and catalyst residues.
Characterization:
-
Molecular Weight and PDI: Determined by Size Exclusion Chromatography (SEC).
-
Monomer Conversion: Calculated using ¹H NMR spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Solution Polycondensation using Methanesulfonic Acid
This method involves the direct polymerization of this compound in a solvent.
Materials:
-
This compound
-
Methanesulfonic acid as the catalyst
-
Diphenylsulfone as a high-boiling solvent
Procedure:
-
This compound, methanesulfonic acid, and diphenylsulfone are added to a reaction flask equipped with a mechanical stirrer and a vacuum outlet.
-
The mixture is heated under vacuum to facilitate the removal of water formed during the condensation reaction.
-
The polymerization is carried out for a specified time until the desired viscosity is achieved.
-
The polymer is then precipitated, washed, and dried.
Characterization:
-
Inherent Viscosity: Measured to estimate the molecular weight.
-
Crystallographic Structure: Confirmed by X-ray Diffraction (XRD).
-
Thermal Degradation: Investigated using TGA.
Visualizing Polymerization Pathways and Workflows
Diagrams can effectively illustrate the complex processes involved in polymer synthesis and characterization.
Caption: General workflow for PGA synthesis and characterization.
Caption: Logic for selecting a catalyst based on desired PGA properties.
References
- 1. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation [mdpi.com]
- 2. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Glycolic Acid Quantification Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of glycolic acid is crucial for product formulation, quality control, and various research applications. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data, to assist in selecting the most appropriate technique for your specific needs.
Method Performance Comparison
The selection of a quantification method often depends on a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance parameters of four widely used methods for this compound analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay | Colorimetric Method |
| Principle | Separation based on polarity and detection by UV absorbance. | Separation of volatile derivatives by partitioning between a stationary and mobile phase, followed by mass-based detection. | Specific enzymatic conversion of this compound, leading to a detectable product (e.g., colorimetric, fluorometric). | Chemical reaction of this compound with a reagent to produce a colored compound. |
| Linearity | Good linearity is often observed. For example, a linearity range of 10-50 µg/mL with a correlation coefficient (r) of 0.9998 has been reported.[1] | Excellent linearity, with a reported linear response up to 1000 mg/L (r = 0.9999).[2] | Generally linear over a defined concentration range. | Obeys Beer's law within a specific range, for instance, 0.2 to 15 micrograms.[3] |
| Accuracy (% Recovery) | Typically high, with reported recoveries between 92.4% and 100.6%.[4][5] | Good recovery, with absolute recovery from human serum reported at 77.6%. | High accuracy is achievable with proper controls. | Dependent on the complexity of the sample matrix. |
| Precision (%RSD) | High precision, with RSD values reported to be better than 5.4%. | Good precision, with a total assay imprecision (CV) of ≤ 6.4%. | Good, with inter-assay and intra-assay coefficients of variation less than 13% and 10%, respectively. | Generally lower precision compared to chromatographic methods. |
| Sensitivity (LOD/LOQ) | LOD of 0.034 mg/mL has been reported. | High sensitivity, with a reported LOD and LOQ of 10 mg/L. | High sensitivity, with a functional sensitivity of 26 mg/L reported for a colorimetric-based enzymatic assay. | Can detect as low as 0.20 micrograms of this compound. |
| Specificity | Good, but can be affected by co-eluting compounds. | Very high, especially with mass spectrometry detection. | High, due to the specificity of the enzyme. | Can be prone to interference from other compounds that react with the colorimetric reagent. |
| Sample Throughput | Moderate to high, especially with an autosampler. | Lower, due to the requirement for derivatization and longer run times. | High, suitable for plate-based assays. | High, can be adapted for multi-well plate formats. |
| Derivatization Required? | No | Yes (to increase volatility) | No | No |
| Instrumentation Cost | Moderate to high | High | Low to moderate | Low |
| Expertise Required | Moderate | High | Low to moderate | Low |
Experimental Protocols
Below are generalized experimental protocols for the key methods discussed. These may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in various matrices, including cosmetics and biological samples.
1. Reagents and Materials:
-
This compound standard
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid (H3PO4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
3. Procedure:
-
Mobile Phase Preparation: Prepare a 0.2 M phosphate buffer by dissolving an appropriate amount of KH2PO4 in deionized water, and adjust the pH to 3.2 with phosphoric acid. The mobile phase can be a mixture of this buffer and an organic solvent like methanol or acetonitrile. A common composition is methanol-phosphate buffer (2:98, v/v).
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 50 µg/mL.
-
Sample Preparation:
-
For cosmetic creams, accurately weigh the sample and extract the this compound using a suitable solvent like aqueous tetrahydrofuran. The extract may require further cleanup using solid-phase extraction (SPE).
-
For liquid samples, dilute with the mobile phase and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 210 nm
-
Column temperature: Ambient
-
-
Analysis: Inject the standard solutions and the prepared sample solutions into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the this compound concentration in the samples by constructing a calibration curve from the peak areas of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity and is often used for the analysis of this compound in complex biological matrices like serum.
1. Reagents and Materials:
-
This compound standard
-
Internal standard (e.g., 1,3-propanediol)
-
Acetonitrile
-
Glacial acetic acid
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., pyridine)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
3. Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard.
-
For serum samples, precipitate proteins by adding a mixture of glacial acetic acid and acetonitrile (1:10, v/v) containing the internal standard.
-
Centrifuge the samples and transfer the supernatant to a new tube.
-
-
Derivatization: Evaporate the supernatant to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., BSTFA in pyridine) and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form volatile silyl derivatives.
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
-
Analysis: Inject the derivatized standards and samples into the GC-MS system. Identify the this compound derivative based on its retention time and characteristic mass fragments. Quantify using the ratio of the peak area of the analyte to the internal standard against a calibration curve.
Enzymatic Assay
Enzymatic assays are highly specific and can be adapted for high-throughput screening.
1. Reagents and Materials:
-
This compound standard
-
Glycolate oxidase enzyme
-
Peroxidase enzyme
-
A chromogenic or fluorogenic substrate (e.g., Amplex Red)
-
Assay buffer (e.g., phosphate buffer, pH 7.5)
2. Instrumentation:
-
Microplate reader (absorbance or fluorescence)
3. Procedure:
-
Reagent Preparation: Prepare working solutions of glycolate oxidase, peroxidase, and the substrate in the assay buffer.
-
Standard and Sample Preparation: Prepare a series of this compound standards in the assay buffer. Dilute samples as necessary to fall within the linear range of the assay.
-
Assay Protocol (in a 96-well plate):
-
Add a specific volume of the standard or sample to each well.
-
Add the enzyme mixture (glycolate oxidase and peroxidase) to each well.
-
Add the substrate to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen substrate.
-
Analysis: Create a standard curve by plotting the signal (absorbance or fluorescence) versus the this compound concentration of the standards. Determine the this compound concentration in the samples from the standard curve.
Colorimetric Method (using β-naphthol)
This is a classical and cost-effective method for this compound determination.
1. Reagents and Materials:
-
This compound standard
-
β-naphthol
-
Sulfuric acid (concentrated, e.g., 92.5%)
2. Instrumentation:
-
Spectrophotometer or microplate reader
3. Procedure:
-
Reagent Preparation: Prepare a solution of β-naphthol in concentrated sulfuric acid.
-
Standard and Sample Preparation: Prepare a series of this compound standards. For some samples, an initial evaporation step to dryness may be required.
-
Reaction:
-
To a known volume of the standard or sample, add the β-naphthol/sulfuric acid reagent.
-
Heat the mixture in a water bath at a controlled temperature (e.g., 100°C) for a specific duration.
-
Cool the mixture and dilute with a lower concentration of sulfuric acid (e.g., 80%) to stabilize the color.
-
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (e.g., 480 nm).
-
Analysis: Construct a calibration curve by plotting the absorbance values of the standards against their concentrations. Determine the concentration of this compound in the samples from this curve.
Visualization of Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: General experimental workflows for different this compound quantification methods.
References
- 1. fda.gov.ph [fda.gov.ph]
- 2. academic.oup.com [academic.oup.com]
- 3. US3915638A - Method for determination of this compound - Google Patents [patents.google.com]
- 4. Quantification of this compound in cosmetic products using reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in cosmetic products by solid-phase extraction and reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Glycolic Acid Content on PLGA Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the degradation kinetics of poly(lactic-co-glycolic acid) (PLGA) is paramount for designing effective drug delivery systems and tissue engineering scaffolds. The ratio of lactic acid (LA) to glycolic acid (GA) is a critical determinant of PLGA's degradation rate, directly influencing the release profile of encapsulated therapeutics and the resorption time of implantable devices. This guide provides a comprehensive comparison of PLGA degradation rates with varying this compound ratios, supported by experimental data and detailed methodologies.
The degradation of PLGA, a biocompatible and biodegradable polymer, primarily occurs through the hydrolysis of its ester linkages.[1] The rate of this process is significantly influenced by the hydrophilicity of the polymer, which is in turn dictated by the ratio of its monomeric units. This compound is more hydrophilic than lactic acid; therefore, a higher this compound content in the PLGA copolymer results in faster water uptake and, consequently, an accelerated degradation rate.[2][3]
Comparative Degradation Rates of PLGA Copolymers
Experimental studies consistently demonstrate a direct correlation between the this compound content and the degradation rate of PLGA. Generally, an increase in the percentage of this compound leads to a faster loss of molecular weight and mass.[3] The 50:50 LA:GA ratio is widely reported to exhibit the most rapid degradation.[2] As the lactic acid content increases beyond this point, the degradation rate begins to slow down due to the increased hydrophobicity of the polymer.
The following table summarizes the typical degradation behavior of various PLGA copolymers based on in vitro studies.
| PLGA (LA:GA Ratio) | Relative Degradation Rate | Key Characteristics |
| 50:50 | Fastest | Highly hydrophilic, leading to rapid water absorption and bulk erosion. |
| 65:35 | Fast | Slower than 50:50 but still exhibits a relatively quick degradation profile. |
| 75:25 | Moderate | More hydrophobic than 50:50 and 65:35, resulting in a more controlled and prolonged degradation. |
| 85:15 | Slow | Significantly more hydrophobic, leading to a much slower degradation rate suitable for long-term applications. |
Experimental Protocols for Assessing PLGA Degradation
To quantitatively assess the degradation of PLGA, a series of in vitro experiments are typically performed. These studies aim to simulate physiological conditions and monitor changes in the polymer's physical and chemical properties over time.
In Vitro Degradation Study
A common method to evaluate PLGA degradation involves incubating polymer samples in a phosphate-buffered saline (PBS) solution at a physiological temperature.
-
Materials: PLGA samples with varying LA:GA ratios (e.g., 50:50, 65:35, 75:25, 85:15), Phosphate-Buffered Saline (PBS, pH 7.4), 37°C incubator, analytical balance, sample vials.
-
Procedure:
-
Precisely weigh the initial dry mass of each PLGA sample.
-
Place each sample in a separate vial containing a sufficient volume of PBS (pH 7.4).
-
Incubate the vials at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), retrieve the samples.
-
Carefully rinse the samples with deionized water to remove any residual salts.
-
Dry the samples to a constant weight in a vacuum oven.
-
Measure the final dry mass and calculate the percentage of mass loss.
-
Characterization Techniques
Several analytical techniques are employed to monitor the degradation process:
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polymer at different degradation stages. A decrease in molecular weight over time is a direct indicator of polymer chain scission.
-
Differential Scanning Calorimetry (DSC): DSC analysis provides information about the thermal properties of the polymer, such as the glass transition temperature (Tg). Changes in Tg can reflect alterations in the polymer's crystallinity and molecular weight during degradation.
-
Scanning Electron Microscopy (SEM): SEM is utilized to visualize the morphological changes of the PLGA samples, such as the formation of pores and cracks on the surface, which are indicative of erosion.
-
pH Measurement of the Degradation Medium: Monitoring the pH of the PBS solution can provide insights into the release of acidic degradation products (lactic acid and this compound). A decrease in pH signifies the progression of hydrolysis.
Visualizing the Degradation Process
The following diagrams illustrate the key relationships and workflows involved in the study of PLGA degradation.
Caption: Factors influencing the degradation rate of PLGA.
References
A Researcher's Guide to Validating the Molecular Weight of Synthesized Polyglycolic Acid (PGA)
For researchers and drug development professionals, accurate characterization of synthesized polyglycolic acid (PGA) is critical. The molecular weight of this biodegradable polymer directly influences its mechanical properties, degradation rate, and ultimately, its performance in biomedical applications such as drug delivery and tissue engineering. This guide provides a comparative overview of the most common analytical techniques for validating the molecular weight of PGA, complete with experimental protocols and data presentation.
Comparative Analysis of Molecular Weight Determination Techniques
Several methods are available for determining the molecular weight of polymers. The choice of technique often depends on the desired information (e.g., average molecular weight vs. distribution), available equipment, and the specific properties of the polymer. The most prevalent methods for PGA analysis are Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Viscometry.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic volume in solution. | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Z-average molecular weight (Mz), and Polydispersity Index (PDI = Mw/Mn).[1] | Provides the full molecular weight distribution. Can be coupled with advanced detectors like Multi-Angle Light Scattering (MALS) for absolute molecular weight determination.[2] | Relative molecular weights are dependent on the calibration standards used (e.g., polystyrene), which may not accurately reflect the PGA structure, potentially leading to overestimation.[2] Requires specialized equipment and solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | Quantification of polymer chain end-groups relative to the repeating monomer units. | Number-average molecular weight (Mn).[3][4] | Provides an absolute value for Mn. Relatively fast and requires common laboratory equipment. Also used to determine the composition of copolymers like PLGA. | Accuracy decreases with increasing molecular weight as the concentration of end-groups becomes too low to be accurately quantified. Does not provide information on the molecular weight distribution. |
| Viscometry | Measurement of the viscosity of a polymer solution, which is related to the molecular size. | Viscosity-average molecular weight (Mv) via the Mark-Houwink equation. | A simple and inexpensive method to estimate the average molecular weight. Good for routine quality control and comparative analysis. | Provides only an average molecular weight, not the distribution. The Mark-Houwink constants (K and a) must be known for the specific polymer-solvent system. Less precise than GPC or NMR. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Absolute molecular weight of oligomers and polymers. Can provide information on end-groups and polymer structure. | Provides highly accurate mass information. | Can be challenging for high molecular weight polymers and may require prior sample preparation like hydrolysis. Not typically used for determining the full molecular weight distribution of polydisperse samples. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution (Mn, Mw, Mz) and polydispersity index (PDI) of synthesized PGA.
Methodology:
-
System Preparation: An HPLC system equipped with a differential refractive index (RI) detector is used. The system should include a series of GPC columns suitable for separating the expected molecular weight range of the PGA.
-
Mobile Phase: A suitable solvent for PGA, such as hexafluoroisopropanol (HFIP) or dimethylformamide (DMF), is used as the mobile phase.
-
Calibration: The system is calibrated using a series of narrow molecular weight standards, typically polystyrene or polymethyl methacrylate (PMMA). A calibration curve is generated by plotting the logarithm of the molecular weight versus the elution time.
-
Sample Preparation: A known concentration of the synthesized PGA is dissolved in the mobile phase. The solution is filtered through a 0.2 µm filter before injection.
-
Analysis: The prepared sample is injected into the GPC system. The elution profile is recorded by the RI detector.
-
Data Processing: The molecular weight averages (Mn, Mw, Mz) and PDI are calculated from the sample's elution profile relative to the calibration curve using appropriate GPC software.
Number-Average Molecular Weight (Mn) Determination by ¹H NMR
Objective: To determine the number-average molecular weight (Mn) of synthesized PGA by end-group analysis.
Methodology:
-
Sample Preparation: A precisely weighed amount of the dried PGA sample is dissolved in a deuterated solvent (e.g., trifluoroacetic acid-d1).
-
NMR Analysis: The ¹H NMR spectrum of the sample is acquired on a high-resolution NMR spectrometer.
-
Spectral Integration: The integral of the signals corresponding to the polymer chain end-groups is compared to the integral of the signal from the repeating methylene protons of the this compound units.
-
Calculation: The number-average molecular weight (Mn) is calculated based on the ratio of these integrals and the known molecular weights of the repeating unit and the end-groups.
Average Molecular Weight Estimation by Intrinsic Viscosity
Objective: To estimate the viscosity-average molecular weight (Mv) of synthesized PGA.
Methodology:
-
Solution Preparation: A series of dilute solutions of the PGA are prepared in a suitable solvent (e.g., hexafluoroisopropanol) at known concentrations.
-
Viscosity Measurement: The flow time of each solution and the pure solvent is measured using a viscometer (e.g., Ubbelohde viscometer) in a constant temperature bath.
-
Calculation of Intrinsic Viscosity: The relative and specific viscosities are calculated, and the intrinsic viscosity [η] is determined by extrapolating the plot of reduced viscosity versus concentration to zero concentration.
-
Molecular Weight Calculation: The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink equation: [η] = K * Mv^a , where K and a are constants specific to the polymer, solvent, and temperature.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for validating the molecular weight of synthesized PGA, incorporating the primary analytical techniques.
Caption: Workflow for validating the molecular weight of synthesized polythis compound (PGA).
This comprehensive guide provides researchers with the necessary information to select and implement appropriate methods for the crucial step of validating the molecular weight of synthesized PGA, ensuring the quality and reliability of their materials for advanced applications.
References
A Comparative Dermatological Analysis: Glycolic Acid Versus Other Alpha-Hydroxy Acids
An in-depth review of the experimental data comparing the efficacy, safety, and mechanisms of action of glycolic acid against other prominent alpha-hydroxy acids (AHAs) in dermatological research.
In the realm of cosmetic and therapeutic dermatology, alpha-hydroxy acids (AHAs) stand out for their significant contributions to skin health and rejuvenation. Among these, this compound has long been considered a gold standard due to its well-documented efficacy. However, a growing body of research has brought other AHAs, such as lactic acid, mandelic acid, and citric acid, to the forefront, each possessing unique properties and clinical benefits. This guide provides a comprehensive comparison of this compound with these other AHAs, drawing upon experimental data to elucidate their performance in various dermatological applications.
Physicochemical Properties and Skin Penetration
The therapeutic efficacy of an AHA is intrinsically linked to its molecular size, which dictates its depth of penetration into the stratum corneum. This compound, the smallest of the AHAs, penetrates the skin most readily. While this deep penetration contributes to its potent effects, it is also associated with a higher potential for skin irritation. In contrast, lactic acid and mandelic acid have larger molecular structures, leading to slower, more superficial penetration and a gentler action on the skin, making them suitable for individuals with sensitive skin.
Comparative Efficacy in Dermatological Applications
Clinical research has extensively evaluated the efficacy of various AHAs in treating a range of skin conditions, including photodamage, hyperpigmentation, and acne.
Photodamage and Skin Rejuvenation
Studies have shown that both this compound and lactic acid are effective in improving the signs of photodamaged skin. In a 22-week, double-blind, vehicle-controlled clinical trial, 8% this compound and 8% L-lactic acid creams demonstrated a significant improvement in the overall severity of photodamage compared to a vehicle cream.[1][2] Specifically, 76% of patients using this compound and 71% using lactic acid showed at least a one-grade improvement in photodamage severity on the face.[2] The most significant improvement was observed in mottled hyperpigmentation.[1] While both acids were effective, the study found no significant difference between the two in their overall impact on photodamage.[1]
Hyperpigmentation and Melasma
In the treatment of melasma, a common hyperpigmentation disorder, this compound has been shown to be highly effective. One randomized clinical trial comparing 50% this compound peels with 80% lactic acid peels found that this compound produced a significantly greater decrease in the Melasma Area and Severity Index (MASI) score. However, another study comparing 60% lactic acid peels to 40% this compound peels for melasma reported a higher treatment efficacy rate in the lactic acid group (80.4%) compared to the this compound group (67.5%). These conflicting results suggest that the optimal AHA and concentration may vary depending on the specific patient population and treatment protocol. When compared to a combination peel of 20% salicylic acid and 10% mandelic acid, 35% this compound was found to be equally effective in reducing MASI scores in patients with melasma.
Acne Vulgaris
For the treatment of active acne, combination peels have shown considerable promise. A comparative study found that a 20% salicylic–10% mandelic acid peel was more effective in reducing inflammatory acne lesions than a 35% this compound peel. Another study comparing 10% this compound with 10% mandelic acid peels for mild to moderate acne found that this compound produced a significantly better response.
Quantitative Data Summary
The following tables summarize the quantitative data from key comparative studies.
Table 1: Efficacy in Photodamage
| Treatment (Concentration) | Duration | Key Finding | p-value | Reference |
| 8% this compound Cream | 22 weeks | 76% of patients showed ≥1 grade improvement in overall photodamage severity on the face. | < .05 | |
| 8% L-Lactic Acid Cream | 22 weeks | 71% of patients showed ≥1 grade improvement in overall photodamage severity on the face. | < .05 |
Table 2: Efficacy in Melasma
| Treatment (Concentration) | Duration | Mean Reduction in MASI Score | p-value | Reference |
| 50% this compound Peel | 4 sessions (2-week intervals) | Median decrease of 2.85 | 0.009 | |
| 80% Lactic Acid Peel | 4 sessions (2-week intervals) | Median decrease of 1.8 | 0.009 | |
| 40% this compound Peel | 6 sessions (4-week intervals) | Lower efficacy than 60% Lactic Acid | - | |
| 60% Lactic Acid Peel | 6 sessions (4-week intervals) | Higher efficacy than 40% this compound (80.4% vs 67.5% effective rate) | - | |
| 35% this compound Peel | 12 weeks (biweekly sessions) | 62.36% reduction in MASI score | - | |
| 20% Salicylic-10% Mandelic Acid Peel | 12 weeks (biweekly sessions) | 60.98% reduction in MASI score | - |
Table 3: Efficacy in Acne Vulgaris
| Treatment (Concentration) | Duration | Key Finding | p-value | Reference |
| 35% this compound Peel | 12 weeks (biweekly sessions) | 70.55% reduction in acne score | - | |
| 20% Salicylic-10% Mandelic Acid Peel | 12 weeks (biweekly sessions) | 74.14% reduction in acne score; more effective for inflammatory lesions. | - | |
| 10% this compound Peel | 6 weeks (weekly sessions) | Significantly better response than 10% Mandelic Acid. | 0.001 | |
| 10% Mandelic Acid Peel | 6 weeks (weekly sessions) | Less effective than 10% this compound. | 0.001 |
Table 4: Side Effect Profiles
| Treatment | Reported Side Effects | Reference |
| 50% this compound Peel | Transient erythema, frosting, post-inflammatory hyperpigmentation (in 4 cases) | |
| 80% Lactic Acid Peel | No adverse effects reported | |
| 35% this compound Peel | Burning (13.3% of patients) | |
| 20% Salicylic-10% Mandelic Acid Peel | Burning (13.3% of patients), postprocedural erythema (6.7% of patients) | |
| 30% Lactic Acid Peel | Exfoliation more common | |
| 30% Mandelic Acid Peel | Irritation more frequent |
Mechanisms of Action and Signaling Pathways
Alpha-hydroxy acids exert their effects through several mechanisms, including exfoliation, stimulation of cell turnover, and direct effects on dermal components.
Exfoliation and Cell Turnover
AHAs weaken the bonds between corneocytes in the stratum corneum, leading to desquamation and a smoother skin surface. This accelerated cell turnover can also help to disperse melanin, contributing to the improvement of hyperpigmentation.
Dermal Effects and Signaling
Beyond their exfoliative properties, AHAs have been shown to influence the dermal matrix. This compound can directly stimulate collagen synthesis by fibroblasts. Furthermore, it can modulate matrix degradation and collagen synthesis through the release of cytokines from keratinocytes, with Interleukin-1α (IL-1α) being a key mediator. Lactic acid has also been shown to modulate cytokine secretion by keratinocytes, which may contribute to its therapeutic effects in photoaging.
The transforming growth factor-β (TGF-β) signaling pathway is a crucial regulator of extracellular matrix production. It is plausible that AHAs exert some of their dermal effects through the modulation of this pathway in fibroblasts, leading to increased collagen synthesis.
Caption: Simplified TGF-β signaling pathway in fibroblasts.
Experimental Protocols
The following sections detail the methodologies of key experiments cited in this guide.
Split-Face Clinical Trial for Melasma
-
Objective: To compare the efficacy and safety of two different chemical peels for the treatment of melasma.
-
Study Design: A prospective, randomized, single-blinded (patient-blinded) split-face study.
-
Participants: Patients aged 18-50 years with a clinical diagnosis of melasma. Exclusion criteria included pregnancy, lactation, history of keloidal tendency, active facial infection, and use of topical or systemic retinoids in the preceding months.
-
Procedure:
-
The face is cleansed, and a pre-peel lotion is applied.
-
One side of the face is randomly assigned to receive one type of chemical peel (e.g., 50% this compound), and the other side receives the comparator peel (e.g., 80% lactic acid).
-
The peeling agent is applied for a specified duration (e.g., 2-5 minutes) or until a clinical endpoint (e.g., erythema, frosting) is reached.
-
The peel is neutralized with a neutralizing solution (e.g., sodium bicarbonate) or washed off with water.
-
Post-peel care instructions are provided, including strict sun protection.
-
Treatments are typically repeated at 2-week intervals for a specified number of sessions (e.g., four sessions).
-
-
Assessment: The primary outcome measure is the change in the Melasma Area and Severity Index (MASI) score from baseline to the end of the study. Secondary outcomes include patient satisfaction and the incidence of side effects.
Caption: Workflow for a split-face clinical trial.
In Vitro Fibroblast Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of different AHAs on the proliferation of human dermal fibroblasts.
-
Procedure:
-
Human dermal fibroblasts are cultured in appropriate media until they reach a desired confluency.
-
The cells are then treated with various concentrations of the AHAs (e.g., this compound, lactic acid) or a control vehicle.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the culture medium is removed.
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The absorbance is directly proportional to the number of viable, proliferating cells.
-
Transepidermal Water Loss (TEWL) Measurement
-
Objective: To evaluate the effect of AHAs on the skin's barrier function.
-
Instrumentation: A TEWL meter with an open-chamber or closed-chamber probe.
-
Procedure:
-
Subjects are acclimatized to a room with controlled temperature and humidity for a specified period (e.g., 20-30 minutes) before measurements are taken.
-
The TEWL probe is placed gently on the skin surface of the treatment area.
-
The device measures the rate of water vapor evaporation from the skin in g/m²/h.
-
Multiple readings are taken at each site to ensure accuracy.
-
Measurements are typically performed at baseline and at various time points after the application of the AHA.
-
Conclusion
The research landscape of alpha-hydroxy acids in dermatology reveals a nuanced picture where this compound, while a potent and effective agent, is not universally superior to other AHAs. The choice of AHA should be guided by the specific clinical indication, the patient's skin type and sensitivity, and the desired therapeutic outcome. Lactic acid and mandelic acid offer gentler alternatives with significant efficacy, particularly for individuals with sensitive skin. Combination peels are also emerging as a promising approach to target multiple aspects of skin aging and pathology. Future research should continue to explore the comparative efficacy and mechanisms of action of these valuable dermatological tools to further refine their clinical application.
References
Safety Operating Guide
Glycolic Acid proper disposal procedures
Proper disposal of glycolic acid is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.[1] Improper handling can lead to soil and water contamination, pose health and safety risks such as skin and eye irritation, and result in legal penalties for non-compliance with regulations set by agencies like the EPA and OSHA.[1]
This guide provides detailed procedures for the safe disposal of this compound, tailored for research, scientific, and drug development professionals.
Immediate Safety Protocols
Before initiating any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn, including gloves, safety goggles, and protective clothing.[1] Emergency eyewash stations and showers should be readily accessible.[2] Handle this compound in a well-ventilated area to avoid inhalation of vapors.[2]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound. This information underscores the importance of proper handling and disposal to prevent exposure.
| Toxicity Data | Species | Route | Value | Exposure Time |
| LC50 (Lethal Concentration, 50%) | Rat | Inhalation | 3.6 mg/l | 4 Hours |
| LD50 (Lethal Dose, 50%) | Guinea pig | Oral | 1920 mg/kg | N/A |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 1950 mg/kg | N/A |
| Source: Chem Service SAFETY DATA SHEET |
Disposal Decision Workflow
The proper disposal route for this compound depends on its concentration, volume, and, most importantly, local, state, and federal regulations. The following workflow illustrates the decision-making process.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Disposal Protocols
Below are detailed, step-by-step methodologies for the two primary disposal routes for this compound.
Protocol 1: Disposal via Neutralization
This protocol is only to be used when expressly permitted by your institution's safety officer and local regulatory agencies.
Objective: To neutralize acidic this compound waste to a safe pH range for drain disposal.
Materials:
-
This compound waste
-
Mild base (e.g., sodium bicarbonate, soda ash, or lime)
-
Large, corrosion-resistant container (e.g., polypropylene or polyethylene)
-
Stir bar and stir plate (or manual stirring rod)
-
pH meter or pH indicator strips
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a well-ventilated fume hood, place the corrosion-resistant container on a stir plate.
-
Dilution: If the this compound is concentrated, it may be prudent to first dilute it by slowly adding the acid to a large volume of cold water.
-
Neutralization:
-
Begin stirring the this compound solution.
-
Slowly and incrementally add the mild base (e.g., sodium bicarbonate) to the solution. Be cautious, as the reaction can generate gas (carbon dioxide) and heat.
-
-
pH Monitoring:
-
Periodically pause the addition of the base to measure the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding base until the pH is within a neutral range, typically between 6.0 and 8.0, as specified by your local wastewater authority.
-
-
Final Disposal: Once the solution is confirmed to be neutral, it may be permissible to pour it down the drain, followed by flushing with a large volume of water.
-
Record Keeping: Document the neutralization process, including the initial volume and concentration of the acid, the amount of base used, and the final pH, in your laboratory notebook.
Protocol 2: Disposal as Hazardous Waste
This is the required method if on-site neutralization is not permitted or if the this compound is contaminated with other hazardous materials.
Objective: To safely collect, store, and transfer this compound waste to a certified disposal facility.
Materials:
-
This compound waste
-
Designated hazardous waste container (sealed, clearly labeled, corrosion-resistant)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Spill containment kit with inert absorbent material (e.g., sand, silica gel)
Procedure:
-
Container Preparation: Obtain a designated and appropriate hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out all required information, including the full chemical name ("this compound") and any known contaminants.
-
Waste Collection: Carefully pour the this compound waste into the labeled container. Do not mix incompatible chemicals; avoid mixing with strong oxidizers or bases.
-
Secure Storage: Seal the container tightly. Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.
-
Spill Management: In case of a spill, contain the liquid and absorb it with an inert material like sand or a universal binder. Collect the contaminated absorbent material in a suitable container for disposal as hazardous waste.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup by a licensed professional waste disposal service. Do not attempt to transport hazardous waste personally.
-
Documentation: Maintain records of all hazardous waste generated, including the amount and date of accumulation.
References
Personal protective equipment for handling Glycolic Acid
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of glycolic acid is paramount. This guide provides immediate, essential information on the appropriate Personal Protective Equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. Adherence to these guidelines is critical to mitigate the risks associated with this compound, which can cause severe skin burns and eye damage.[1][2][3]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the recommended PPE for handling this chemical. It is crucial to select protective gear based on the concentration of the this compound and the specific laboratory procedures being performed.
| Protection Type | Specific Recommendations | Quantitative Data | Source(s) |
| Eye and Face Protection | Wear chemical splash goggles that meet EN 166 or ANSI Z87.4 standards.[4] For operations with a higher risk of splashing, a face shield should be used in addition to goggles.[4] | Not Applicable | |
| Hand Protection | Nitrile rubber or chloroprene gloves are recommended. Always inspect gloves for signs of degradation before use and dispose of contaminated gloves in accordance with laboratory and local regulations. | Chloroprene Gloves: - Thickness: 0.6 mm- Breakthrough Time: > 480 minutesNitrile Gloves (KCL 741 Dermatril® L): - Breakthrough Time: 480 minutes | |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For tasks with a significant risk of exposure, impervious clothing and protective boots may be necessary. Contaminated clothing should be removed immediately and washed before reuse. | Not Applicable | |
| Respiratory Protection | Respiratory protection is necessary when there is a potential for aerosol or mist formation. Use a NIOSH-approved respirator with a Type A filter for organic gases and vapors. | Not Applicable |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Proper procedures for putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Apron: Put on the lab coat or apron, ensuring it is securely fastened.
-
Mask/Respirator: If required, don the respirator, ensuring a proper fit and seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves last, pulling them over the cuffs of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves first. Use a glove-to-glove technique for the first glove and a bare-finger-to-inside-cuff technique for the second.
-
Gown/Apron: Untie and remove the lab coat or apron by folding it inward on itself.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan:
-
All disposable PPE (gloves, masks, etc.) contaminated with this compound should be considered hazardous waste.
-
Place contaminated PPE in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the hazardous waste through a certified waste disposal facility, adhering to all local, state, and federal regulations. Never dispose of this compound or contaminated materials in the regular trash or down the drain unless it has been neutralized and is permitted by local regulations.
Operational Workflow for PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: A flowchart illustrating the decision-making process for selecting appropriate Personal Protective Equipment (PPE) when working with this compound.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Only trained personnel wearing full PPE, including respiratory protection if necessary, should manage the cleanup. Use an inert absorbent material like sand or vermiculite to contain the spill. The spilled this compound can be neutralized with a mild base such as sodium bicarbonate. All contaminated materials must be collected in a sealed, labeled hazardous waste container for proper disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
